molecular formula C48H72O14 B7782182 Avermectin

Avermectin

货号: B7782182
分子量: 873.1 g/mol
InChI 键: RRZXIRBKKLTSOM-VDYLCOMISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Avermectin is a series of 16-membered macrocyclic lactone compounds derived from the fermentation products of the soil actinomycete Streptomyces avermitilis . This group of compounds, which includes abamectin, ivermectin, doramectin, and eprinomectin, possesses potent anthelmintic and insecticidal properties . The discovery of this compound was so impactful that it earned William C. Campbell and Satoshi Ōmura a share of the 2015 Nobel Prize in Physiology or Medicine . The primary research value of this compound lies in its unique and potent mechanism of action. It acts on the nervous systems of invertebrates by selectively binding with high affinity to glutamate-gated chloride channels (GluCls) . This binding potentiates the opening of these channels, leading to an increase in chloride ion conductance, hyperpolarization of nerve and muscle cells, and a subsequent paralysis of the neuromuscular system, resulting in the death of the parasite or pest . While its effects on gamma-aminobutyric acid (GABA) receptors were historically noted, its action on GluCls is now recognized as a primary target . This specificity for invertebrate channels makes it an invaluable tool for studying parasitic and insect physiology. In mammals, the general safety is attributed to the integrity of the blood-brain barrier and the role of P-glycoprotein in limiting central nervous system exposure . Researchers utilize this compound in various scientific applications. It serves as a critical tool in parasitology for studying the function of glutamate-gated chloride channels and investigating resistance mechanisms in nematodes and arthropods . Its derivatives, particularly ivermectin, are foundational in models of mass drug administration for combating neglected tropical diseases like river blindness (onchocerciasis) and lymphatic filariasis . In agricultural and entomological research, this compound is employed to study its efficacy against a broad spectrum of insect pests and plant-parasitic nematodes . Furthermore, its modulatory effects on mammalian ligand-gated ion channels, including GABA_A receptors and purinergic P2X4 receptors, make it a compound of interest in neuropharmacological research, with recent preclinical investigations exploring its potential repurposing for conditions like alcohol use disorder . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be performed by trained laboratory personnel in accordance with appropriate safety protocols, as studies on mammals have indicated potential for toxicity .

属性

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-VDYLCOMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Avermectin from Streptomyces avermitilis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery of Avermectin from the soil bacterium Streptomyces avermitilis represents a landmark achievement in parasitology and drug development, leading to a new class of potent anthelmintic and insecticidal agents. This technical guide provides an in-depth overview of the core scientific endeavors behind this discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data from fermentation and strain improvement, and a visualization of the biosynthetic and regulatory pathways. The guide covers the initial screening programs, isolation and fermentation of the producing organism, strain improvement through mutagenesis, and the analytical methods for quantification, culminating in the development of a compound that has had a profound impact on global health in both veterinary and human medicine.[1][2]

Introduction: A Serendipitous Discovery

The journey of this compound began with a soil sample collected by Satoshi Ōmura of the Kitasato Institute in Japan from a golf course in Ito City, Shizuoka Prefecture.[3][4] This sample contained a novel actinomycete, later named Streptomyces avermitilis.[4] Through a collaborative research agreement, samples from the Kitasato Institute were sent to Merck Sharp & Dohme Research Laboratories in the United States for testing.[4] In 1975, a team led by William Campbell at Merck discovered that the fermentation broth of this organism exhibited remarkable anthelmintic activity in a mouse model.[3][5]

This led to the isolation of a family of eight closely related 16-membered macrocyclic lactone compounds, which were named "Avermectins".[4] The producing organism was named Streptomyces avermitilis, signifying its ability to kill worms (Latin: a "without", vermis "worms").[3] Of the produced compounds, this compound B1, a mixture of B1a and B1b, was identified as a highly potent agent and was developed into the commercial product Abamectin. A chemically modified derivative, Ivermectin, was later developed and approved for human use in 1987, proving revolutionary in the fight against parasitic diseases like Onchocerciasis (River Blindness) and Lymphatic Filariasis.[2][3] This monumental discovery was recognized with the 2015 Nobel Prize in Physiology or Medicine, awarded to William C. Campbell and Satoshi Ōmura.[3][4]

Screening, Isolation, and Characterization

The discovery of this compound was the result of a systematic and rigorous screening program designed to identify novel natural products with anthelmintic properties.

Initial In Vivo Screening Protocol

The primary screen that identified the activity of S. avermitilis fermentation broth was an in vivo assay using mice infected with the nematode Nematospiroides dubius.[4] While the precise, detailed protocol from the original 1970s Merck screening is not widely published, the general methodology for such assays is well-established.

Methodology:

  • Infection Model: Laboratory mice are infected with a standardized dose of Nematospiroides dubius larvae. The infection is allowed to establish over a period, resulting in a predictable adult worm burden in the gastrointestinal tract.

  • Sample Preparation: The crude fermentation broth from S. avermitilis is prepared for administration. This may involve centrifugation to remove mycelia or using the whole broth.

  • Administration: The test sample (fermentation broth) is administered to the infected mice, typically orally via gavage. The test is run over a range of dilutions to assess potency and toxicity.[4]

  • Observation & Endpoint: After a defined treatment period, the mice are euthanized. The gastrointestinal tract is dissected, and the number of adult worms is counted.

  • Evaluation: Efficacy is determined by comparing the mean worm burden in the treated group to that of an untreated control group. A significant reduction in worm count indicates anthelmintic activity. Early tests with the S. avermitilis broth showed it was active against N. dubius over at least an eight-fold range without notable toxicity.[4]

Isolation and Cultivation of Streptomyces avermitilis

The producing organism was isolated from soil samples using standard microbiological techniques for actinomycetes.

Methodology:

  • Soil Sample Preparation: Soil samples are serially diluted in sterile water or saline.

  • Selective Plating: Aliquots of the dilutions are spread onto selective agar (B569324) media, such as Actinomycete Isolation Agar or Starch Nitrate Agar.[6][7] These media often contain antifungal agents to suppress competing microbial growth.

  • Incubation: Plates are incubated at approximately 28°C for 7-14 days.[6][7]

  • Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, filamentous, with aerial and substrate mycelia) are selected for further purification.

  • Pure Culture Maintenance: Pure cultures are obtained by multiple rounds of streaking on a suitable medium like Yeast Extract-Malt Extract Glucose (YMG) agar.[7] For long-term storage, cultures are maintained on agar slants at 4°C or in 20% glycerol (B35011) at -20°C.[6]

Fermentation for this compound Production

The production of this compound is achieved through fermentation, a process that has been extensively optimized for industrial-scale output. Both submerged (SmF) and solid-state fermentation (SSF) methods have been developed.

Experimental Protocols

1. Inoculum Preparation: A two-stage inoculum development process is typically used to ensure a healthy and abundant mycelial biomass for the production fermenter.

  • Spore Suspension: Spores from a mature culture on an agar slant (e.g., YMG medium) are harvested into sterile saline water to a concentration of approximately 10^6 - 10^9 spores/mL.[6][8]

  • Seed Culture: The spore suspension is used to inoculate a seed medium. The culture is incubated for 24-48 hours at 28-31°C with agitation (e.g., 150-220 rpm).[4][8]

2. Submerged Fermentation (SmF):

  • Production Medium: The vegetative seed culture (typically 5-10% v/v) is transferred to the production fermentation medium.[4][7]

  • Fermentation Parameters: The fermentation is carried out for 10-15 days at 28-31°C with controlled pH (around 7.0-7.2) and agitation.[4][7]

3. Solid-State Fermentation (SSF):

  • Substrate Preparation: Agro-industrial wastes like sorghum seeds, wheat bran, or corn cob are used as the solid substrate.[9][10] The substrate is supplemented with a moistening medium containing nutrients and adjusted to an optimal initial moisture content (e.g., 78.5-105%).[9][10]

  • Inoculation and Incubation: The substrate is inoculated with a seed culture (e.g., 20-25% v/w) and incubated in trays or specialized bioreactors for 14-15 days at 28°C.[9][10]

Data Presentation: Fermentation Media and Yields

The composition of the fermentation medium is critical for this compound yield. Various media have been developed for maintenance, inoculum preparation, and production.

Table 1: Composition of Media for S. avermitilis Cultivation and this compound Production
Medium Type Component Concentration (g/L) Reference
Maintenance (YMG/Medium 65) Glucose4.0[4][7]
Yeast Extract4.0[4][7]
Malt Extract10.0[4][7]
CaCO₃2.0[4]
Agar (for solid medium)20.0[7]
Seed Medium (YMG) Glucose4.0[4]
Yeast Extract4.0[4]
Malt Extract10.0[4]
CaCO₃2.0[4]
Production (SM2 Medium) Soluble Corn Starch50.0[7]
Yeast Extract2.0[7]
KCl0.1[7]
NaCl0.5[7]
MgSO₄·7H₂O0.1[7]
CaCO₃0.8[7]
α-amylase0.1[7]
Production (Solid-State) Sorghum SeedsBase Substrate[9]
Sucrose8% (w/w)[9]
Soyameal5% (w/w)[9]
KH₂PO₄1.0[9]
MgSO₄·7H₂O0.4[9]

This compound yields vary significantly depending on the strain (wild-type vs. mutant) and fermentation strategy.

Table 2: Comparative this compound Yields
Strain Fermentation Type Key Conditions This compound Titer Reference
S. avermitilis 41445 (Wild-Type)Submerged (Batch)SM2 Medium, 31°C, 10 days17 mg/L (B1b)[7]
S. avermitilis NRRL 8165Submerged (Batch)28°C, 14 days17.5 mg/L[7]
S. avermitilis ATCC 31267Submerged (Batch)30°C, 9 days28 mg/L (B1a + B1b)[4]
S. avermitilis 41445 UV MutantSubmerged (Batch)SM2 Medium254.14 mg/L (B1b)[11]
S. avermitilis 41445 EMS MutantSubmerged (Batch)SM2 Medium202.63 mg/L (B1b)[3]
S. avermitilis AV-HP MutantSubmerged (Batch)3582 mg/L (B1a)[12]
S. avermitilis AV-HP (rpp deleted)Submerged (Batch)4450 mg/L (B1a)[12]
S. avermitilis NRRL 8165Solid-StateSorghum, Optimized5.8 mg/g dry substrate[9]
S. avermitilis (Industrial Strain)Solid-StateAgro-industrial waste3.83 mg/g dry substrate (B1a)[10]

Strain Improvement by Mutagenesis

Wild-type strains of S. avermitilis produce low levels of this compound, making industrial production economically unfeasible.[13] Therefore, extensive strain improvement programs using classical mutagenesis have been essential to generate the high-yielding mutants used today.

Experimental Protocols for Mutagenesis

1. Spore Suspension Preparation: A dense spore suspension (e.g., 10⁸ spores/mL) is prepared from a mature culture and washed with sterile water or buffer.

2. UV Irradiation (Physical Mutagenesis):

  • Aliquots of the spore suspension are placed in a sterile petri dish.

  • The suspension is exposed to UV radiation (254 nm) with continuous stirring for specific time intervals (e.g., 15, 30, 45, 60 minutes). The optimal exposure time is determined by generating a kill curve, often targeting a 90-99% lethality rate.

  • Post-irradiation, the samples are kept in the dark to prevent photoreactivation.[14]

3. Chemical Mutagenesis (EMS and EB):

  • Ethyl Methanesulfonate (EMS): Spores are treated with an EMS solution (e.g., 1 µL/mL) for time intervals ranging from 10 to 60 minutes with shaking.[11][15]

  • Ethidium Bromide (EB): Spores are treated with an EB solution (e.g., 10-40 µL/mL) for 10 to 60 minutes.[15]

  • Stopping the Reaction: The reaction is stopped by centrifugation, decanting the mutagen, and washing the spores multiple times with a sterile solution.

4. Screening for Hyper-producers:

  • Plating and Isolation: The treated spore suspensions are serially diluted and plated to obtain single colonies.

  • High-Throughput Screening: Colonies are transferred to 96-well microtiter plates for cultivation.[14] After incubation, the this compound concentration in the culture broth is estimated, often by measuring UV absorbance at 245 nm.[14]

  • Shake-Flask Validation: Mutants showing increased production in the primary screen are then cultivated in shake flasks to verify the enhanced yield via HPLC analysis.[14]

Data Presentation: Mutagenesis Efficacy
Table 3: Efficacy of Different Mutagenesis Strategies for this compound B1b Overproduction
Mutagen Optimal Treatment Parent Strain Yield (mg/L) Mutant Strain Yield (mg/L)
UV Radiation45 minutes exposure17254.14
EMS1 µL/mL, 50 minutes17202.63
Ethidium Bromide30 µL/mL, 30 minutes17199.30

Downstream Processing: Extraction and Purification

Since this compound is an intracellular product, the extraction process focuses on recovering the compound from the mycelial biomass.

Experimental Protocols

1. Mycelia Recovery:

  • The fermentation broth is centrifuged (e.g., 8000 x g for 20 minutes) to separate the mycelial biomass from the supernatant. The supernatant is discarded.[7]

2. Whole Broth Extraction (Alternative Method):

  • This industrial process avoids initial centrifugation. The pH of the whole broth is adjusted to ~2.5 with a mineral acid (e.g., H₂SO₄).[9][13]

  • The acidified broth is heated to 80-100°C for 1-2 hours.[9]

  • An organic solvent (e.g., toluene, a ratio of at least 0.2 by volume) is added, and the mixture is agitated for several hours to extract the Avermectins.[9][13]

3. Solvent Extraction from Mycelia:

  • The recovered cell biomass is mixed thoroughly with a solvent such as methanol (B129727) to lyse the cells and dissolve the intracellular this compound.[7]

  • The mixture is centrifuged again, and the this compound-rich solvent supernatant is collected.

4. Purification:

  • Concentration: The solvent extract is concentrated under vacuum to an oil.

  • Crystallization: The this compound is purified from the oil by crystallization. This can be a multi-step process involving different solvent systems (e.g., hexane/ethanol mixtures) to first crystallize the B1 components, followed by recovery of B2 components from the mother liquor.[16]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound homologs.

HPLC Protocol
  • System: A reverse-phase HPLC system with a UV detector is used.

  • Column: A C18 column (e.g., 125 x 4 mm, 5 µm) is commonly employed.[17]

  • Mobile Phase: A mixture of organic solvents and water is used. Common compositions include acetonitrile/water (e.g., 95:5 v/v) or acetonitrile/methanol/water (e.g., 53:35:12 v/v/v).[10][17] The mobile phase may be acidified slightly with acetic acid.[17]

  • Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[10][17]

  • Detection: Detection is performed by UV absorbance at 245 nm or 250 nm.[10][17]

  • Quantification: The concentration of each this compound homolog (e.g., B1a, B1b) is determined by comparing the peak area in the sample chromatogram to a standard curve generated from certified reference standards.

Biosynthesis and Regulatory Pathways

The production of this compound is a complex process involving a large biosynthetic gene cluster (ave) and a hierarchical network of regulatory proteins.

This compound Biosynthesis Workflow

The biosynthesis occurs in three main stages:

  • Aglycone Formation: A large polyketide synthase (PKS) enzyme complex assembles the macrocyclic lactone core (the aglycone) from precursor units derived from acetate (B1210297) and propionate.

  • Aglycone Modification: The aglycone undergoes a series of post-PKS modifications, including hydroxylation and the formation of a furan (B31954) ring.

  • Glycosylation: Two units of a deoxysugar, L-oleandrose, are attached to the aglycone to form the final active this compound molecule.

G cluster_0 Precursor Supply cluster_1 Polyketide Synthesis (aveA genes) cluster_2 Post-PKS Modification (aveC, aveD, aveE, aveF genes) cluster_3 Glycosylation (aveB, aveG genes) Acetate Acetate/Propionate (from primary metabolism) PKS This compound Polyketide Synthase (PKS) Acetate->PKS Aglycone This compound Aglycone PKS->Aglycone Modification Hydroxylation & Furan Ring Formation Aglycone->Modification Modified_Aglycone Modified Aglycone Modification->Modified_Aglycone Glycosylation Glycosyltransferases Modified_Aglycone->Glycosylation Oleandrose_Synth L-oleandrose Synthesis Oleandrose_Synth->Glycosylation Final_this compound This compound (A1/A2/B1/B2 components) Glycosylation->Final_this compound

Caption: Simplified workflow of this compound biosynthesis in S. avermitilis.

Regulatory Network of this compound Biosynthesis

This compound production is tightly controlled by a network of transcriptional regulators. The gene aveR is a key pathway-specific positive regulator located within the ave gene cluster, and its expression is essential for the transcription of the biosynthetic genes.[3][6][15] Several other regulators, belonging to families like TetR and LuxR, act on aveR or other genes to modulate production, forming a complex cascade.

G AveR AveR (LAL-family activator) ave_cluster ave Biosynthetic Genes (aveA, aveC, etc.) AveR->ave_cluster activates transcription AveT AveT (TetR-family activator) AveT->AveR activates transcription (indirectly) aveM aveM (Efflux Pump) AveT->aveM represses SAV111 SAV111 (LuxR-family activator) SAV111->ave_cluster activates transcription (binds aveA1 promoter) SAV4189 SAV4189 (MarR-family activator) SAV4189->AveR activates transcription (indirectly) SAV576 SAV576 / SAV577 (TetR-family repressors) SAV576->AveR represses transcription (indirectly) SAV575 SAV575 SAV576->SAV575 represses AvaR1_AvaR2 AvaR1 / AvaR2 (GBL receptors, repressors) AvaR1_AvaR2->AveR represses Avenolide Avenolide (Signaling Molecule) AvaR1_AvaR2->Avenolide represses biosynthesis This compound This compound Product ave_cluster->this compound synthesizes Avenolide->AvaR1_AvaR2 modulates binding

Caption: Key transcriptional regulators controlling this compound biosynthesis.

Conclusion

The discovery of this compound is a testament to the power of natural product screening and international scientific collaboration. From a single soil isolate emerged a class of compounds that has protected billions of livestock from parasitic infection and saved millions of people from debilitating diseases. The continuous efforts in strain improvement through mutagenesis and optimization of fermentation processes have transformed a laboratory curiosity into a global health solution. This guide has provided a technical foundation for understanding these core processes, offering detailed protocols and data that highlight the scientific rigor involved. The ongoing exploration of the complex regulatory networks governing this compound biosynthesis promises to yield further strategies for enhancing production and engineering novel derivatives, ensuring the legacy of this "wonder drug" continues.

References

A Technical Guide to the Mechanism of Action of Avermectin on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which avermectins, a class of broad-spectrum antiparasitic agents, exert their effects on invertebrate glutamate-gated chloride channels (GluCls). This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this critical drug-receptor interaction.

Core Mechanism of Action

Avermectins, with ivermectin being the most prominent example, function as positive allosteric modulators and direct agonists of GluCls, which are ligand-gated ion channels exclusive to invertebrates.[1][2][3] These channels are crucial for mediating inhibitory neurotransmission in nematodes and arthropods.[4][5] The binding of avermectin to GluCls leads to a prolonged and essentially irreversible opening of the channel pore.[6][7][8] This results in an increased influx of chloride ions into the neuron or muscle cell, causing hyperpolarization of the cell membrane.[9][10] The sustained hyperpolarization inhibits the generation of action potentials, leading to flaccid paralysis and eventual death of the parasite.[10][11]

The binding site for this compound is distinct from that of the endogenous ligand, glutamate (B1630785).[9] It is located within the transmembrane domain, at the interface between adjacent subunits, specifically between the M1 and M3 helices.[4][12][13] This allosteric binding locks the channel in an open conformation.[10][14] While glutamate binding typically elicits a rapid and desensitizing channel opening, this compound induces a very slow but long-lasting activation.[6][7] At concentrations too low to directly gate the channel, ivermectin can potentiate the response to glutamate.[1][8]

G This compound This compound GluCl GluCl This compound->GluCl Binds allosterically Glutamate Glutamate Glutamate->GluCl Binds Chloride_Influx Increased Cl⁻ Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Causes GluCl->Chloride_Influx Prolonged Channel Opening

Quantitative Data on this compound-GluCl Interaction

The following tables summarize key quantitative data from various studies, detailing the potency and efficacy of glutamate and ivermectin on different GluCl subtypes.

Table 1: Agonist Potency (EC50) at Homomeric and Heteromeric GluCls

Receptor Subunit(s)SpeciesExpression SystemAgonistEC50Hill Coefficient (nH)Reference(s)
HcGluClα3BHaemonchus contortusXenopus oocytesL-Glutamate27.6 ± 2.7 µM1.89 ± 0.35[15][16]
HcGluClα3BHaemonchus contortusXenopus oocytesIbotenate87.7 ± 3.5 µM1.70 ± 0.36[15][16]
HcGluClα3BHaemonchus contortusXenopus oocytesIvermectin~0.1 ± 1.0 nM>6[15][16]
CeGluClα3Caenorhabditis elegansXenopus oocytesL-Glutamate2.2 ± 0.12 mM-[15][16]
Hc-GluClα (avr-14b)Haemonchus contortusMacropatchL-Glutamate43 µM-[11]
Hc-GluClαHaemonchus contortusOocytesL-Glutamate28 µM-[17]
Hc-GluClβHaemonchus contortusOocytesL-Glutamate394 µM-[17]
Hc-GluClαβ (1:1)Haemonchus contortusOocytesL-Glutamate40 µM-[17]
Hc-GluClαβ (1:50)Haemonchus contortusOocytesL-Glutamate44 µM-[17]
Hc-GluClαHaemonchus contortusOocytesIvermectin--[17]
Hc-GluClβHaemonchus contortusOocytesIvermectin>10 µM-[17]
Hc-GluClαβ (1:1)Haemonchus contortusOocytesIvermectin86 nM-[17]
Hc-GluClαβ (1:50)Haemonchus contortusOocytesIvermectin141 nM-[17]
AgGluCl-bAnopheles gambiaeXenopus oocytesL-Glutamate30.22 ± 2.75 µM1.93 ± 0.32[18]

Table 2: Ivermectin Binding Affinity (Kd) and Effects of Mutations

Receptor Subunit(s)SpeciesExpression SystemLigandKdMutationMutant KdReference(s)
HcGluClα3B (wild-type)Haemonchus contortusCOS-7 cells[3H]Ivermectin0.35 ± 0.1 nM--[15][16]
HcGluClα3B (L256F)Haemonchus contortusCOS-7 cells[3H]Ivermectin-L256F2.26 ± 0.78 nM[15][16]
HcGluClα3B (T300S)Haemonchus contortusCOS-7 cells[3H]Ivermectin-T300S0.76 ± 0.25 nM[15]

Experimental Protocols

The characterization of this compound's effects on GluCls predominantly relies on electrophysiological and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used for the functional expression and characterization of ion channels.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.

  • cRNA Injection: Plasmids containing the cDNA for the GluCl subunit(s) of interest are linearized, and cRNA is synthesized in vitro using a T7 RNA polymerase kit. A defined amount of cRNA (e.g., 50 ng) is injected into each oocyte.

  • Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane. To prevent activation by glutamate in the culture medium, a GluCl antagonist like picrotoxin (B1677862) (e.g., 5 µM) may be added.[9]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

    • Two glass microelectrodes (filled with 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -40 mV to -70 mV).

    • Agonists (glutamate or ivermectin) are applied via the perfusion system. The resulting inward chloride currents are recorded.

    • Dose-response curves are generated by applying a range of agonist concentrations and measuring the peak current response at each concentration. Data are then fitted to the Hill equation to determine EC50 and Hill coefficient values.[17][18]

G cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Oocyte 1. Oocyte Harvest & Defolliculation cRNA 2. GluCl cRNA Synthesis Injection 3. cRNA Microinjection into Oocyte Incubation 4. Incubation (2-7 days) Placement 5. Place Oocyte in Recording Chamber Incubation->Placement Clamp 6. Impale with Two Electrodes & Voltage Clamp Perfusion 7. Perfuse with Agonist (Glutamate/Ivermectin) Record 8. Record Inward Current (Cl⁻) DoseResponse 9. Generate Dose-Response Curve Record->DoseResponse HillFit 10. Fit to Hill Equation EC50 11. Determine EC₅₀ & nH

Patch-Clamp Electrophysiology

Patch-clamp offers higher resolution recording, including single-channel analysis, typically in mammalian cell lines like HEK293 or COS-7.

Methodology:

  • Cell Culture and Transfection: HEK293 or COS-7 cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the GluCl subunits using a suitable transfection reagent (e.g., Lipofectamine). A marker plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Patch Pipette Preparation: Glass capillaries are pulled to a fine tip (1-5 MΩ resistance) using a micropipette puller and fire-polished. The pipette is filled with an intracellular solution containing a defined chloride concentration.

  • Recording Configuration:

    • A transfected cell is identified under a microscope. The patch pipette is brought into contact with the cell membrane.

    • Gentle suction is applied to form a high-resistance seal (GΩ seal), establishing the "cell-attached" configuration.

    • To record from the whole cell, a stronger suction pulse is applied to rupture the membrane patch. For single-channel recordings in an "outside-out" patch, the pipette is slowly withdrawn after establishing a whole-cell configuration, causing the membrane to reseal with its extracellular face oriented outwards.[11]

  • Data Acquisition: The patch is held at a constant potential (e.g., -70 mV). Agonists are applied rapidly to the patch via a perfusion system. Currents are recorded, filtered, and digitized for analysis of properties like activation/deactivation kinetics, desensitization, and single-channel conductance.[11]

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of a drug for its receptor.

Methodology:

  • Membrane Preparation: COS-7 cells are transfected with the GluCl-encoding plasmid. After 48-72 hours, cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

  • Binding Reaction: Membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]ivermectin) at various concentrations.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).[15]

Concluding Remarks

The potent and specific action of avermectins on invertebrate GluCls underpins their remarkable success as antiparasitic agents. This compound locks these channels in a persistently open state, leading to chloride ion influx, hyperpolarization, and ultimately, fatal paralysis of the parasite.[7][9][10] The detailed understanding of this mechanism, supported by robust quantitative data from electrophysiological and binding assays, is crucial for several key areas in drug development. It facilitates the rational design of new anthelmintics with improved efficacy or altered resistance profiles, aids in the prediction of potential resistance mechanisms through mutations in the GluCl target site, and provides a framework for screening new chemical entities for antiparasitic activity. The continued investigation into the structural and functional nuances of the this compound-GluCl interaction will be instrumental in combating the growing challenge of anthelmintic resistance.

G cluster_action Molecular Action cluster_consequence Cellular Consequence cluster_outcome Physiological Outcome This compound This compound Binding Binds to Allosteric Site on GluCl Channel This compound->Binding Conformation Induces Conformational Change Binding->Conformation Opening Locks Channel in Open State Conformation->Opening Influx Sustained Cl⁻ Influx Opening->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Action Potentials Hyperpolarization->Inhibition Paralysis Flaccid Paralysis of Muscle/Nerve Inhibition->Paralysis Death Parasite Death Paralysis->Death

References

A Comparative Analysis of the Biological Properties of Avermectin B1a and B1b

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal activities.[1] The commercially significant product, Abamectin, is a mixture of two principal components: Avermectin B1a (≥80%) and this compound B1b (≤20%).[2][3][4] These two homologs differ structurally only by a single methylene (B1212753) group at the C-25 side chain—a sec-butyl group in B1a and an isopropyl group in B1b.[5][6] While often considered to have very similar biological and toxicological properties, subtle differences in their molecular structure can influence their interaction with biological targets, leading to variations in their potency and spectrum of activity.[2][5] This technical guide provides a comprehensive comparison of the biological properties of this compound B1a and B1b, presenting available quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways and workflows.

Mechanism of Action: A Shared Neurotoxic Pathway

The primary mechanism of action for both this compound B1a and B1b is the disruption of neurotransmission in invertebrates.[1][7] This neurotoxicity is primarily mediated through their interaction with specific ligand-gated ion channels, leading to paralysis and eventual death of the target organism.[7][8]

1. Glutamate-Gated Chloride Channels (GluCls): The principal target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl), which is absent in mammals.[7] Avermectins bind to these channels, locking them in an open state. This leads to a persistent influx of chloride ions (Cl-) into nerve and muscle cells, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the transmission of electrical signals, resulting in flaccid paralysis of the pharyngeal pump and somatic muscles of nematodes and arthropods, ultimately leading to starvation and death.[7]

2. Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels: Avermectins can also potentiate the effect of gamma-aminobutyric acid (GABA) at GABA-gated chloride channels, which are present in both invertebrates and vertebrates.[8] However, their affinity for invertebrate GABA receptors is significantly higher. In mammals, these receptors are primarily located in the central nervous system (CNS), and the blood-brain barrier generally prevents avermectins from reaching them at therapeutic doses, contributing to their selective toxicity.[9]

cluster_0 Invertebrate Neuron / Myocyte GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_influx Increased Cl- Influx GluCl->Cl_influx GABA_R GABA-Gated Chloride Channel GABA_R->Cl_influx AVM_B1a This compound B1a AVM_B1a->GluCl Binds & Activates AVM_B1a->GABA_R Potentiates GABA AVM_B1b This compound B1b AVM_B1b->GluCl Binds & Activates AVM_B1b->GABA_R Potentiates GABA Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Figure 1: Signaling pathway of this compound B1a and B1b in invertebrates.

Comparative Biological Efficacy: Quantitative Data

While many sources state that the biological activities of this compound B1a and B1b are very similar, quantitative data directly comparing the two isolated components is scarce.[2] Most efficacy studies have been conducted on Abamectin, the mixture of B1a and B1b. However, some studies provide insights into the activity of the individual components.

Table 1: Comparative Anthelmintic and Insecticidal Activity

SpeciesAssay TypeComponentConcentration / DoseEfficacyReference
Haemonchus contortus (sheep)In vivo (oral)This compound B1a0.1 mg/kg>95% reduction[10]
Ostertagia circumcincta (sheep)In vivo (oral)This compound B1a0.1 mg/kg>95% reduction[10]
Trichostrongylus colubriformis (sheep)In vivo (oral)This compound B1a0.1 mg/kg>95% reduction[10]
Dictyocaulus viviparus (cattle)In vivo (oral)This compound B1a0.025 mg/kg>95% reduction[10]
Ancylostoma caninum (dog)In vivo (oral)This compound B1a0.003 - 0.005 mg/kg83-100% removal[10]
Earthworm (Eisenia fetida)Contact filter paperThis compound B1bLC50 (48h): 500 µg/cm²-[11]
Earthworm (Eisenia fetida)Contact filter paperThis compound B1bLC50 (72h): 300 µg/cm²-[11]
Earthworm (Eisenia fetida)Artificial soilThis compound B1bLC50 (7 days): 712.5 mg/kg-[11]
Earthworm (Eisenia fetida)Artificial soilThis compound B1bLC50 (14 days): 382.6 mg/kg-[11]
Earthworm (Eisenia fetida)Artificial soilThis compound B1bLC50 (28 days): 74.6 mg/kg-[11]
Cockroach (Periplaneta americana)OralThis compound B1bLC50 (24h): 0.01 µ g/insect -[11]
Cockroach (Periplaneta americana)DermalThis compound B1bLC50 (24h): 0.1 µ g/insect -[11]

A computational study on the interaction of ivermectin homologs with proteins associated with SARS-CoV-2 suggested differential binding affinities, with this compound B1b showing a higher affinity for viral structures and this compound B1a for host structures.[5] This indicates that despite their structural similarity, the two components may exhibit distinct interactions with various biological macromolecules.[5]

Pharmacokinetics and Metabolism

The metabolism of this compound B1a and B1b has been investigated in vitro using liver microsomes from various species. The primary metabolic pathways involve hydroxylation and demethylation.

  • In rat and steer liver microsomes , the major metabolites of this compound B1a and its hydrogenated form (H2B1a) are the C24-methyl alcohols.[12] A more polar metabolite, the monosaccharide of the C24-methyl alcohol, has also been identified.[12]

  • In pig liver microsomes , the major metabolites of hydrogenated this compound B1a and B1b are the O-demethylation products (3''-O-desmethyl-H2B1a and 3''-O-desmethyl-H2B1b).[13] Interestingly, the C24-hydroxymethyl metabolites, which are prominent in rats and steers, were found only in trace amounts in pigs.[13]

These findings suggest that the metabolism of this compound B1a and B1b can be species-dependent. A direct quantitative comparison of the metabolic rates of B1a versus B1b is not extensively documented in the available literature.

Experimental Protocols

To conduct a direct comparative study of this compound B1a and B1b, the following experimental protocols are recommended.

Separation of this compound B1a and B1b

Method: High-Performance Liquid Chromatography (HPLC)

Objective: To isolate pure this compound B1a and B1b from an Abamectin mixture.

Procedure:

  • Sample Preparation: Dissolve the Abamectin standard in a suitable solvent (e.g., acetonitrile).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical mobile phase could be acetonitrile:water (95:5 v/v) with 1% acetic acid.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detector at 245 nm.

  • Separation and Collection: Inject the sample into the HPLC system. The two components, B1b and B1a, will elute at different retention times. Collect the respective fractions.

  • Purity Analysis: Re-inject the collected fractions to confirm their purity.

cluster_0 HPLC Separation Workflow Start Abamectin Standard (B1a + B1b) Dissolve Dissolve in Acetonitrile Start->Dissolve Inject Inject into HPLC Dissolve->Inject Separate C18 Column Separation (Acetonitrile/Water Mobile Phase) Inject->Separate Detect UV Detection (245 nm) Separate->Detect Collect_B1b Collect this compound B1b Fraction Detect->Collect_B1b Early Retention Time Collect_B1a Collect this compound B1a Fraction Detect->Collect_B1a Later Retention Time Purity_Check Purity Analysis Collect_B1b->Purity_Check Collect_B1a->Purity_Check End Pure B1a and B1b for Bioassays Purity_Check->End

Figure 2: Workflow for the separation of this compound B1a and B1b.

In Vitro Efficacy Assay: Nematode Larval Motility

Objective: To determine and compare the half-maximal effective concentration (EC50) of this compound B1a and B1b required to inhibit larval motility.

Procedure:

  • Larval Preparation: Obtain third-stage (L3) larvae of a target nematode species (e.g., Haemonchus contortus).

  • Compound Preparation: Prepare stock solutions of purified this compound B1a and B1b in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Assay Setup: In a 96-well plate, add a known number of larvae to each well containing different concentrations of B1a or B1b. Include a solvent control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

  • Motility Assessment: Observe larval motility under a microscope. Motility can be scored visually or quantified using an automated tracking system.

  • Data Analysis: Calculate the percentage of immobile larvae for each concentration. Plot the concentration-response curve and determine the EC50 value for each component using non-linear regression.

Receptor Binding Assay: Competitive Radioligand Binding

Objective: To compare the binding affinity (Ki) of this compound B1a and B1b to glutamate-gated chloride channels.

Procedure:

  • Receptor Source: Prepare membrane fractions from a source rich in GluCls (e.g., insect neuronal tissue or a cell line expressing the receptor).

  • Radioligand: Use a radiolabeled ligand that binds to the this compound binding site (e.g., [³H]Ivermectin).

  • Assay Setup: In a reaction mixture, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor (this compound B1a or B1b).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound B1a and B1b are closely related homologs that form the active components of the widely used antiparasitic agent, Abamectin. Their primary mechanism of action is the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death. While generally considered to have similar biological profiles, the available evidence suggests that there may be subtle but potentially significant differences in their efficacy against specific organisms and their interactions with biological macromolecules. The structural difference at the C-25 side chain, though minor, likely influences their binding affinity to target receptors and their metabolic fate. Further direct comparative studies using purified components are necessary to fully elucidate the distinct biological properties of this compound B1a and B1b, which could inform the development of more selective and potent antiparasitic agents.

References

Avermectin's spectrum of activity against nematodes and arthropods

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Avermectin's Spectrum of Activity Against Nematodes and Arthropods

For Researchers, Scientists, and Drug Development Professionals

Abstract

The avermectins are a class of 16-membered macrocyclic lactone derivatives produced by the soil actinomycete Streptomyces avermitilis. Since their discovery, they have become indispensable tools in veterinary medicine, human health, and agriculture due to their potent, broad-spectrum activity against a wide variety of nematode and arthropod parasites. This technical guide provides a comprehensive overview of this compound's mechanism of action, a quantitative summary of its spectrum of activity, a detailed methodology for determining efficacy, and an exploration of the key mechanisms through which resistance emerges. The primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) exclusive to invertebrates, leading to paralysis and death. This document summarizes lethal concentration (LC50) data in structured tables, presents a generalized protocol for efficacy testing, and uses visualizations to clarify complex biological pathways and experimental workflows, serving as a critical resource for professionals in parasitology and drug development.

Mechanism of Action

Avermectins exert their potent anthelmintic and insecticidal effects by targeting the nervous and muscular systems of invertebrates. Their primary molecular target is the glutamate-gated chloride ion channel (GluCl), a type of ligand-gated ion channel found in the nerve and muscle cells of nematodes and arthropods.

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

Avermectins act as allosteric modulators of GluCls. Instead of competing with the natural ligand, glutamate, they bind to a distinct site on the channel protein, located between the transmembrane domains. This binding event "locks" the channel in an open conformation. The prolonged activation of these channels leads to a massive and sustained influx of chloride ions (Cl⁻) into the cell.

This influx causes hyperpolarization of the postsynaptic membrane in neurons or the sarcolemma in muscle cells. The resulting negative shift in the membrane potential makes it difficult for the cell to reach the threshold for depolarization, effectively inhibiting the transmission of nerve signals. This leads to a flaccid paralysis of the somatic and pharyngeal muscles of the parasite. Pharyngeal paralysis prevents the organism from feeding, while somatic muscle paralysis leads to immobilization, expulsion from the host, and eventual death.

The selective toxicity of avermectins is a key feature of their clinical and agricultural success. Mammals and other vertebrates do not possess the same this compound-sensitive GluCls in their peripheral nervous systems. While vertebrates do have glutamate-gated channels in the central nervous system (CNS), avermectins generally do not cross the blood-brain barrier efficiently, ensuring a high margin of safety for the host.

This compound Mechanism of Action cluster_0 Invertebrate Neuron / Muscle Cell AVM This compound GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds & Locks Open Cl_in Cl⁻ (Intracellular) GluCl->Cl_in Massive Influx Cl_out Cl⁻ (Extracellular) Hyperpolarization Hyperpolarization (Inhibited Signaling) Cl_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis (Pharyngeal & Somatic) Hyperpolarization->Paralysis Causes

Fig. 1: this compound's primary signaling pathway in invertebrates.

Spectrum of Activity and Quantitative Efficacy

Avermectins are renowned for their exceptionally broad spectrum of activity, encompassing a vast array of endo- and ectoparasites. This includes activity against numerous species of nematodes and arthropods that are of significant importance in veterinary, medical, and agricultural contexts. The following tables summarize quantitative efficacy data, primarily expressed as the 50% lethal concentration (LC50), for various this compound compounds against key parasite species. LC50 values are a standard measure of acute toxicity, representing the concentration of a substance required to kill 50% of a test population after a specified exposure duration. Lower LC50 values indicate higher potency.

Nematicidal Activity

Avermectins are highly effective against a wide range of parasitic nematodes, including gastrointestinal roundworms, lungworms, and filarial worms in animals, as well as plant-parasitic nematodes that cause significant crop damage.[1][2]

CompoundTarget Nematode SpeciesLife StageLC50 ValueExposure TimeCitation(s)
Abamectin (B1664291) Meloidogyne incognitaJ2 Larvae0.42 µg/mL24 hours[3]
Abamectin Meloidogyne incognitaJ2 Larvae7.06 µg/mLNot specified[4][5]
Abamectin Rotylenchulus reniformisMixed3.49 µg/mL24 hours[3][6]
Ivermectin Haemonchus contortus (Susceptible Strain)L1 to L3 Larvae1.1 ng/mL7 days[7][8]
Ivermectin Haemonchus contortus (Resistant Strain)L1 to L3 Larvae8.0 - 17.0 ng/mL7 days[7][8]

Table 1. Quantitative efficacy of avermectins against representative nematode species.

Arthropodicidal Activity

The activity of avermectins extends to numerous arthropod pests, including mites, lice, ticks, and a variety of insects, particularly lepidopteran larvae.

CompoundTarget Arthropod SpeciesLife StageLC50 ValueExposure TimeCitation(s)
Emamectin (B195283) Benzoate (B1203000) Plutella xylostella3rd Instar Larvae0.173 mg/L (0.173 µg/mL)72 hours[9][10]
Abamectin Tetranychus urticaeAdults0.39 ppm (0.39 µg/mL)Not specified[11]
Ivermectin Pediculus humanus capitisAdults<50 ng/mL (lethal in <5 min)<5 minutes[12]
Ivermectin Aedes aegyptiAdults178.6 ng/mL7 days[13]

Table 2. Quantitative efficacy of avermectins against representative arthropod species.

Experimental Protocol for Efficacy Determination

To ensure reproducible and comparable results, the determination of this compound efficacy (e.g., LC50) must follow a standardized protocol. The following is a generalized methodology for an in vitro lethal concentration assay, which can be adapted for various nematode or small arthropod species.

Generalized In Vitro LC50 Assay Protocol

1. Organism Preparation:

  • Culture and maintain a healthy, age-synchronized population of the target organism (e.g., L3 larvae of Haemonchus contortus or adult mites, Tetranychus urticae).

  • For nematodes, larvae are typically harvested from fecal cultures or in vitro cultivation systems and washed thoroughly to remove debris.

2. Stock Solution and Serial Dilutions:

  • Prepare a high-concentration stock solution of the this compound compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO), as avermectins have low water solubility.

  • Perform serial dilutions of the stock solution in the appropriate assay medium (e.g., sterile water, buffer, or nutrient broth) to create a range of test concentrations. A typical assay includes 5-7 concentrations plus a solvent-only control.[14] The concentration range should be chosen based on preliminary range-finding tests to ensure it brackets the expected LC50, resulting in mortalities from >0% to <100%.[15]

3. Assay Setup:

  • Dispense a standard volume of each test concentration and the control into the wells of a multi-well microtiter plate (e.g., 24- or 96-well plate).[15]

  • Add a predetermined number of test organisms (e.g., 20-50 nematodes or 10-20 arthropods) to each well.[15]

  • Each concentration and control should be replicated at least three times.

4. Incubation:

  • Seal the plates to prevent evaporation and incubate under controlled conditions (e.g., 27°C, >80% relative humidity) for a specified duration.[7] Exposure times are critical and typically range from 24 to 72 hours, depending on the organism and compound.[16]

5. Mortality Assessment:

  • Following incubation, assess the viability of the organisms in each well under a dissecting microscope.

  • Criteria for death must be clearly defined. For nematodes, this is often the lack of movement upon gentle prodding with a fine probe. For arthropods, it is the inability to make coordinated movements.

6. Data Analysis:

  • For each concentration, calculate the percentage mortality, correcting for any mortality observed in the control group using Abbott's formula if necessary.[17]

  • Analyze the dose-response data using Probit analysis or a similar statistical method (e.g., Log-logistic regression) to calculate the LC50 value and its 95% confidence intervals.[8][18]

LC50 Experimental Workflow arrow arrow A 1. Organism Culture (Age-Synchronized Population) E 5. Add Test Organisms to Each Well (n=20-50) A->E B 2. Prepare this compound Stock Solution (in DMSO) C 3. Perform Serial Dilutions (5-7 concentrations + control) B->C D 4. Dispense into Multi-Well Plate C->D D->E F 6. Incubate (e.g., 24-72 hours, 27°C) E->F G 7. Assess Mortality (Microscopic Observation) F->G H 8. Data Analysis (Probit Analysis) G->H I Result: LC50 Value & 95% Confidence Intervals H->I This compound Resistance Mechanisms AVM_entry This compound Enters Cell Resistance Resistance Mechanisms TargetSite 1. Target-Site Modification (GluCl Gene Mutations) Resistance->TargetSite Efflux 2. Enhanced Efflux (P-glycoprotein Overexpression) Resistance->Efflux Metabolism 3. Metabolic Detoxification (e.g., P450 enzymes) Resistance->Metabolism ReducedBinding Reduced Binding Affinity TargetSite->ReducedBinding Leads to DrugExpulsion Drug Pumped Out of Cell Efflux->DrugExpulsion Leads to DrugInactivation Drug Metabolized & Inactivated Metabolism->DrugInactivation Leads to ReducedEfficacy Reduced Efficacy / Survival ReducedBinding->ReducedEfficacy DrugExpulsion->ReducedEfficacy DrugInactivation->ReducedEfficacy

References

A Technical Guide to the Anthelmintic and Insecticidal Properties of Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a group of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, represent a cornerstone of modern parasitic control in veterinary medicine, agriculture, and human health.[1][2] Discovered in the late 1970s, this class of compounds exhibits potent, broad-spectrum activity against a wide range of nematodes (roundworms) and arthropods (insects and arachnids).[1][3][4] This technical guide provides an in-depth review of the anthelmintic and insecticidal properties of Avermectins, focusing on their mechanism of action, efficacy, and the experimental protocols used to evaluate their activity.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mode of action of Avermectins is the potentiation and/or direct activation of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[5][6][7] These channels, which are absent in vertebrates, provide the basis for the selective toxicity of Avermectins.[1][8]

Upon binding to an allosteric site on the GluCl, Avermectin induces a prolonged and essentially irreversible opening of the channel.[5][6] This leads to an influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the pharyngeal pump and somatic muscles of nematodes, and the neuromuscular systems of arthropods.[8][9] This ultimately results in starvation and death of the parasite.[9]

While GluCls are the primary target, at higher concentrations, Avermectins can also interact with other ligand-gated ion channels, including those gated by gamma-aminobutyric acid (GABA).[10]

Avermectin_Signaling_Pathway cluster_invertebrate_cell Invertebrate Nerve/Muscle Cell Membrane cluster_cellular_effect Cellular Effect cluster_organismal_effect Organismal Effect AVM This compound GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds to allosteric site Cl_ion Cl- GluCl->Cl_ion Irreversible Opening Intracellular Intracellular Cl_ion->Intracellular Influx Extracellular Extracellular Hyperpolarization Hyperpolarization Intracellular->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Death by Starvation Paralysis->Death Anthelmintic_Efficacy_Trial_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis A1 Animal Selection & Acclimatization A2 Fecal Egg Count (FEC) Determination (Day -7) A1->A2 A3 Animal Allocation to Treatment & Control Groups A2->A3 B1 Treatment Administration (Day 0) A3->B1 C1 Post-Treatment FEC (Day 14) B1->C1 C2 Necropsy & Worm Burden Count (Day 21) C1->C2 D1 Calculate Fecal Egg Count Reduction (FECR) C2->D1 D2 Calculate Worm Burden Reduction C2->D2

References

Understanding the pharmacokinetics of different Avermectin compounds

Author: BenchChem Technical Support Team. Date: December 2025

Avermectins are a class of 16-membered macrocyclic lactone compounds derived from the soil actinomycete Streptomyces avermitilis.[1][2] Widely used in both veterinary and human medicine for their potent anthelmintic and insecticidal properties, this class includes well-known agents such as ivermectin, abamectin (B1664291), doramectin (B1670889), eprinomectin, moxidectin (B1677422), and selamectin (B66261).[1][2] Their efficacy is closely tied to their pharmacokinetic profiles, which dictate the absorption, distribution, metabolism, and excretion of the compound in the host organism. Understanding these parameters is critical for optimizing dosage regimens, ensuring safety, and developing new therapeutic applications.

This technical guide provides an in-depth overview of the comparative pharmacokinetics of various avermectin compounds, detailing the experimental protocols used for their evaluation and presenting key quantitative data in a structured format for ease of comparison.

Comparative Pharmacokinetics of this compound Compounds

The pharmacokinetic properties of avermectins can vary significantly depending on the specific compound, the host species, the formulation, and the route of administration.[3] These compounds are generally characterized by high lipid solubility, which leads to wide distribution within the body, particularly in adipose tissue.[3][4]

Ivermectin

Ivermectin is a semisynthetic derivative of this compound B1 and is one of the most extensively studied compounds in this class.[4] It is primarily metabolized in the liver by the cytochrome P450 system, particularly the CYP3A4 isoenzyme.[4][5] Ivermectin and its metabolites are almost exclusively excreted in the feces.[4][6][7]

Table 1: Pharmacokinetic Parameters of Ivermectin

SpeciesDoseRoute of AdministrationCmax (ng/mL)Tmax (hours/days)AUC (ng·day/mL)t1/2 (hours/days)Reference
Human12 mgOral46.1 ± 21.94.4 ± 1.6 h-56 h[6]
Human150 µg/kgOral37.9---[8]
Cattle200 µg/kgSubcutaneous~324.0 ± 0.28 d361 ± 17-[9][10]
Cattle500 µg/kgPour-on12.2 ± 6.03.4 ± 0.8 d115.5 ± 43.0-[11]
Doramectin

Doramectin, another this compound derivative, has been shown to have a longer persistence in plasma compared to ivermectin in cattle, which may contribute to a longer duration of efficacy.[10]

Table 2: Pharmacokinetic Parameters of Doramectin

SpeciesDoseRoute of AdministrationCmax (ng/mL)Tmax (days)AUC (ng·day/mL)t1/2 (days)Reference
Cattle200 µg/kgSubcutaneous~325.3 ± 0.35511 ± 16-[9][10]
Cattle200 µg/kgIntramuscular33.1 ± 9.0-475 ± 82-[12]
Cattle500 µg/kgPour-on12.2 ± 4.84.3 ± 1.6168.0 ± 41.7-[11]
Alpacas200 µg/kgSubcutaneous6.05 ± 5.343.83 ± 2.4862.12 ± 18.866.2 ± 4.9[13]
Eprinomectin

Eprinomectin is notable for its limited distribution into milk, making it suitable for use in lactating dairy animals with a zero-day milk withdrawal period.[14][15]

Table 3: Pharmacokinetic Parameters of Eprinomectin

SpeciesDoseRoute of AdministrationCmax (ng/mL)Tmax (days)AUC (µg·d/L)Reference
Goats0.2 mg/kgSubcutaneous20.68 ± 12.85-83.45 ± 34.75[16]
Goats0.4 mg/kgSubcutaneous39.79 ± 17.25-169.37 ± 43.44[16]
Dairy Cattle0.5 mg/kgTopical43.762.02-[17]
Cats0.5 mg/kgTopical201 (24h)-[18]
Moxidectin

Moxidectin is characterized by its high lipophilicity, leading to a wide distribution in tissues and a long elimination half-life.[19][20]

Table 4: Pharmacokinetic Parameters of Moxidectin

SpeciesDoseRoute of AdministrationCmax (ng/mL)Tmax (days)AUCt1/2 (days)Reference
Human8 mgOral---23.3[21]
Sheep0.2 mg/kgOral28.070.22--[22]
Sheep0.2 mg/kgSubcutaneous8.290.88--[22]
Dogs-Spot-on3.83--[20]
Cats-Spot-on5.33--[20]
Selamectin

Pharmacokinetic studies of selamectin have revealed species-specific differences, particularly in its elimination from the body. For instance, cats exhibit a slower clearance and longer half-life compared to dogs.[23]

Table 5: Pharmacokinetic Parameters of Selamectin

SpeciesDoseRoute of AdministrationCmax (ng/mL)Tmax (hours)Bioavailability (%)t1/2 (hours/days)Reference
Cats24 mg/kgTopical5,513 ± 2,173-74-[23][24]
Dogs24 mg/kgTopical86.5 ± 34.0-4.4-[23][24]
Cats24 mg/kgOral11,929 ± 59227 ± 6109-[23]
Dogs24 mg/kgOral7630 ± 31408 ± 562-[23]
Rabbits10 mg/kgTopical91.7--0.93 d[25][26]
Rabbits20 mg/kgTopical304.2--0.97 d[25][26]
Abamectin

Abamectin, also known as this compound B1, is used as a pesticide and antiparasitic agent.[1] Pharmacokinetic data in dogs has been established to aid in the treatment of accidental poisoning.[27][28]

Table 6: Pharmacokinetic Parameters of Abamectin

SpeciesDoseRoute of AdministrationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)t1/2 (hours)Reference
Dogs0.2 mg/kgOral135.52 ± 38.63.16 ± 0.753723.50 ± 1213.0826.51 ± 6.86[27][28]

Experimental Protocols for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for this compound compounds relies on robust and validated experimental and analytical methods.

Study Design and Sample Collection

A typical pharmacokinetic study involves the administration of a specific dose of the this compound compound to a group of healthy animals. Blood samples are then collected at predetermined time points. For tissue distribution studies, animals are euthanized at various time points, and target tissues such as liver, fat, muscle, and skin are collected.[29][30]

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase AnimalAcclimation Animal Acclimation HealthScreening Health Screening AnimalAcclimation->HealthScreening DoseCalculation Dose Calculation & Preparation HealthScreening->DoseCalculation DrugAdmin Drug Administration (e.g., Oral, SC, Topical) DoseCalculation->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling TissueCollection Tissue Collection (optional) DrugAdmin->TissueCollection SampleProcessing Sample Processing (e.g., Centrifugation for Plasma) BloodSampling->SampleProcessing TissueCollection->SampleProcessing SampleExtraction Sample Extraction (e.g., SPE, LLE) SampleProcessing->SampleExtraction Derivatization Derivatization (if needed) SampleExtraction->Derivatization HPLC_Analysis HPLC-FLD/MS Analysis Derivatization->HPLC_Analysis DataAnalysis Pharmacokinetic Modeling HPLC_Analysis->DataAnalysis

A typical experimental workflow for an this compound pharmacokinetic study.
Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for quantifying avermectins in biological matrices.[31] Due to the lack of a strong chromophore in their structure, derivatization is often required to form fluorescent products, which can then be detected with high sensitivity using a fluorescence detector (FLD).[32] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is also used for its high selectivity and sensitivity.[14]

Key Steps in the Analytical Protocol:

  • Extraction: Avermectins are extracted from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[32]

  • Derivatization: The extracted sample is reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) and N-methylimidazole, to create a fluorescent derivative.[32]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system. A C18 reverse-phase column is typically used to separate the analyte from other components.[32][33] The mobile phase often consists of a mixture of acetonitrile, tetrahydrofuran, and water.[32]

  • Detection: The concentration of the this compound derivative is measured by a fluorescence detector (e.g., excitation at 365 nm and emission at 475 nm for ivermectin) or a mass spectrometer.[32]

  • Quantification: The concentration of the drug in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.

Mechanism of Action and Metabolism

The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[2] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[2][19]

G This compound This compound Compound GluCl Glutamate-Gated Chloride Channel (Invertebrate Neuron) This compound->GluCl Binds and Potentiates Chloride Chloride Ion (Cl⁻) Influx GluCl->Chloride Opens Channel Hyperpolarization Hyperpolarization of Cell Membrane Chloride->Hyperpolarization Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Simplified signaling pathway for the mechanism of action of avermectins.

In mammals, avermectins are primarily metabolized in the liver. For ivermectin, cytochrome P450 3A4 (CYP3A4) is the main enzyme responsible for its biotransformation into several hydroxylated and demethylated metabolites.[4][5] These metabolites, along with the parent drug, are then predominantly excreted via the bile into the feces.[4][34][35]

G cluster_liver Hepatocyte (Liver Cell) cluster_excretion Excretion Pathway Ivermectin Ivermectin CYP3A4 CYP3A4 Enzyme Ivermectin->CYP3A4 Substrate Metabolites Hydroxylated & Demethylated Metabolites CYP3A4->Metabolites Metabolizes Bile Bile Metabolites->Bile Secreted into Feces Feces Bile->Feces Excreted in

Metabolic pathway of ivermectin in the liver via CYP3A4.

Conclusion

The this compound class of compounds encompasses a range of valuable antiparasitic agents with distinct pharmacokinetic profiles. Factors such as the specific chemical structure, the animal species, and the formulation significantly influence their absorption, distribution, and elimination. A thorough understanding of these pharmacokinetic properties, gained through rigorous experimental and analytical protocols, is fundamental for the effective and safe use of these drugs in clinical practice and for the development of future antiparasitic therapies. The data and methodologies presented in this guide offer a comparative basis for researchers and drug development professionals working with this important class of therapeutic agents.

References

A Technical Guide to Avermectin Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Discovered as fermentation products of the soil actinomycete Streptomyces avermitilis, this class of compounds has become indispensable in veterinary medicine, agriculture, and human health for controlling a wide range of endo- and ectoparasites.[1][2] The commercial success of avermectin derivatives such as ivermectin, abamectin, doramectin, eprinomectin, and selamectin (B66261) has spurred extensive research into their structure-activity relationships (SAR) to develop new analogs with improved potency, spectrum of activity, and pharmacokinetic properties.[2][3] This technical guide provides an in-depth analysis of the SAR of avermectins, focusing on key structural modifications and their impact on biological activity. It includes a compilation of quantitative data, detailed experimental protocols for biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

The this compound core structure is a complex pentacyclic lactone, characterized by a spiroketal system, a hexahydrobenzofuran ring, and a disaccharide moiety attached at the C-13 position.[2] The naturally occurring avermectins are a mixture of eight related compounds, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, which differ at C5, C22-C23, and C25.[2] this compound B1, a mixture of B1a (>80%) and B1b (<20%), is known as abamectin.[4]

The primary mechanism of action of avermectins in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls).[5][6] These ligand-gated ion channels are specific to protostome invertebrates and are absent in mammals, which contributes to the selective toxicity of avermectins.[5] Binding of this compound to GluCls causes an influx of chloride ions, leading to hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and death of the parasite.[5]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of this compound at the invertebrate neuromuscular junction.

This compound Signaling Pathway cluster_membrane Neuronal/Muscular Membrane GluCl Glutamate-Gated Chloride Channel (GluClR) Cl_channel Chloride Ion Channel Pore Cl_in Cl- Influx GluCl->Cl_in Channel Opening This compound This compound This compound->GluCl Allosteric Modulation Glutamate Glutamate Glutamate->GluCl Agonist Binding Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: this compound's mechanism of action on invertebrate GluCls.

Structure-Activity Relationship Studies

The this compound molecule offers several positions for chemical modification to modulate its biological activity. The most extensively studied positions are the C-13 disaccharide, the C-22-C23 double bond, the C-25 substituent, and the C-5 position.

Modifications at the C-13 Position and the Disaccharide Moiety

The oleandrosyl-oleandrosyloxy disaccharide at C-13 is a primary site for modification. While the aglycone itself possesses some activity, the disaccharide is generally important for potency.[2]

  • 4"-Position: The 4"-hydroxy group of the terminal oleandrose (B1235672) sugar is a key site for derivatization.

    • Esterification and Etherification: Acyl and alkyl derivatives at this position have been synthesized, with some showing retained or slightly modified activity.

    • Deoxygenation and Amination: Replacement of the 4"-hydroxyl group with an amino group, particularly an epi-methylamino group, led to the development of emamectin, which exhibits significantly enhanced insecticidal activity compared to abamectin.[7] Eprinomectin, with an epi-acetylamino group at the 4"-position, also shows high antiparasitic activity.[7]

Table 1: SAR at the 4"-Position of the Disaccharide

Compound/ModificationTarget OrganismActivity MetricValueReference
This compound B1aTetranychus cinnabarinusLC500.013 µM[8]
4"-epi-methylamino-4"-deoxythis compound B1 (Emamectin)Lepidopteran pests-Up to 1500x more potent than this compound B1[7]
4"-epi-acetylamino-4"-deoxythis compound B1 (Eprinomectin)Various parasites-High antiparasitic activity[7]
4"-oxo-avermectin B1--Intermediate for further synthesis[9]
4"-amino-4"-deoxythis compound B1-AnthelminticActive[9]
Compound 9j (a 4"-substituted derivative)T. cinnabarinusLC500.005 µM[8]
Compound 16d (a 4"-substituted derivative)T. cinnabarinusLC500.002 µM[8]
  • 13-epi Analogs: Epimerization at the C-13 position has been shown to produce analogs that retain the full potency of the parent compounds but with a substantially increased margin of safety.[10]

Modification at the C-22-C23 Position

The double bond at the C-22-C23 position is a key site for modification.

  • Reduction: Catalytic hydrogenation of the C-22-C23 double bond of this compound B1 yields ivermectin (22,23-dihydrothis compound B1).[3] This modification reduces toxicity to the host while maintaining high anthelmintic and insecticidal activity.[3]

Modifications at the C-25 Position

The substituent at the C-25 position influences the spectrum and potency of activity. In the natural avermectins, this is either a sec-butyl group (a-series) or an isopropyl group (b-series).

  • Alkyl and Cycloalkyl Substituents: A variety of alkyl and cycloalkyl groups have been introduced at this position. Doramectin, which has a cyclohexyl group at C-25, exhibits improved pharmacokinetic properties and efficacy compared to this compound.[3] Biosynthetically engineered strains producing 25-methyl and 25-ethyl ivermectin have shown significantly enhanced insecticidal activity against Caenorhabditis elegans and Mythimna separata.[3][11]

Table 2: SAR at the C-25 Position

Compound/ModificationTarget OrganismActivity MetricValueReference
IvermectinC. elegansLC5010.1 ± 1.3 µg/ml[11]
Mixture of 25-methyl and 25-ethyl ivermectinC. elegansLC502.2 ± 0.7 µg/ml[11]
Milbemycin A3/A4C. elegansLC505.4 ± 2.1 µg/ml[11]
Doramectin (C25-cyclohexyl)Various parasites-Improved pharmacokinetics and efficacy[3]
Modifications at the C-5 Position

The C-5 hydroxyl group is crucial for activity.

  • Oxidation and Derivatization: Oxidation of the C-5 hydroxyl to a ketone, followed by the formation of an oxime derivative, led to the discovery of selamectin. This modification results in a compound with excellent activity against fleas and heartworms in cats and dogs.

Experimental Protocols

Insecticidal/Acaricidal Bioassay: Leaf-Dip Method

This method is commonly used to determine the toxicity of this compound analogs to phytophagous insects and mites.

Objective: To determine the median lethal concentration (LC50) of a test compound against a target pest.

Materials:

  • Test compound and a suitable solvent (e.g., acetone).

  • Surfactant (e.g., Triton X-100 or Tween-80).

  • Distilled water.

  • Host plant leaves (e.g., cotton, maize, or bean leaves).

  • Petri dishes or similar containers.

  • Filter paper.

  • Soft brush for handling insects/mites.

  • Test organisms (e.g., adult mites, insect larvae).

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in the chosen solvent.

    • Create a series of graded concentrations by serial dilution with distilled water containing a small amount of surfactant (e.g., 0.1%). A blank control containing only distilled water and surfactant should also be prepared.[12]

  • Leaf Treatment:

    • Excise fresh, untreated leaves from the host plant.

    • Dip each leaf into a test solution for a set period (e.g., 5-10 seconds) with gentle agitation.[12][13]

    • Place the treated leaves on a clean, non-absorbent surface to air-dry.[13]

  • Bioassay Setup:

    • Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.

    • Once dry, place a treated leaf in each Petri dish.

    • Introduce a known number of test organisms (e.g., 20-30) onto each leaf using a soft brush.[13]

    • Seal the Petri dishes with ventilated lids.

  • Incubation:

    • Maintain the bioassay units under controlled environmental conditions (e.g., 25 ± 1°C, 70 ± 10% relative humidity, and a defined photoperiod).[14]

  • Data Collection and Analysis:

    • Assess mortality after a specific time interval (e.g., 48 or 72 hours), which may vary depending on the mode of action of the compound.[13][14] Moribund individuals that are unable to move when prodded are often considered dead.[14]

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the dose-response data using probit analysis to calculate the LC50 value and its 95% confidence limits.[15]

Experimental Workflow for Leaf-Dip Bioassay

Leaf-Dip Bioassay Workflow start Start prep_solutions Prepare Test Solutions (Serial Dilutions) start->prep_solutions treat_leaves Dip Host Plant Leaves in Test Solutions prep_solutions->treat_leaves dry_leaves Air-Dry Treated Leaves treat_leaves->dry_leaves setup_assay Place Leaves in Petri Dishes with Moist Filter Paper dry_leaves->setup_assay introduce_pests Introduce Test Organisms setup_assay->introduce_pests incubate Incubate under Controlled Conditions introduce_pests->incubate assess_mortality Assess Mortality (e.g., after 48h) incubate->assess_mortality analyze_data Data Analysis (Probit Analysis) assess_mortality->analyze_data end Determine LC50 analyze_data->end

Caption: Workflow for conducting a leaf-dip insecticidal bioassay.
Radioligand Binding Assay for Glutamate-Gated Chloride Channels

This assay measures the affinity of this compound analogs for their target receptor, the GluCl.

Objective: To determine the inhibitory constant (Ki) of a test compound for the binding of a radiolabeled ligand (e.g., [³H]-ivermectin) to GluCls.

Materials:

  • Membrane preparation from a source rich in GluCls (e.g., C. elegans or a heterologous expression system).

  • Radiolabeled ligand (e.g., [³H]-ivermectin).

  • Unlabeled test compounds.

  • Assay buffer.

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the membrane preparation, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.[16]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[17]

Synthesis of Key this compound Analogs

The chemical synthesis of this compound analogs often involves multi-step procedures starting from the natural this compound products.

Synthesis of 4"-Amino-4"-deoxythis compound Derivatives

A common route to synthesize 4"-amino derivatives involves the following key steps:

  • Protection: Protection of the C-5 and C-23 hydroxyl groups, if present, is necessary to prevent their oxidation in the subsequent step.[9]

  • Oxidation: The 4"-hydroxyl group is oxidized to a ketone using an oxidizing agent such as oxalyl chloride in dimethyl sulfoxide (B87167) (DMSO).[9]

  • Reductive Amination: The resulting 4"-keto intermediate is then subjected to reductive amination. This is typically carried out using an ammonium (B1175870) salt (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride to yield the 4"-amino derivative.[9][18] Substituted amines can be prepared by using the corresponding alkyl or dialkylammonium salts.[18]

  • Acylation/Alkylation (Optional): The 4"-amino group can be further modified by acylation or alkylation to produce a variety of N-substituted derivatives.[18]

Synthetic Workflow for 4"-Amino-4"-deoxythis compound

Caption: Synthetic scheme for 4"-amino-4"-deoxythis compound.

Conclusion

The structure-activity relationship studies of avermectins have been instrumental in the development of second-generation anthelmintics and insecticides with enhanced efficacy, safety, and spectrum of activity. Key modifications at the C-13 disaccharide, C-22-C23 double bond, and C-25 substituent have yielded commercially successful drugs that are cornerstones of parasite control programs worldwide. Future research in this area will likely focus on novel modifications to overcome emerging drug resistance, further improve the therapeutic index, and expand the utility of this remarkable class of natural products. The combination of chemical synthesis, biosynthetic engineering, and robust biological evaluation will continue to drive innovation in the field of this compound drug discovery.

References

Methodological & Application

Application Notes & Protocols for Avermectin Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avermectins are a series of potent anthelmintic and insecticidal compounds produced by the soil actinomycete, Streptomyces avermitilis.[1][2] They are macrocyclic lactones widely used in veterinary medicine and agriculture. The production of avermectins is typically achieved through submerged fermentation. Following fermentation, the efficient extraction and purification of these valuable secondary metabolites from the complex fermentation broth is a critical step in the manufacturing process. Avermectins are known to be intracellular, meaning they are primarily contained within the mycelial biomass of the microorganism.[3][4]

This document provides detailed protocols for two primary methods of avermectin extraction from fermentation broth: Whole Broth Solvent Extraction and Intracellular Extraction from Mycelia . These protocols are intended for researchers, scientists, and drug development professionals working on the production and purification of avermectins.

Protocol 1: Whole Broth Solvent Extraction

This method involves the direct extraction of this compound from the entire, unfiltered fermentation broth. It is a robust process suitable for large-scale industrial applications as it bypasses the need for initial filtration, which can be problematic.[5]

Experimental Protocol

  • pH Adjustment (Acidification):

    • Transfer the whole fermentation broth into a suitable extraction vessel.

    • With agitation, slowly add a mineral acid (e.g., dilute H₂SO₄ or HCl) to adjust the pH of the broth to a range of 1.5 to 6.0. The optimal range is often between 2.0 and 4.2.[5] A pH above 7.0 should be avoided as it can lead to the decomposition of this compound.[5]

  • Solvent Addition:

    • Add a water-immiscible or partially miscible organic solvent to the acidified broth.[2]

    • The ratio of extractant to broth can range from 0.2 to 3.0 by volume. A common starting ratio is 0.2 (e.g., 4,000 gallons of solvent for a 20,000-gallon broth).[5][6]

    • Suitable solvents include toluene, xylene, n-butanol, methylene (B1212753) chloride, ethyl acetate, and methyl isobutyl ketone.[2][5] Toluene is frequently cited as a preferred solvent.[5][6]

  • Heating and Extraction:

    • Heat the solvent-broth mixture to a temperature between 20°C and 100°C while maintaining agitation.[5][6] The mixture can be heated to the reflux temperature of the chosen solvent.

    • Continue the extraction for a period of at least one to three hours to ensure efficient transfer of avermectins into the organic phase.[5][6]

  • Phase Separation:

    • Cease agitation and allow the mixture to settle, leading to the separation of the aqueous phase (spent broth) and the organic phase (this compound-rich extractant).

    • Decant the this compound-containing organic solvent fraction from the admixture.[5][6]

  • Downstream Processing:

    • The this compound-rich solvent is concentrated to an oil, often until it is approximately 50% fermentation oils (lipids, defoamers) and 50% solvent.[2][7]

    • The concentrated extract can be treated with activated carbon to remove impurities and cell debris.[7]

    • The remaining solvent is then stripped, typically via steam distillation or evaporation, to yield a crude this compound oil.[2][5]

    • The crude product can be further purified by conventional crystallization.[5]

Protocol 2: Intracellular this compound Extraction from Mycelia

This method is based on the understanding that avermectins are primarily located within the cells of S. avermitilis. The protocol involves separating the cell biomass from the broth before performing the extraction, which is common in laboratory-scale production.[3][4]

Experimental Protocol

  • Biomass Separation:

    • Transfer the fermentation broth into centrifuge tubes.

    • Centrifuge the broth at approximately 8000 x g for 20 minutes at 4°C to pellet the mycelial biomass.[3][8]

    • Carefully decant and discard the supernatant (the spent fermentation broth).[4]

  • Solvent Extraction:

    • To the cell biomass pellet, add a sufficient amount of a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to completely immerse and dissolve the pellet.[4][7]

    • Agitate the mixture vigorously (e.g., by vortexing) to ensure thorough lysis of the cells and solubilization of the intracellular avermectins.

  • Clarification of Extract:

    • Centrifuge the biomass-solvent mixture again under the same conditions (8000 x g for 20 minutes) to pellet the cell debris.[4][8]

    • Collect the supernatant, which contains the dissolved this compound. This is the crude this compound extract.[4]

  • Analysis and Purification:

    • The crude extract can be analyzed qualitatively by Thin Layer Chromatography (TLC) and quantitatively by High-Performance Liquid Chromatography (HPLC).[3][8]

    • For HPLC analysis, a C18 column is typically used with a mobile phase such as methanol:acetonitrile (e.g., 98:2 v/v) and detection at 246 nm.[3][4]

    • Further purification can be achieved using techniques like high-speed counter-current chromatography (HSCCC).[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters from the described protocols and related literature.

ParameterWhole Broth ExtractionIntracellular ExtractionNotes
pH Adjustment 1.5 - 6.0[5][6]Not applicableAcidification is crucial for whole broth extraction to improve phase separation and recovery.
Extraction Solvent Toluene, xylene, n-butanol, ethyl acetate, MIBK[2][5]Methanol, Acetonitrile[4][7]Acetonitrile combined with isopropanol (B130326) (9:1 v/v) can improve extraction efficiency for certain this compound types like emamectin (B195283) benzoate (B1203000) by ~25%.[1][10]
Solvent:Broth Ratio 0.2 - 3.0 (v/v)[5]Not specified (sufficient to immerse pellet)For whole broth, a ratio of 0.2 is common in large-scale processes.[6]
Temperature 20°C - 100°C[2][5]Typically ambient, or 4°C for centrifugation[3]Heating is used in whole broth extraction to enhance efficiency.
Extraction Time 1 - 3 hours[5][6]Not specified (until pellet dissolves)Longer times in whole broth extraction ensure complete partitioning into the solvent.
Centrifugation Not applicable8000 x g for 20 min at 4°C[3][8]This step is fundamental to separating the mycelia from the broth.
Reported Recovery Not specified in patentsRecovery of 94% reported after crystallization steps[7]Efficiency is highly dependent on the specific parameters and downstream purification steps.

Visualization of Extraction Workflows

The following diagram illustrates the two primary workflows for this compound extraction from the initial fermentation broth to the final purified product.

G This compound Extraction Workflows cluster_0 Protocol 1: Whole Broth Extraction cluster_1 Protocol 2: Intracellular Extraction cluster_2 Downstream Processing P1_Start Whole Fermentation Broth P1_pH pH Adjustment (1.5 - 6.0) P1_Start->P1_pH P1_Solvent Add Immiscible Solvent (e.g., Toluene) P1_pH->P1_Solvent P1_Heat Heat & Agitate (20-100°C for 1-3h) P1_Solvent->P1_Heat P1_Sep Phase Separation (Decanting) P1_Heat->P1_Sep P1_RichSolvent This compound-Rich Solvent P1_Sep->P1_RichSolvent Concentrate Solvent Evaporation & Concentration P1_RichSolvent->Concentrate P2_Start Whole Fermentation Broth P2_Centrifuge Centrifugation (e.g., 8000 x g, 20 min) P2_Start->P2_Centrifuge P2_Pellet Separate Mycelial Biomass P2_Centrifuge->P2_Pellet P2_Extract Extract with Methanol or Acetonitrile P2_Pellet->P2_Extract P2_Clarify Clarification by Centrifugation/Filtration P2_Extract->P2_Clarify P2_RichSolvent This compound-Rich Extract P2_Clarify->P2_RichSolvent P2_RichSolvent->Concentrate Purify Purification (Crystallization, Chromatography) Concentrate->Purify Final Purified this compound Purify->Final

Caption: Comparative workflow of whole broth vs. intracellular this compound extraction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantification of Avermectins using High-Performance Liquid Chromatography (HPLC). Avermectins, a class of macrocyclic lactones with potent anthelmintic and insecticidal properties, are widely used in veterinary medicine and agriculture.[1][2] Accurate quantification is crucial for formulation development, quality control, residue analysis, and pharmacokinetic studies.

Introduction to Avermectin Analysis by HPLC

Avermectins, such as Abamectin, Ivermectin, Doramectin, and Eprinomectin, are often analyzed as a mixture of their major and minor homologs (e.g., B1a and B1b components).[3][4][5] HPLC is the predominant analytical technique for their quantification due to its high resolution, sensitivity, and reproducibility. Various HPLC methods have been developed, employing different detection techniques, including UV/Vis Diode Array (DAD), fluorescence (FLD), and mass spectrometry (MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Comparative Summary of HPLC Methods

The following tables summarize key parameters from various validated HPLC methods for this compound quantification, providing a comparative overview to aid in method selection.

Table 1: HPLC Methods with UV/DAD Detection

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Limit of Quantification (LOQ)Reference
Abamectin, IvermectinPhenomenex® Gemini C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Methanol (B129727):Water (53:35:12, v/v/v)1.22500.004 - 0.123 mg/mL[3][4]
IvermectinWaters XBridge C18 (4.6 x 150 mm, 5 µm)Water:Methanol:Acetonitrile (15:34:51, v/v/v)1.02452.68 µg/mL[6]
IvermectinKROMASIL C18 (150 x 4.6 mm, 5 µm)Methanol:Water (90:10, v/v)1.0254Not Specified[7]
IvermectinNot SpecifiedAcetonitrile, Methanol, Water1.02450.5 mg/kg (solid), 0.1 mg/kg (water)[5]

Table 2: HPLC Methods with Fluorescence Detection (FLD)

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Excitation/Emission Wavelength (nm)Limit of Quantification (LOQ)Reference
Abamectin, Doramectin, IvermectinSymmetry C18 (75 x 4.6 mm, 3.5 µm)Methanol:Water:Acetonitrile (40:5:55, v/v/v)1.0365 / 4755 µg/L[1][8]
Ivermectin, Doramectin, Moxidectin (B1677422)Not SpecifiedWater:Methanol (3:97, v/v)1.8365 / 465≥ 7.5 ppb[9]
Abamectin, Ivermectin, Doramectin, MoxidectinNot SpecifiedNot SpecifiedNot Specified361 / 465Below EU MRL[10]

Note: Fluorescence detection typically requires a pre- or post-column derivatization step to make the Avermectins fluorescent. A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a catalyst like 1-methylimidazole.[8][9][10]

Experimental Protocols

This section provides a detailed protocol for a representative HPLC-UV method for the quantification of Abamectin and Ivermectin in bulk samples.

Protocol: Quantification of Abamectin and Ivermectin by HPLC-DAD

This method is adapted from a validated procedure for the quality control of bulk drug substances.[3][4]

1. Materials and Reagents

  • Abamectin and Ivermectin reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a Diode Array Detector (DAD)

  • Phenomenex® Gemini C18 column (150 x 4.6 mm, 5 µm) or equivalent

  • Chromatography data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Methanol:Ultrapure Water (53:35:12, v/v/v)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 250 nm

  • Run Time: Approximately 15 minutes

4. Preparation of Standard Solutions

  • Stock Solutions (1.5 mg/mL): Accurately weigh and dissolve an appropriate amount of Abamectin and Ivermectin reference standards in methanol to obtain individual stock solutions with a concentration of 1.5 mg/mL.[3][11]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.80 to 1.20 mg/mL for both Abamectin and Ivermectin.[3][11] These will be used to construct the calibration curve.

5. Preparation of Sample Solutions

  • Accurately weigh a quantity of the bulk sample expected to contain a known amount of Abamectin or Ivermectin.

  • Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range (e.g., 1.0 mg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

6. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 1.0 mg/mL standard solution six times and evaluate parameters such as peak area repeatability (RSD ≤ 2%), theoretical plates, and tailing factor.

7. Analysis and Quantification

  • Inject the prepared standard solutions in sequence, from the lowest to the highest concentration, to generate a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the samples is determined by comparing the peak areas of the sample chromatograms to the calibration curve. The software will typically perform this calculation automatically.

Visualizing the Workflow

The following diagrams illustrate the key workflows in this compound analysis by HPLC.

G cluster_prep Standard and Sample Preparation start Weighing of Standard/Sample dissolve Dissolution in Solvent (e.g., Methanol or Mobile Phase) start->dissolve dilute Serial Dilution (for Standards) dissolve->dilute Standards filter Filtration (0.45 µm) dissolve->filter Samples dilute->filter vial Transfer to HPLC Vial filter->vial caption Figure 1. General workflow for standard and sample preparation.

Figure 1. General workflow for standard and sample preparation.

G cluster_hplc HPLC Analysis Workflow start Inject Sample into HPLC separation Chromatographic Separation (C18 Column) start->separation detection Detection (UV/DAD or FLD) separation->detection data_acq Data Acquisition detection->data_acq processing Chromatogram Processing (Peak Integration) data_acq->processing quant Quantification (Calibration Curve) processing->quant result Final Concentration Report quant->result caption Figure 2. HPLC analysis and data processing workflow.

Figure 2. HPLC analysis and data processing workflow.

Method Validation Considerations

Any HPLC method for this compound quantification should be properly validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][11]

Conclusion

The HPLC methods outlined in this document provide robust and reliable approaches for the quantification of Avermectins. The choice between UV/DAD and fluorescence detection will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of accurate and reproducible data for research, development, and quality control purposes.

References

Application Note: Sensitive Detection of Avermectin Residues in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine to treat and prevent parasitic infections in livestock. This group includes compounds such as abamectin, doramectin, eprinomectin, ivermectin, and moxidectin. Due to their extensive use, there is a potential for residues of these drugs to accumulate in animal tissues, which can subsequently enter the human food supply. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in food products to ensure consumer safety.[1][2]

This application note details a robust and sensitive method for the simultaneous quantification of multiple avermectin residues in animal tissues (e.g., muscle, liver) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1] The method is designed for high throughput and provides the low limits of detection required for regulatory monitoring.

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is adapted from established methods for veterinary drug residue analysis.[3]

Reagents:

Procedure:

  • Homogenization: Weigh 5 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 2% acetic acid to the tube.

  • Salting-Out: Add a pre-weighed QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shaking: Cap the tube and shake vigorously for 1 minute. An ultrasonic bath can be used for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3,155 x g for 10 minutes at 10 °C.

  • Dispersive SPE Cleanup: Transfer the supernatant (top acetonitrile layer) to a 15 mL tube containing 250 mg of dispersive C18 and 250 mg of anhydrous magnesium sulfate.

  • Vortex and Centrifuge: Vortex the cleanup tube briefly and let it rest for 5 minutes. Vortex again and centrifuge at 3,155 x g for 10 minutes at 10 °C.

  • Evaporation: Transfer a 4 mL aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 47 °C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are typical for the separation and detection of avermectins.

Table 1: UPLC Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[4]
Flow Rate 0.2 - 0.4 mL/min[4][5]
Injection Volume 10 µL[5]
Column Temperature 40 - 50 °C[6]
Gradient Elution Start at 20% B, ramp to 95-100% B over several minutes, hold, and return to initial conditions.

Table 2: Mass Spectrometry Conditions

ParameterSetting
Instrument Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 100 - 150 °C
Desolvation Temp. 450 °C
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 3: Exemplary MRM Transitions for this compound Residues

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Abamectin B1a 890.5 [M+NH₄]⁺[5]567.4[5]305.1[5]
Doramectin 916.88 [M+Na]⁺593.83331.40
Eprinomectin B1a 936.6 [M+Na]⁺[7]352.0[7]490.0[7]
Ivermectin B1a 892.71 [M+NH₄]⁺569.6551.5
Moxidectin 640.85 [M+H]⁺498.61199.03

Data Presentation

The described method demonstrates high sensitivity and excellent recovery, making it suitable for routine residue monitoring.

Table 4: Summary of Method Performance Data from Literature

AnalyteMatrixLOD (µg/kg or ppb)LOQ (µg/kg or ppb)Recovery (%)Reference
AbamectinGrains1.2-70-120[1]
DoramectinGrains1.2-70-120[1]
IvermectinGrains1.2-70-120[1]
EprinomectinGrains2.4-70-120[1]
Avermectins (4)Bovine Liver2.55.063 - 84[7]
Avermectins (8)Bovine Tissues--88 - 99.8[4]
Avermectins (5)Milk--70 - 110[2]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are compiled from multiple studies and may vary based on instrumentation and specific matrix.

Mandatory Visualization

The overall analytical process from sample receipt to final data analysis is outlined in the workflow diagram below.

G Experimental Workflow for this compound Residue Analysis cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Homogenize Tissue Sample (5g) Extraction 2. Add Acidified Acetonitrile & Vortex Sample->Extraction Salts 3. Add QuEChERS Salts & Shake Vigorously Extraction->Salts Centrifuge1 4. Centrifuge to Separate Layers Salts->Centrifuge1 Supernatant 5. Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 6. d-SPE Cleanup (C18 + MgSO4) & Vortex Supernatant->dSPE Centrifuge2 7. Centrifuge to Pellet Sorbents dSPE->Centrifuge2 Evaporation 8. Evaporate Supernatant to Dryness Centrifuge2->Evaporation Reconstitution 9. Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS 10. UPLC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data 11. Data Acquisition & Quantification LCMS->Data

Caption: Workflow for this compound Analysis in Tissue.

Conclusion

The combination of a QuEChERS-based sample preparation protocol with UPLC-MS/MS analysis provides a sensitive, specific, and efficient method for the determination of this compound residues in animal tissues.[3] This approach allows for the reliable quantification of multiple analytes in a single run, meeting the stringent requirements for food safety monitoring and regulatory compliance. The method demonstrates excellent recovery and low detection limits, making it a valuable tool for any laboratory involved in veterinary drug residue analysis.[4][8]

References

Application Notes and Protocols: In Vitro Assays for Testing Avermectin Efficacy Against Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to in vitro assays for evaluating the efficacy of Avermectin and its derivatives against a variety of parasites. It includes detailed experimental protocols, a summary of quantitative efficacy data, and visualizations of key pathways and workflows to support research and drug development in parasitology.

Introduction

Avermectins are a class of broad-spectrum antiparasitic agents derived from the soil bacterium Streptomyces avermitilis.[1][2] Ivermectin, a prominent member of this family, is widely used in both human and veterinary medicine to treat infections caused by nematodes and arthropods.[1][3] The primary mechanism of action for Avermectins involves the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, resulting in hyperpolarization, paralysis, and eventual death of the parasite.[1] The selectivity of these compounds is attributed to the absence of GluCls in mammals and the protection offered by the blood-brain barrier.[1]

In vitro assays are indispensable tools for the initial screening of anthelmintic compounds, studying mechanisms of action, and detecting the emergence of drug resistance.[4][5] They offer a more controlled environment compared to in vivo studies and are generally more cost-effective and less labor-intensive.[6] This guide details several common in vitro methods for assessing this compound efficacy.

Quantitative Efficacy of Avermectins

The following tables summarize the in vitro efficacy of various this compound derivatives against different parasite species, expressed as half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or lethal concentration 50% (LC50). These values are critical for comparing drug potency and understanding species-specific susceptibility.

Table 1: Efficacy of Avermectins against Helminths

Parasite SpeciesDevelopmental StageThis compound DerivativeAssay TypeIC50 / EC50 / LC50Citation
Haemonchus contortusThird-stage larvae (L3)Ivermectin (Susceptible)Larval Motility0.29 - 0.48 µM[7]
Haemonchus contortusThird-stage larvae (L3)Ivermectin (Resistant)Larval Motility8.16 - 32.03 µM[7]
Crenosoma vulpisThird-stage larvae (L3)IvermectinLarval Motility56.7 ng/mL (predicted)[8]
Crenosoma vulpisThird-stage larvae (L3)MoxidectinLarval Motility6.7 ng/mL (predicted)[8]
Ascaridia galliLarvaeThiabendazoleLarval Migration Inhibition105.9 nM[9][10]
Ascaridia galliLarvaeFenbendazoleLarval Migration Inhibition6.32 nM[9][10]

Table 2: Efficacy of Ivermectin against Protozoan Parasites

Parasite SpeciesDevelopmental StageAssay TypeIC50 / EC50Citation
Plasmodium falciparumAsexual stagesGrowth InhibitionIllustrative data, specific values to be sourced[1]
Leishmania donovaniAmastigotesViability AssayIllustrative data, specific values to be sourced[1]

Note: The data in Table 2 is illustrative of the types of assays performed. Researchers should consult specific published studies for precise IC50/EC50 values.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results in in vitro anthelmintic testing.

This assay is widely used to assess the viability of nematode larvae after exposure to an anthelmintic.[8][11]

Objective: To determine the concentration of this compound that inhibits the motility of parasitic nematode larvae.

Materials:

  • Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus, Crenosoma vulpis)

  • Culture medium (e.g., RPMI-1640, Luria Bertani broth)[8][12]

  • This compound compound (e.g., Ivermectin, Moxidectin)

  • Dimethyl sulfoxide (B87167) (DMSO) for drug solubilization

  • 96-well or 24-well plates[8][12]

  • Incubator

  • Inverted microscope or automated tracking system (e.g., WMicroTracker)[13]

Procedure:

  • Larval Preparation: Recover L3 larvae from fecal cultures. For some species like H. contortus, the larval sheath may need to be removed (exsheathment) prior to the assay.[7] Wash the larvae and suspend them in the culture medium.

  • Drug Preparation: Prepare a stock solution of the this compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the larvae (typically ≤0.5%).[12][13]

  • Assay Setup: Add approximately 50-100 larvae suspended in a specific volume of medium to each well of the plate.[8] Add the diluted this compound solutions to the respective wells. Include control wells with medium alone and medium with the vehicle (DMSO).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C) for a specified duration (e.g., 24, 48, or 72 hours).[8][12]

  • Motility Assessment:

    • Manual Scoring: Observe the larvae under an inverted microscope. Score motility based on a predefined scale (e.g., active, sluggish, immobile). Larvae may be stimulated (e.g., by gentle agitation or light) to confirm immobility.[8]

    • Automated Analysis: Use an automated system to quantify larval movement. These systems detect and record larval activity over a set period.[13]

  • Data Analysis: Calculate the percentage of motile larvae for each drug concentration relative to the controls. Determine the IC50 or LC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

The LDA assesses the effect of a compound on the development of nematode eggs into infective larvae.[6][9]

Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the L3 stage.

Materials:

  • Freshly recovered nematode eggs (e.g., Ascaridia galli)

  • Agar or culture medium

  • This compound compound

  • 96-well plates

  • Incubator

  • Microscope

Procedure:

  • Egg Recovery: Isolate nematode eggs from fresh feces using a flotation method (e.g., with a saturated sugar solution).[9][10]

  • Drug Preparation: Prepare serial dilutions of the this compound compound in the assay medium.

  • Assay Setup: Add a standardized number of eggs to each well of a 96-well plate containing the assay medium and the serially diluted drug.

  • Incubation: Incubate the plates at an appropriate temperature and humidity for a period that allows for larval development in the control wells (typically 7-10 days).

  • Assessment: After incubation, add a reagent to stop further development (e.g., Lugol's iodine). Examine the contents of each well under a microscope and count the number of eggs, L1, L2, and L3 larvae.

  • Data Analysis: Calculate the percentage of inhibition of development for each drug concentration compared to the control. Determine the EC50 value from the dose-response curve.

This protocol is adapted for protozoan parasites like Plasmodium falciparum and Leishmania donovani.[1]

Objective: To determine the in vitro susceptibility of protozoan parasites to this compound.

Materials:

  • Cultured parasites (P. falciparum in human erythrocytes or L. donovani promastigotes/amastigotes)

  • Appropriate culture medium (e.g., RPMI-1640 for P. falciparum, M199 for L. donovani)[1]

  • This compound compound

  • 96-well plates

  • Incubator with specific atmospheric conditions (e.g., low oxygen for P. falciparum)

  • Reagents for quantifying parasite growth/viability (e.g., PicoGreen for DNA quantification, Resazurin for metabolic activity)[1]

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Parasite Culture: Maintain the parasites under standard in vitro culture conditions.[1]

  • Assay Setup: Seed the parasites in 96-well plates at a predetermined density. For P. falciparum, this would be synchronized ring-stage parasites at a specific parasitemia and hematocrit.[1]

  • Drug Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under optimal culture conditions.[1]

  • Quantification of Growth/Viability:

    • For P. falciparum: Use a DNA-intercalating dye like PicoGreen to quantify parasite proliferation.[1]

    • For L. donovani: Use a metabolic indicator like Resazurin, which is converted to a fluorescent product by viable cells.[1]

  • Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percent inhibition of growth or viability relative to the control. Determine the IC50 or EC50 value by plotting the dose-response curve.

Visualizations

Diagrams illustrating the mechanism of action and experimental workflows provide a clear visual guide for researchers.

Avermectins primarily target glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.

Avermectin_Mechanism cluster_membrane Invertebrate Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Closed State GluCl_Open Glutamate-Gated Chloride Channel (GluCl) Open State Hyperpolarization Hyperpolarization GluCl_Open->Hyperpolarization This compound This compound This compound->GluCl Binds and Potentiates Glutamate Glutamate Glutamate->GluCl Binds Cl_ion Cl_ion->GluCl_Open:p1 Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: this compound's mechanism of action on glutamate-gated chloride channels.

The following diagram outlines the key steps in performing a larval motility assay.

LMA_Workflow start Start: Obtain L3 Larvae prep_larvae Prepare Larval Suspension start->prep_larvae setup_plate Dispense Larvae and Drug into 96-Well Plate prep_larvae->setup_plate prep_drug Prepare Serial Dilutions of this compound prep_drug->setup_plate incubate Incubate Plate (e.g., 24-72h) setup_plate->incubate assess_motility Assess Larval Motility (Manual or Automated) incubate->assess_motility analyze_data Analyze Data and Calculate IC50/LC50 assess_motility->analyze_data end End analyze_data->end Screening_Flow primary_screen Primary Screen (e.g., LMA) dose_response Dose-Response Assay primary_screen->dose_response Active Compounds cytotoxicity Mammalian Cell Cytotoxicity Assay dose_response->cytotoxicity selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) dose_response->selectivity_index cytotoxicity->selectivity_index hit_validation Hit Validation & Further Studies selectivity_index->hit_validation High SI

References

In Vivo Models for Avermectin Research in Mice and Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo models using mice and rats for the study of Avermectin and its derivatives, such as Ivermectin and Abamectin. The following sections detail experimental protocols for toxicity, efficacy, and immunomodulatory studies, along with quantitative data summaries and visualizations of key signaling pathways.

I. Toxicity Studies

Avermectins can induce a range of toxic effects, which are crucial to characterize during drug development. Common in vivo models in mice and rats are used to assess neurotoxicity, developmental toxicity, hepatotoxicity, and effects on the gut microbiome.

A. Neurotoxicity

Avermectins can cross the blood-brain barrier, particularly in animals with a P-glycoprotein deficiency, leading to neurotoxic effects.[1][2][3]

Animal ModelThis compound DerivativeDosageRoute of AdministrationDurationKey FindingsReference
RatsIvermectin2.5, 5.0, 7.5 mg/kgIntravenous (i.v.)Single doseNo visible CNS depression.[4][5]
RatsIvermectin10 mg/kgIntravenous (i.v.)Single doseSleepiness and staggering 10-40 minutes post-application.[4][5]
RatsIvermectin15 mg/kgIntravenous (i.v.)Single doseCNS depression similar to general anesthesia.[4][5]
RatsIvermectin + Thiopentone10 mg/kg (Ivermectin), 25 mg/kg (Thiopentone)Intravenous (i.v.)Single dosePotentiated thiopentone-induced sleeping time.[4][5]
Genetically Engineered Mice (mutated ABCB1)Ivermectin10 mg/kgSubcutaneous (s.c.)Single doseProgressive lethargy, ataxia, and tremors.[6][7]
Wild-Type C57BL/6J MiceIvermectin10 mg/kgSubcutaneous (s.c.)Single doseNo remarkable toxic effects.[6][7]

This protocol is adapted from studies observing acute neurotoxic effects of Ivermectin.[6][7]

  • Animal Model: Use both wild-type (e.g., C57BL/6J) and genetically engineered mice with a P-glycoprotein deficiency (e.g., mutated ABCB1 gene) to assess the role of the blood-brain barrier.

  • Housing: House mice in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare Ivermectin solution in a vehicle such as a mixture of propylene (B89431) glycol and glycerol (B35011) formal. The control group should receive the vehicle only.

  • Administration: Administer a single subcutaneous injection of Ivermectin (e.g., 10 mg/kg).

  • Observation: Observe the mice continuously for the first 4 hours and then at regular intervals for up to 24-48 hours.

  • Parameters to Monitor:

    • Clinical Signs: Record the onset and severity of clinical signs such as lethargy, ataxia, tremors, seizures, and changes in respiration.[6]

    • Behavioral Tests: Conduct tests such as an open-field test to assess motor activity and a rotarod test for motor coordination.

    • Righting Reflex: Assess the loss of righting reflex as an indicator of severe neurotoxicity.

  • Data Analysis: Compare the incidence and severity of neurotoxic signs between the wild-type and genetically engineered mouse strains.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Observation & Data Collection cluster_3 Analysis A Select Mouse Strains (Wild-Type & ABCB1 Mutant) B Acclimatize Animals A->B C Prepare Ivermectin & Vehicle Control B->C D Administer Single SC Dose (e.g., 10 mg/kg) C->D E Monitor Clinical Signs (Lethargy, Ataxia, Tremors) D->E F Conduct Behavioral Tests (Open-Field, Rotarod) D->F G Compare Effects Between Strains E->G F->G H Determine Neurotoxicity Profile G->H

Caption: Workflow for assessing acute neurotoxicity of Ivermectin in mice.

B. Developmental and Reproductive Toxicity

Avermectins can have adverse effects on developing fetuses and neonates, often due to exposure through maternal milk.[8]

This compound DerivativeDosageRoute of AdministrationDurationKey FindingsReference
Emamectin (B195283) Benzoate0.1, 0.6, 3.6/2.5 mg/kg/dayOral gavageGestational Day 6 to Lactational Day 20High dose: pup tremors, hindlimb splay, decreased pup weights. NOAEL for developmental neurotoxicity: 0.6 mg/kg/day.[9]
Ivermectin0.4 mg/kg/dayOralDuring gestation and lactationIncreased postnatal pup mortality and decreased pup weights.[8]
Ivermectin1.2, 3.6 mg/kg/dayOralDuring gestation and lactationSignificant increase in postnatal pup mortality.[8]

This protocol is based on a study of Emamectin Benzoate in Sprague-Dawley rats.[9]

  • Animal Model: Use timed-pregnant female rats (e.g., Sprague-Dawley).

  • Dosing: Administer the test compound (e.g., Emamectin Benzoate) by oral gavage daily from gestational day 6 through lactational day 20. Include a control group receiving the vehicle (e.g., deionized water).

  • Maternal Observations: Monitor pregnant females for clinical signs of toxicity, body weight changes, and food consumption.

  • Pup Observations: After birth, record pup survival, body weight, and physical development. Observe for any clinical signs of neurotoxicity, such as tremors or abnormal gait.[9]

  • Behavioral Assessments: Conduct a battery of behavioral tests on the offspring at different developmental stages (e.g., postnatal days 13, 17, 21, and in adulthood). This can include:

    • Motor Activity: Open-field tests.

    • Auditory Startle Habituation.

    • Learning and Memory: Passive avoidance tests.

  • Neuropathology: At the end of the study, perform a histological examination of the central and peripheral nervous systems of the offspring.

  • Data Analysis: Analyze maternal and pup data for dose-dependent effects. Determine the No Observed Adverse Effect Level (NOAEL).

C. Hepatotoxicity and Gut Microbiome Disruption

Recent studies indicate that this compound exposure can lead to liver dysfunction and disrupt the gut microbiota.[10]

This compound DerivativeDosageRoute of AdministrationDurationKey FindingsReference
This compound2 mg/kgOral7 daysDecreased rat weight, liver dysfunction, metabolic disturbances, disruption of intestinal microbiota.[10]
This compound10 mg/kgOral7 daysMore pronounced decrease in rat weight and liver dysfunction compared to the low dose. Impaired integrity of the colon mucosal barrier.[10]

This protocol is based on a study investigating the toxic effects of this compound in a rat model.[10]

  • Animal Model: Use male rats (e.g., Sprague-Dawley).

  • Experimental Groups: Divide animals into a control group and at least two this compound-treated groups (low and high dose, e.g., 2 and 10 mg/kg).

  • Administration: Administer this compound orally once daily for a specified period (e.g., 7 days).

  • Sample Collection:

    • Blood: Collect blood samples for analysis of liver function indicators (e.g., ALT, AST, ALP).

    • Liver Tissue: Collect liver tissue for metabolomics and histopathological analysis.

    • Fecal Samples: Collect fecal samples for gut microbiota sequencing (e.g., 16S rRNA sequencing).

    • Colon Tissue: Collect colon tissue to assess barrier function (e.g., expression of tight junction proteins like Occludin) and inflammation markers (e.g., IL-1β, Myd88, TLR4).[10]

  • Data Analysis:

    • Compare liver function markers between groups.

    • Analyze metabolomics data to identify altered metabolic pathways.

    • Sequence and analyze the gut microbiota to identify changes in composition and diversity.

    • Perform western blotting or qPCR on colon tissue to quantify protein or gene expression levels.

G cluster_0 This compound Exposure cluster_1 Gut cluster_2 Liver AVM This compound Microbiota Gut Microbiota Dysbiosis AVM->Microbiota Barrier Impaired Colon Mucosal Barrier AVM->Barrier Dysfunction Liver Dysfunction Microbiota->Dysfunction Bioinformatics Association Inflammation Increased Inflammation (IL-1β, Myd88, TLR4) Barrier->Inflammation Inflammation->Dysfunction Metabolism Metabolic Disturbances Dysfunction->Metabolism

Caption: this compound's impact on the gut-liver axis.

II. Efficacy Studies

Avermectins are widely used for their antiparasitic properties. In vivo models in mice are essential for evaluating the efficacy of new this compound formulations against various parasites.

A. Efficacy Against Helminths
This compound DerivativeDosageRoute of AdministrationEfficacyReference
AvermectinsNot specifiedNot specifiedEffective against Trichinella spiralis.[11][12]

This is a general protocol for assessing the efficacy of an anthelmintic agent.

  • Animal Model: Use a suitable mouse strain (e.g., CD-1).

  • Infection: Infect mice orally with a standardized number of Trichinella spiralis larvae.

  • Treatment:

    • Administer the this compound derivative at various doses.

    • Include an untreated control group and a positive control group treated with a known effective anthelmintic.

    • The timing of treatment can be varied to target different stages of the parasite's life cycle (e.g., early intestinal phase or later muscle phase).

  • Efficacy Assessment:

    • Adult Worm Burden: At a specific time point post-infection (e.g., 7 days), euthanize the mice and collect the small intestine to count the number of adult worms.

    • Muscle Larvae Burden: For later-stage efficacy, collect muscle tissue (e.g., diaphragm, masseter) at a later time point (e.g., 30 days post-infection) and digest it to count the number of encysted larvae.

  • Data Analysis: Calculate the percentage reduction in worm or larvae burden in the treated groups compared to the untreated control group.

B. Efficacy Against Ectoparasites

This protocol is based on a study of Ivermectin-compounded feed for mite eradication.[13]

  • Animal Model: Use mice naturally or experimentally infested with fur mites (e.g., Myobia musculi, Myocoptes musculinus).

  • Treatment:

    • Provide medicated feed containing a specific concentration of Ivermectin (e.g., 12 ppm).[13]

    • Include a control group receiving standard, non-medicated feed.

    • The duration of treatment can be varied (e.g., 1, 4, or 8 weeks).

  • Efficacy Assessment:

    • Mite Counts: At regular intervals during and after treatment, perform skin scrapes or fur plucks to examine for the presence of mites and their eggs under a microscope.

    • Sentinel Animals: Introduce naive, uninfested mice into the cages with treated mice to monitor for transmission.

  • Data Analysis: Determine the time to clearance of mites in the treated group and monitor for re-infestation after the treatment period.

III. Immunomodulatory Effects

Avermectins have been shown to possess anti-inflammatory and immunomodulatory properties.[1]

A. Anti-inflammatory Effects

This compound can exert anti-inflammatory effects by downregulating key signaling pathways.[14]

This compound DerivativeDosageRoute of AdministrationDurationKey FindingsReference
Ivermectin0.5, 1.0, 1.5 mg/kgNot specified7 days (pretreatment)Significant reduction in serum IL-6, C-reactive protein (CRP), and myeloperoxidase (MPO) in a vasculitis model. Decreased expression of Toll-like receptor 4 (TLR4).[15]

This protocol is based on a study investigating the immunomodulatory effects of Ivermectin.[15]

  • Animal Model: Use male Wistar albino rats.

  • Induction of Vasculitis: Induce vasculitis using an agent like ovalbumin and lipopolysaccharide (LPS).

  • Treatment Groups:

    • Control Group: Receives only the vehicle.

    • Vasculitis Group: Receives the inducing agents.

    • Ivermectin Groups: Pre-treated with different doses of Ivermectin (e.g., 0.5, 1.0, 1.5 mg/kg) for a week before the induction of vasculitis.

  • Sample Collection: Collect blood serum to measure inflammatory markers. Collect relevant tissues (e.g., blood vessels) for immunohistochemical analysis.

  • Analysis:

    • Serum Markers: Measure levels of IL-6, CRP, and MPO using ELISA.

    • Tissue Analysis: Use immunohistochemistry to assess the expression of inflammatory receptors like TLR4.

  • Data Analysis: Compare the levels of inflammatory markers and receptor expression between the different treatment groups.

G cluster_0 Inflammatory Stimulus cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response LPS LPS MAPK MAP Kinase Pathway (JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB AVM This compound AVM->MAPK AVM->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAPK->Cytokines NFkB->Cytokines

Caption: this compound inhibits inflammatory cytokine production.

B. Wnt/β-catenin Signaling

Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway by binding to TELO2.[16]

G cluster_0 Ivermectin Action cluster_1 Cellular Targets cluster_2 Downstream Effects IVM Ivermectin TELO2 TELO2 IVM->TELO2 Binds to PIKKs PIKKs (e.g., mTORC1/2) IVM->PIKKs Inhibits TELO2->PIKKs Regulates mTOR_signal mTOR Signaling PIKKs->mTOR_signal beta_catenin β-catenin Degradation mTOR_signal->beta_catenin Leads to Wnt_signal Wnt/β-catenin Signaling Inhibition beta_catenin->Wnt_signal

Caption: Ivermectin inhibits Wnt/β-catenin signaling via TELO2.

References

Application Notes and Protocols: Avermectin in Neuroscience Research on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectins, including the well-known derivative Ivermectin, are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] In neuroscience research, Avermectins serve as invaluable tools for studying the function and pharmacology of specific ion channels, particularly ligand-gated ion channels. Their high affinity and selective action on invertebrate glutamate-gated chloride channels (GluCls) make them highly effective for dissecting the role of these channels in neuronal signaling and behavior in organisms like Caenorhabditis elegans.[2][3] Furthermore, at higher concentrations, Avermectins also modulate vertebrate Cys-loop receptors, including GABA-A, glycine, and nicotinic acetylcholine (B1216132) receptors, expanding their utility in neuropharmacological studies.[4][5][6]

This document provides detailed application notes and protocols for utilizing Avermectin in neuroscience research focusing on ion channels.

Mechanism of Action

This compound primarily acts as a positive allosteric modulator or direct agonist of glutamate-gated chloride channels (GluCls) in invertebrates.[2][7] Binding of this compound to a site within the transmembrane domain of the GluCl receptor locks the channel in an open state.[8] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuron or muscle cell and subsequent inhibition of neurotransmission, resulting in paralysis.[1]

In vertebrates, this compound can potentiate the activity of GABA-A receptors by increasing the apparent affinity of the receptor for GABA.[9] It can also directly activate GABA-A receptors, although typically at higher concentrations than required for its effects on GluCls.[10]

Data Presentation: Quantitative Data on this compound's Interaction with Ion Channels

The following tables summarize the quantitative data on the effects of this compound (primarily Ivermectin) on various ion channels, extracted from the cited literature.

Table 1: Potency of Ivermectin on Glutamate-Gated Chloride Channels (GluClRs)

Receptor/OrganismSubunit CompositionEffector Concentration (EC50)Reference
Caenorhabditis elegansGluClα140 nM (direct activation)[11]
Caenorhabditis elegansGluClα5 nM (potentiates glutamate)[11]
Haemonchus contortusα (avr-14b)Low nanomolar[12]
Brugia malayiAVR-14B1.8 nM[13]

Table 2: Potency of Ivermectin on GABA-A Receptors

Receptor SubunitsSpeciesEffectEffector ConcentrationReference
α1β2γ2LHumanPotentiation of GABA-gated currentEC50 not specified, significant at nM concentrations[2]
α1β2γ2LHumanIrreversible activation (at γ2L-β2 interface)Micromolar concentrations[2]
Not specifiedMouse (embryonic hippocampal neurons)Potentiation of GABA response17.8 nM (Half-maximal)[9]
Not specifiedMouse (embryonic hippocampal neurons)Reduction of GABA EC50 from 8.2 to 3.2 µM0.1 µM[9]

Table 3: Ivermectin Binding Affinity

TargetOrganismBinding Constant (Kd)Reference
Ivermectin-sensitive GluCl subunitsCaenorhabditis elegans~3 pM[14]

Experimental Protocols

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted for studying the effects of this compound on ion channels expressed in Xenopus laevis oocytes.[15][16][17]

4.1.1. Solutions and Reagents

  • ND96 Solution (for oocyte storage and recording): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Collagenase Solution: 2 mg/mL collagenase type I in ND96 solution.

  • cRNA of the ion channel of interest.

  • This compound stock solution: 10 mM in DMSO.

  • Recording electrode solution: 3 M KCl.

4.1.2. Equipment

  • Two-electrode voltage clamp amplifier

  • Micromanipulators

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Microelectrode puller

  • Perfusion system

  • Dissecting microscope

4.1.3. Protocol

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase solution for 1-2 hours to defolliculate.

    • Wash thoroughly with ND96 and store at 18°C.

  • cRNA Injection:

    • Inject oocytes with 50 nL of cRNA solution (10-100 ng/µL) of the target ion channel subunit(s).

    • Incubate for 2-7 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

    • Establish a stable baseline current.

  • This compound Application:

    • Prepare serial dilutions of this compound in ND96 solution from the stock solution. The final DMSO concentration should be below 0.1%.

    • Perfuse the oocyte with increasing concentrations of this compound.

    • To study potentiation, co-apply this compound with the primary agonist (e.g., glutamate (B1630785) or GABA).

  • Data Acquisition and Analysis:

    • Record the current responses to this compound application.

    • Plot dose-response curves and calculate EC50 values using appropriate software (e.g., Prism).

Electrophysiology: Whole-Cell Patch-Clamp of Cultured Neurons

This protocol describes how to measure this compound's effects on ion channels in cultured mammalian neurons.[6][18][19]

4.2.1. Solutions and Reagents

  • External Solution (ACSF): 110 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4.[18]

  • Internal Solution: 100 mM potassium gluconate, 0.1 mM CaCl₂, 5 mM MgCl₂, 1.1 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP, 0.3 mM GTP, 3 mM phosphocreatine, pH 7.2.[18]

  • This compound stock solution: 10 mM in DMSO.

4.2.2. Equipment

  • Patch-clamp amplifier

  • Micromanipulator

  • Inverted microscope with DIC optics

  • Glass micropipettes (3-7 MΩ resistance)

  • Microelectrode puller

  • Perfusion system

4.2.3. Protocol

  • Cell Culture: Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the ion channel of interest on glass coverslips.

  • Recording Setup:

    • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

  • Obtaining a Whole-Cell Recording:

    • Pull a glass micropipette and fill it with the internal solution.

    • Approach a neuron with the micropipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • This compound Application:

    • Apply this compound through the perfusion system at various concentrations.

    • To test for potentiation, co-apply with the channel's primary agonist.

  • Data Analysis:

    • Record changes in holding current, membrane potential, or agonist-evoked currents.

    • Analyze parameters such as current amplitude, decay kinetics, and dose-response relationships.

C. elegans Paralysis Assay

This behavioral assay is used to assess the in vivo potency of this compound on the nematode C. elegans.[13][20]

4.3.1. Materials

  • Synchronized population of L4 stage C. elegans.

  • 96-well microtiter plates.

  • K saline (51 mM NaCl, 32 mM KCl).

  • This compound stock solution (in DMSO).

  • E. coli OP50 (food for worms).

4.3.2. Protocol

  • Worm Preparation:

    • Wash synchronized L4 worms off NGM plates with K saline.

    • Wash the worms three times by centrifugation to remove bacteria.

  • Assay Setup:

    • In a 96-well plate, add approximately 80 worms per well in 60 µL of K saline containing 0.015% BSA.[20]

    • Prepare serial dilutions of this compound in K saline.

    • Add the this compound dilutions to the wells. Include a DMSO control.

  • Incubation and Observation:

    • Incubate the plate at 20°C.

    • At specific time points (e.g., 1, 4, 24 hours), observe the worms under a dissecting microscope.

    • A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis:

    • Calculate the percentage of paralyzed worms at each this compound concentration and time point.

    • Determine the EC50 for paralysis.

Visualizations

Signaling Pathway of this compound Action

Avermectin_Signaling cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens channel This compound This compound This compound->GluCl Binds to transmembrane domain Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Paralysis Paralysis Inhibition->Paralysis

Caption: this compound binds to and opens glutamate-gated chloride channels.

Experimental Workflow for Two-Electrode Voltage Clamp

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (Ion Channel Subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days) cRNA_Inject->Incubation Recording TEVC Recording (Impale with electrodes, Voltage Clamp) Incubation->Recording Baseline Establish Baseline Current Recording->Baseline Drug_App Apply this compound (Dose-response) Baseline->Drug_App Data_Acq Data Acquisition (Record Currents) Drug_App->Data_Acq Data_Ana Data Analysis (EC50 Calculation) Data_Acq->Data_Ana

Caption: Workflow for studying this compound's effects using TEVC in Xenopus oocytes.

Workflow for C. elegans Paralysis Assay

Celegans_Workflow Worm_Sync Synchronize C. elegans (L4 Stage) Washing Wash Worms Worm_Sync->Washing Plating Plate Worms in 96-well Plate Washing->Plating Drug_Add Add this compound Dilutions Plating->Drug_Add Incubate Incubate at 20°C Drug_Add->Incubate Observe Observe for Paralysis (Multiple Time Points) Incubate->Observe Analyze Calculate % Paralysis & EC50 Observe->Analyze

Caption: Workflow for assessing this compound-induced paralysis in C. elegans.

References

Application Notes and Protocols: Avermectin as a Research Tool for Studying GABA and Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Avermectins, particularly the derivative ivermectin, are macrocyclic lactones that have become indispensable tools in neuropharmacology for the study of ligand-gated ion channels.[1] Originally identified for their potent anthelmintic and insecticidal properties, their mechanism of action revolves around the modulation of γ-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels (GluCls).[2][3] In invertebrates, avermectins are potent activators of GluCls, a class of receptors absent in mammals, leading to muscle paralysis and death.[2][3][4] This selectivity makes them excellent agents for studying the unique physiology of invertebrate nervous systems.[1] In vertebrates, avermectins act as positive allosteric modulators of GABA-A receptors, potentiating the effects of the endogenous ligand GABA.[1][5] This dual activity allows researchers to probe the structure, function, and pharmacology of both receptor types. These application notes provide an overview of avermectin's mechanism of action, quantitative data on its interactions with these receptors, and detailed protocols for its use in common experimental paradigms.

Mechanism of Action

Avermectins interact with Cys-loop ligand-gated ion channels, a superfamily that includes both GABA-A receptors and GluCls.[5][6] Their primary effect is to increase the flow of chloride ions across the cell membrane, leading to hyperpolarization and inhibition of neuronal activity.[1][2]

  • Glutamate-Gated Chloride Channels (GluCls): In invertebrates, avermectins bind with high affinity to GluCls, locking them in an open conformation.[2][6] This leads to a persistent influx of chloride ions, causing flaccid paralysis and death of the organism.[2][4] The binding site is located in the transmembrane domain, at the interface between subunits.[6]

  • GABA-A Receptors: In mammals, avermectins act as positive allosteric modulators of GABA-A receptors.[1][5] They bind to a site distinct from the GABA binding site and enhance the receptor's affinity for GABA, thereby potentiating the GABA-induced chloride current.[7][8] Some studies suggest that at higher concentrations, avermectins can directly gate the GABA-A receptor, causing it to open in the absence of GABA.[5] The specific effects, such as potentiation versus direct activation, can depend on the subunit composition of the GABA-A receptor.[5][9] For instance, irreversible channel activation by ivermectin in α1β2γ2L GABA-A receptors has been shown to be dependent on its binding to the γ2L-β2 interface.[5][9]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of avermectins with GABA and glutamate (B1630785) receptors from various studies.

Table 1: this compound Effects on Glutamate-Gated Chloride Channels (GluCls)

Organism/ReceptorThis compound DerivativeParameterValueReference
Haemonchus contortus GluClα3BIvermectinEC50 (estimated)~0.1 nM[10]
Haemonchus contortus GluClα3BIvermectinKd (radiolabeled binding)0.35 ± 0.1 nM[10]
Haemonchus contortus GluClα3B (L256F mutant)IvermectinKd (radiolabeled binding)2.26 ± 0.78 nM[10]

Table 2: this compound Effects on GABA-A Receptors

PreparationThis compound DerivativeParameterValueReference
Mouse hippocampal embryonic neuronsIvermectinHalf-maximal potentiation of GABA response17.8 nM[8]
Mouse hippocampal embryonic neuronsIvermectinGABA EC50 (control)8.2 µM[8]
Mouse hippocampal embryonic neuronsIvermectinGABA EC50 (with 0.1 µM ivermectin)3.2 µM[8]
Rat cerebellum membranesThis compound B1aEC50 (for [3H]flunitrazepam binding)70 nM[11]
Chick brain mRNA-injected Xenopus oocytesThis compound B1aHalf-maximal stimulation of 5 µM GABA current~0.1 µM[7]
Chick brain mRNA-injected Xenopus oocytesThis compound B1aGABA Ka (control)21 µM[7]
Chick brain mRNA-injected Xenopus oocytesThis compound B1aGABA Ka (with this compound)2 µM[7]

Experimental Protocols

Protocol 1: Electrophysiological Analysis of this compound Effects on Recombinant Receptors in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) to study the effects of this compound on GABA-A or GluCl receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the receptor subunits of interest

  • Nuclease-free water

  • Collagenase solution

  • Barth's solution

  • Recording solution (e.g., ND96)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • GABA or glutamate stock solution

  • TEVC setup (amplifier, micromanipulators, electrodes)

  • Glass capillaries for electrodes (filled with 3 M KCl)

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from a female Xenopus laevis frog using collagenase treatment.

    • Inject oocytes with 50 nL of a solution containing the cRNA for the receptor subunits. For GABA-A receptors, a typical combination is α1, β2, and γ2 subunits. For GluCls, homomeric or heteromeric combinations can be used.

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

    • Establish a baseline current by perfusing the oocyte with the recording solution.

  • Application of Agonist and this compound:

    • To determine the potentiating effect of this compound on GABA-A receptors, first apply a low concentration of GABA (e.g., EC5-EC10) to elicit a control current.

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

    • To study the direct activation of GluCls, apply this compound alone to the perfusion solution.

    • Record the changes in current in response to the drug applications. Note that this compound effects can be slow in onset and washout.[10]

  • Data Analysis:

    • Measure the peak current amplitude for each condition.

    • For potentiation studies, normalize the current in the presence of this compound to the control GABA response.

    • Construct dose-response curves and calculate EC50 values for this compound's direct activation or potentiation.

Protocol 2: Radioligand Binding Assay for this compound's Effect on GABA-A Receptors

This protocol details a method to assess how this compound modulates ligand binding to the GABA-A receptor complex in mammalian brain tissue, for example, by measuring its effect on [3H]flunitrazepam binding to the benzodiazepine (B76468) site.[11][12]

Materials:

  • Rat cerebellum tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]flunitrazepam (radioligand)

  • This compound B1a

  • Unlabeled flunitrazepam or diazepam (for determining non-specific binding)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Dissect and homogenize rat cerebellum in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in the incubation buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, combine the membrane preparation (50-100 µg of protein), a fixed concentration of [3H]flunitrazepam (e.g., 1-2 nM), and varying concentrations of this compound B1a.

    • Prepare tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled flunitrazepam, e.g., 10 µM).

    • Incubate the tubes at 4°C for 60-90 minutes.[13]

  • Termination and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the EC50 value for this compound's stimulation of [3H]flunitrazepam binding.

Visualizations

Signaling Pathways and Experimental Workflows

GABAA_Avermectin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds to orthosteric site This compound This compound This compound->Receptor Binds to allosteric site (Positive Modulation) Cl_in Increased Intracellular [Cl-] Receptor->Cl_in Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: this compound's positive allosteric modulation of the GABA-A receptor signaling pathway.

GluCl_Avermectin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Invertebrate Neuron/Muscle) cluster_intracellular Intracellular Space This compound This compound Receptor Glutamate-Gated Chloride Channel (GluCl) This compound->Receptor Binds and locks channel open Cl_in Massive Intracellular [Cl-] Receptor->Cl_in Persistent Cl- Influx Hyperpolarization Sustained Hyperpolarization Cl_in->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Caption: this compound's direct activation of the invertebrate GluCl signaling pathway.

TEVC_Workflow Oocyte_Prep 1. Oocyte Preparation & cRNA Injection Incubation 2. Incubation (2-7 days) Oocyte_Prep->Incubation TEVC_Setup 3. TEVC Setup (Impale & Clamp) Incubation->TEVC_Setup Baseline 4. Record Baseline Current TEVC_Setup->Baseline Drug_App 5. Apply Agonist +/- this compound Baseline->Drug_App Recording 6. Record Current Response Drug_App->Recording Analysis 7. Data Analysis (Dose-Response) Recording->Analysis Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Assay_Setup 2. Assay Setup (Membranes, Radioligand, this compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 4°C for 60-90 min) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Data Analysis (Calculate Specific Binding & EC50) Counting->Analysis

References

Application of Avermectin in Agricultural Research for Pest Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins are a class of 16-membered macrocyclic lactone compounds derived from the soil actinomycete Streptomyces avermitilis.[1][2] These compounds, primarily Abamectin (a mixture of avermectin B1a and B1b) and its derivatives like Emamectin benzoate, are potent neurotoxins widely used in agriculture as insecticides, acaricides, and nematicides.[3][4][5] Their unique mode of action, targeting glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates, makes them effective against a broad spectrum of pests, including mites, leafminers, thrips, and nematodes.[1][4][6] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural research for pest control.

Application Notes

Mechanism of Action

Avermectins exert their primary effect by binding to and activating glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[4] The influx of chloride ions inhibits the transmission of electrical signals, resulting in paralysis and eventual death of the pest.[6][7] Avermectins can also potentiate the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in insects, at GABA receptors, further contributing to the disruption of nerve signaling.[3][6] Mammals are largely unaffected at therapeutic doses because they lack the specific glutamate-gated chloride channels that Avermectins target, and the compounds generally do not cross the blood-brain barrier where GABA receptors are located.[8]

Avermectin_Mechanism_of_Action cluster_neuron Invertebrate Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens Channel GABA_R GABA Receptor GABA_R->Cl_ion Opens Channel Cell_Interior Cell Interior (Hyperpolarization) Cl_ion->Cell_Interior Influx Paralysis Paralysis & Death Cell_Interior->Paralysis This compound This compound This compound->GluCl Binds & Activates This compound->GABA_R Potentiates GABA effect Glutamate Glutamate Glutamate->GluCl Activates GABA GABA GABA->GABA_R Binds & Activates

Figure 1: Mechanism of action of this compound on invertebrate nerve and muscle cells.
Target Pests and Efficacy

Avermectins are effective against a wide range of agricultural pests. Abamectin is particularly effective against spider mites, leaf miners, and various thrips species.[9] Emamectin benzoate, a derivative of Abamectin, exhibits enhanced potency against lepidopteran pests.[10] The efficacy of Avermectins is often quantified by the median lethal concentration (LC50), which is the concentration of the pesticide that is lethal to 50% of a test population.

Active IngredientPest SpeciesLC50 ValueReference
AbamectinTetranychus urticae (Two-spotted spider mite)0.0324 mg a.i./L[7]
AbamectinTetranychus urticae (Two-spotted spider mite)0.064 - 0.074 mg a.i./L[8]
AbamectinTetranychus urticae (Two-spotted spider mite)0.01 mg a.i./L[1]
AbamectinTetranychus urticae (Two-spotted spider mite)0.32 - 0.72 ppm[4]
Emamectin benzoateTetranychus urticae (Two-spotted spider mite)1.1 - 10.8 ppm[10]
Resistance Management

The development of resistance to Avermectins is a significant concern in pest management.[11] Resistance can arise through various mechanisms, including altered target sites (mutations in the GluCl or GABA receptor genes), enhanced metabolism of the pesticide by the insect, and reduced penetration of the insecticide through the insect's cuticle.[11] To mitigate the development of resistance, it is crucial to implement an Integrated Pest Management (IPM) strategy.[12] Key resistance management strategies include:

  • Rotation of Modes of Action: Avoid the repeated use of Avermectins and instead rotate with insecticides that have different modes of action.

  • Use of Refugia: Maintain a portion of the pest population that is not exposed to the pesticide to preserve susceptible genes.

  • Proper Application Rates: Use the recommended label rates to ensure a lethal dose is delivered to the target pest population.

  • Monitoring: Regularly monitor pest populations for signs of resistance.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Acaricide Efficacy

This protocol is designed to determine the LC50 of an this compound-based product against adult female spider mites (Tetranychus urticae).

Materials:

  • This compound-based acaricide

  • Distilled water

  • Triton X-100 or similar surfactant

  • Bean plants (or other suitable host plant)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Stereomicroscope

  • Beakers and graduated cylinders

  • Pipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound product in distilled water.

    • Create a series of at least five serial dilutions from the stock solution. The concentration range should be chosen to produce mortality ranging from greater than 0% to less than 100%.

    • Add a surfactant (e.g., 0.01% Triton X-100) to each dilution and the control solution to ensure even spreading on the leaf surface.

    • A control solution of distilled water and surfactant should also be prepared.

  • Collection of Mites:

    • Collect adult female spider mites of a uniform age from a laboratory-reared colony.

  • Leaf Disc Preparation and Treatment:

    • Excise leaf discs (approximately 3 cm in diameter) from untreated host plants.

    • Dip each leaf disc into a test solution or the control solution for 5-10 seconds with gentle agitation.

    • Place the treated leaf discs, adaxial side up, on a moist filter paper in a Petri dish.

  • Infestation:

    • Using a fine camel-hair brush, transfer 20-30 adult female mites onto each treated leaf disc.

    • Each concentration and the control should be replicated at least three times.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment:

    • After 24 hours, count the number of dead mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Analyze the mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.

Pesticide_Efficacy_Workflow start Start: Pest Population prep_solutions Prepare Serial Dilutions of this compound start->prep_solutions treat_substrate Treat Substrate (e.g., Leaf Discs) prep_solutions->treat_substrate infest Introduce Pests to Treated Substrate treat_substrate->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Mortality after 24h incubate->assess analyze Probit Analysis to Determine LC50 assess->analyze end_result End: Efficacy Data analyze->end_result

Figure 2: General workflow for a laboratory-based pesticide efficacy bioassay.
Protocol 2: Resistance Monitoring Using the Bottle Bioassay

This protocol, adapted from the CDC bottle bioassay, can be used to monitor for this compound resistance in a field population of insects.[13]

Materials:

  • Technical grade this compound

  • Acetone (B3395972)

  • Glass bottles (250 ml) with screw caps

  • Pipettes

  • Vortex mixer

  • Aspirator

  • Timer

  • Insects collected from the field

Procedure:

  • Preparation of Insecticide-Coated Bottles:

    • Prepare a stock solution of this compound in acetone.

    • From the stock solution, prepare a diagnostic concentration. This is a concentration that is expected to kill 100% of susceptible insects within a specific time. This concentration may need to be determined through preliminary dose-response assays.

    • Coat the inside of the glass bottles with 1 ml of the this compound-acetone solution. A control set of bottles should be coated with 1 ml of acetone only.

    • Roll and rotate the bottles until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface.

    • Allow the bottles to dry for at least one hour before use.

  • Insect Collection and Exposure:

    • Collect insects from the field population to be tested.

    • Using an aspirator, introduce 20-25 insects into each coated bottle (both insecticide-treated and control).

    • Start the timer immediately.

  • Observation and Data Recording:

    • Observe the insects continuously for the first 15 minutes and then at 15-minute intervals.

    • Record the number of dead or moribund insects at each time point up to a predetermined diagnostic time (e.g., 2 hours).

  • Interpretation of Results:

    • If mortality in the control bottles exceeds 10%, the test is invalid and should be repeated.

    • If mortality in the insecticide-treated bottles is less than 98% at the diagnostic time, it suggests the presence of resistant individuals in the population.

Protocol 3: Field Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of an this compound product under field conditions.

Materials:

  • This compound product

  • Commercial spray equipment

  • Water

  • Plot markers

  • Data collection sheets

Procedure:

  • Experimental Design:

    • Select a suitable field site with a natural and uniform pest population.

    • Design the trial using a randomized complete block design with at least four replicates per treatment.

    • Treatments should include the this compound product at one or more application rates, a standard commercial product (positive control), and an untreated control.

    • Individual plots should be of a sufficient size to minimize spray drift between plots.

  • Application:

    • Calibrate the spray equipment to ensure accurate and uniform application of the treatments.

    • Apply the treatments according to the experimental design when the pest population reaches a predetermined threshold.

  • Data Collection:

    • Before application (pre-treatment count) and at regular intervals after application (e.g., 3, 7, and 14 days), assess the pest population in each plot.

    • This can be done by counting the number of pests on a certain number of leaves or plants per plot.

    • Also, assess any signs of phytotoxicity on the crop.

  • Data Analysis:

    • Calculate the percent control for each treatment at each assessment date relative to the untreated control.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.

Resistance_Management_Strategy IPM Integrated Pest Management (IPM) Framework Monitoring Pest Scouting & Resistance Monitoring IPM->Monitoring Rotation Rotation of Insecticides with Different Modes of Action IPM->Rotation Cultural Cultural Practices (e.g., Crop Rotation, Sanitation) IPM->Cultural Biological Biological Control (e.g., Predators, Parasitoids) IPM->Biological Judicious_Use Judicious Use of this compound (Correct Timing & Rate) IPM->Judicious_Use Monitoring->Judicious_Use Sustainable_Control Sustainable Pest Control & Delayed Resistance Rotation->Sustainable_Control Cultural->Sustainable_Control Biological->Sustainable_Control Judicious_Use->Sustainable_Control

Figure 3: Key components of an this compound resistance management strategy within an IPM framework.

References

Application Notes and Protocols for Avermectin Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins are a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis[1][2]. They exhibit potent anthelmintic and insecticidal properties, making them crucial in veterinary and human medicine, as well as agriculture[1][2]. The discovery of Avermectin was awarded the 2015 Nobel Prize in Physiology or Medicine[1]. Ivermectin, a derivative of this compound B1, is the most commonly used compound from this class[2].

A primary challenge in the experimental use and clinical application of this compound is its poor water solubility (Biopharmaceutics Classification System Class II), which can limit its bioavailability and efficacy[3]. Consequently, significant research has focused on developing novel formulations to enhance its solubility, stability, and delivery to target sites. These formulations range from oral and topical preparations to advanced nano-delivery systems for parenteral administration.

This document provides detailed application notes and protocols for the development and characterization of various this compound formulations for experimental use.

Mechanism of Action

This compound's primary mode of action in invertebrates is the blockade of electrical signal transmission in nerve and muscle cells. It achieves this by potentiating the effect of glutamate (B1630785) at glutamate-gated chloride channels (GluCls), which are unique to protostome invertebrates[1][2][4]. This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of Cl⁻. The influx causes hyperpolarization of the nerve or muscle cell, ultimately resulting in paralysis and death of the parasite[1][2][5]. Mammals lack these specific GluCls, which accounts for the high safety profile of this compound at therapeutic doses[1][2]. This compound may also have minor effects on gamma-aminobutyric acid (GABA) gated chloride channels[4][5].

Recent studies suggest this compound may also possess anti-inflammatory, antiviral, and anticancer properties, potentially through the modulation of pathways like the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[2].

Avermectin_Mechanism_of_Action cluster_invertebrate Invertebrate Nerve/Muscle Cell AVM This compound GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds with high affinity Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Enhances Cl⁻ Influx Glutamate Glutamate Glutamate->GluCl Activates Chloride Membrane Paralysis Paralysis & Death Hyperpolarization->Paralysis Formulation_Development_Workflow A Pre-formulation Studies (Solubility, Stability, Excipient Compatibility) B Formulation Design & Preparation (e.g., Nanoemulsion, Solid Dispersion) A->B C Physicochemical Characterization (Particle Size, Drug Loading, Purity) B->C C->B Optimization D In Vitro Evaluation (Drug Release, Permeation Studies) C->D D->B Optimization E In Vitro Bioactivity/Toxicity (Cytotoxicity, Anthelmintic Activity) D->E F In Vivo Studies (Animal Models) (Pharmacokinetics, Efficacy, Safety) E->F Solubility_Enhancement_Logic cluster_0 Problem cluster_1 Formulation Strategies cluster_2 Mechanism cluster_3 Outcome A This compound Crystals (Poorly water-soluble) B Particle Size Reduction (Nanocrystals, Milling) A->B C Amorphous Solid Dispersions (with polymers like PEG) A->C D Encapsulation (Nanoparticles, Micelles) A->D E Increased Surface Area B->E F Improved Wettability C->F G Prevention of Recrystallization C->G D->E D->F H Enhanced Dissolution Rate & Increased Bioavailability E->H F->H G->H

References

Application Notes and Protocols: Avermectin Dose-Response Curve Analysis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectins, a class of macrocyclic lactones, and their derivatives such as ivermectin, are broad-spectrum anti-parasitic agents.[1][2][3] Emerging preclinical evidence suggests that these compounds also possess potent anti-tumor activities across various cancer cell lines.[1][4][5] Avermectins have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest.[4][6][7] The underlying mechanisms are multifaceted, involving the modulation of several key signaling pathways, including the mitochondrial apoptotic pathway, NF-κB, and JNK signaling.[4][6][8][9]

These application notes provide detailed protocols for analyzing the dose-response effects of avermectin in cell culture, enabling researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the cellular and molecular mechanisms of action.

Mechanism of Action of this compound in Non-neuronal Mammalian Cells

While the primary anti-parasitic action of avermectins is mediated through the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death, these channels are absent in mammals.[2][10][11][12][13] In mammalian cells, particularly cancer cells, avermectins exert their effects through various other targets. Ivermectin, a well-studied this compound derivative, has been shown to induce apoptosis through the mitochondrial pathway.[6][7] This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6][8][14] Furthermore, ivermectin can induce cell cycle arrest, often at the G1/S or G0/G1 phase, by modulating the expression of cell cycle regulatory proteins.[5][6] It has also been reported to interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the WNT-TCF pathway and PAK1 signaling.[4][15]

Data Presentation: Quantitative Summary of this compound Effects

The following table summarizes the reported IC50 values of ivermectin in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
HeLaCervical Cancer~10-1524[6]
HeLaCervical Cancer~7.5-1048[6]
MDA-MB-231Breast CancerSensitive (exact value not specified)Not specified[5]
MDA-MB-468Breast CancerSensitive (exact value not specified)Not specified[5]
MCF-7Breast CancerSensitive (exact value not specified)Not specified[5]
SKOV-3Ovarian CancerSensitive (exact value not specified)Not specified[5]
DU145Prostate CancerResistant (exact value not specified)Not specified[5]
HL60Acute Myeloid Leukemia10Not specified[15]
KG1aAcute Myeloid Leukemia10Not specified[15]
OCI-AML2Acute Myeloid Leukemia10Not specified[15]
HCT-116Colon CancerMicromolar range24, 48, 72[16]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line and to calculate the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (e.g., Ivermectin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[17]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).[17]

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[17]

  • MTT Addition and Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[17]

    • Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[17]

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells cultured in 6-well plates

  • This compound and DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

    • Centrifuge the cell suspension and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cells cultured in 6-well plates

  • This compound and DMSO

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for a specified duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with a Range of This compound Concentrations prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis incubate->cell_cycle calc_ic50 Calculate IC50 Value viability->calc_ic50 quant_apoptosis Quantify Apoptosis apoptosis->quant_apoptosis analyze_cycle Analyze Cell Cycle Distribution cell_cycle->analyze_cycle

Caption: General experimental workflow for this compound dose-response analysis.

avermectin_signaling cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito CellCycleArrest Cell Cycle Arrest (G0/G1 or G1/S) This compound->CellCycleArrest NFkB ↓ NF-κB Pathway This compound->NFkB JNK ↑ JNK Signaling This compound->JNK ROS->Mito BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 CytoC Cytochrome c Release BaxBcl2->CytoC Caspases Caspase-9/-3 Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis NFkB->Apoptosis inhibition leads to JNK->Apoptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Troubleshooting & Optimization

Troubleshooting Avermectin solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Avermectin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: Avermectins are a class of macrocyclic lactones that are generally poorly soluble in water but soluble in many organic solvents.[1] Solubility can vary between different this compound derivatives (e.g., Ivermectin, Abamectin, Doramectin). They are lipophilic compounds, which contributes to their low aqueous solubility.[1]

Q2: In which organic solvents is this compound soluble?

A2: this compound and its derivatives are soluble in a range of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[2] Other solvents include ethanol, methanol, acetone, chloroform, and toluene.[2][3][4] For detailed solubility data, please refer to the tables in the "Data Presentation" section below.

Q3: Are there factors that can negatively impact this compound's solubility in DMSO?

A3: Yes, the purity and water content of DMSO can significantly affect solubility. It is highly recommended to use anhydrous, high-purity DMSO for preparing this compound stock solutions.[5] Moisture absorption by DMSO can reduce the solubility of the compound.[5]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions should be stored at low temperatures, typically -20°C or -80°C, in small aliquots to minimize freeze-thaw cycles.[6][7] Avermectins can be sensitive to light and extreme pH conditions (strong acids and bases), so storage in dark, tightly sealed containers is recommended.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.

  • Possible Cause 1: Suboptimal Dissolution Technique.

    • Solution: Ensure you are using proper mixing techniques. Vortex the solution for 1-2 minutes. If the compound remains undissolved, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (up to 37°C) can be employed to facilitate dissolution.[6][9]

  • Possible Cause 2: Impure or "Wet" DMSO.

    • Solution: Use fresh, anhydrous, high-purity DMSO.[5] Old DMSO can absorb atmospheric moisture, which can significantly decrease the solubility of hydrophobic compounds like this compound.

  • Possible Cause 3: Concentration Exceeds Solubility Limit.

    • Solution: While this compound B1a has high solubility in DMSO (≥143.4 mg/mL), it is possible to exceed this limit.[10] Refer to the solubility data tables below to ensure your target concentration is achievable. If a higher concentration is necessary, consider using a different solvent or a co-solvent system.

Issue 2: Precipitate forms when diluting the this compound-DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: Poor Aqueous Solubility.

    • Solution 1: Adjust Final DMSO Concentration. Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for cell-based assays, though this can be cell-line dependent.[11] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.[12]

    • Solution 2: Use a Co-solvent System for Dilution. For in vivo studies or challenging dilutions, a co-solvent system can be used. A common formulation involves a sequential addition of solvents. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture has been used to achieve a clear solution.[13][14]

    • Solution 3: Incremental Dilution. Instead of a single large dilution, try a stepwise dilution of the stock solution into the aqueous medium while vortexing to prevent localized high concentrations that can lead to precipitation.

Issue 3: The prepared this compound solution appears cloudy or has a film.

  • Possible Cause: Incomplete Dissolution or Aggregation.

    • Solution: This indicates poor solubility or that the compound has not fully dissolved.[15] Re-attempt the dissolution using the enhanced techniques described in Issue 1 (vortexing, sonication, gentle warming). If the issue persists, the compound may be forming aggregates. Self-assembly of this compound B1a into nanoparticles has been observed in various solvents.[16] Consider preparing a fresh stock solution.

Data Presentation

This compound B1a/Abamectin Solubility Data
SolventSolubility (g/L)Solubility (mg/mL)Source(s)
DMSO 923.56≥143.4[10][17]
Acetone 100 - 443.9772,000 (mg/l)[3][17][18]
Methanol 19.5 - 280.1313,000 (mg/l)[3][17][19]
Ethanol 20 - 163.25≥11.86 (with ultrasonic)[3][10][17]
Toluene 23 - 35023,000 (mg/l)[3][17][18][19]
Chloroform 25 - 1005.02-[3][17]
Isopropanol 70 - 100.53-[3][17]
Ethyl Acetate 160 - 431.44160,000 (mg/l)[17][18][19]
N-methylpyrrolidone (NMP) 1073.48-[17]
Water (7-10) x 10⁻⁶Insoluble[3][4]

Note: Solubility values can vary based on the specific this compound derivative, temperature, and purity of both the compound and the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the this compound derivative, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.[6]

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[6]

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[6][20]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7]

Protocol 2: Preparation of an In Vivo Formulation

This protocol is an example for preparing a clear solution for animal studies and should be optimized for your specific needs.

  • Prepare a Concentrated DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[13]

  • Sequential Addition of Co-solvents: For a 1 mL final working solution, follow these steps in order:[13][14] a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline or PBS and mix thoroughly.

  • Final Solution: The resulting solution should be clear and ready for administration.[13]

Visualizations

G cluster_workflow Experimental Workflow: Preparing this compound Solution weigh 1. Weigh this compound Powder calculate 2. Calculate Required Volume of DMSO weigh->calculate add_dmso 3. Add Anhydrous DMSO calculate->add_dmso mix 4. Vortex for 1-2 minutes add_dmso->mix check 5. Check for Complete Dissolution mix->check aid 6. Apply Sonication or Gentle Warming check->aid No store 7. Aliquot and Store at -20°C / -80°C check->store Yes aid->mix

Caption: Workflow for preparing an this compound stock solution.

G cluster_troubleshooting Troubleshooting this compound Solubility start Start: Compound Not Dissolving check_technique Is your dissolution technique optimal? (Vortex, Sonicate, Warm) start->check_technique improve_technique Improve Technique: Vortex longer, use sonication/warming check_technique->improve_technique No check_dmso Are you using anhydrous, high-purity DMSO? check_technique->check_dmso Yes improve_technique->check_technique use_fresh_dmso Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No check_concentration Is the concentration too high? check_dmso->check_concentration Yes use_fresh_dmso->check_dmso lower_concentration Lower the concentration or use a co-solvent check_concentration->lower_concentration Yes success Success: Compound Dissolved check_concentration->success No lower_concentration->success

Caption: Decision tree for troubleshooting solubility issues.

G cluster_pathway Simplified this compound-Induced Autophagy Pathway This compound This compound B1 AMPK p-AMPK (Activated) This compound->AMPK activates ULK1 ULK1 (Activated) AMPK->ULK1 activates Autophagy Induction of Autophagy ULK1->Autophagy Antitumor Antitumor Activity Autophagy->Antitumor

Caption: this compound's role in the AMPK/ULK1 signaling pathway.

References

Technical Support Center: Enhancing Avermectin Production in Streptomyces avermitilis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the yield of Avermectin in Streptomyces avermitilis. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing this compound production?

A1: The main approaches to enhance this compound yield can be broadly categorized into three areas:

  • Fermentation and Media Optimization: This involves refining the culture conditions and nutrient composition to maximize microbial growth and secondary metabolite production. Key factors include carbon and nitrogen sources, precursor supplementation, and control of physical parameters like dissolved oxygen.[1][2][3]

  • Strain Improvement through Mutagenesis: This traditional method involves inducing random mutations using chemical or physical mutagens, followed by high-throughput screening to identify superior producer strains.[1][4]

  • Metabolic and Genetic Engineering: This rational approach involves targeted modifications to the S. avermitilis genome to enhance the this compound biosynthetic pathway, increase precursor supply, or remove competing metabolic pathways.[1][5][6]

Q2: Which media components are most critical for high this compound yield?

A2: Several studies have shown that the choice of carbon and nitrogen sources significantly impacts this compound production. Corn starch is a commonly used and effective carbon source, while yeast extract is a beneficial nitrogen source.[1][2][3] Optimization of their concentrations can lead to substantial yield improvements.[1][3] For instance, one study identified optimal concentrations of 149.57 g/L corn starch and 8.92 g/L yeast extract.[1][3]

Q3: Can precursor feeding improve this compound production?

A3: Yes, feeding precursors of the this compound backbone can increase the final yield. The biosynthesis of this compound utilizes 2-methylbutyryl-CoA or isobutyryl-CoA as starter units.[7] Supplementing the culture medium with precursors like propionate (B1217596) has been shown to improve this compound B1a production by 12.8–13.8% when added 24 hours into the cultivation.[1] However, the timing of addition is crucial, as no improvement was observed when propionate was added at the beginning of the cultivation.[1]

Q4: What is the role of dissolved oxygen (DO) in this compound fermentation?

A4: Dissolved oxygen is a critical parameter for S. avermitilis growth and this compound production. Maintaining a higher DO tension, typically above 20% saturation, is beneficial for cell morphology (pellet formation) and overall yield.[1] Controlling the oxygen uptake rate (OUR) between 15 and 20 mmol/L/hour has been shown to increase this compound B1a production by 21.8%.[1]

Q5: How can genetic engineering be used to specifically increase the production of Ivermectin?

A5: Ivermectin is a derivative of this compound B1 and is not naturally produced by wild-type S. avermitilis. It can be produced directly through fermentation in genetically engineered strains. This is achieved by modifying the this compound polyketide synthase (PKS) genes. Specifically, the dehydratase (DH) and ketoreductase (KR) domains of module 2 of the this compound PKS can be replaced with a DNA fragment encoding the DH, enoylreductase (ER), and KR domains from another PKS, such as the pikromycin (B1677795) PKS of Streptomyces venezuelae.[8] Overexpression of certain genes, like aveC, in these engineered strains can further boost Ivermectin yield.[9][10]

Troubleshooting Guides

Problem: Low or no this compound production in a new batch of fermentation.

Possible Cause Troubleshooting Step
Incorrect Medium Composition Double-check the concentrations of all media components, especially the carbon and nitrogen sources. Ensure the pH is adjusted correctly before and after sterilization.[2][11]
Suboptimal Inoculum Use a fresh, actively growing seed culture. The age and size of the inoculum are critical; a 10% (v/v) inoculum is often effective.[2]
Inadequate Aeration Ensure sufficient agitation and aeration to maintain a dissolved oxygen level above 20%.[1] Consider monitoring the oxygen uptake rate.
Strain Instability High-producing strains can sometimes be unstable. Re-streak the culture from a frozen stock and select a typical colony for inoculation.

Problem: Inconsistent this compound yields between different fermentation runs.

Possible Cause Troubleshooting Step
Variability in Raw Materials The quality of complex media components like corn starch and yeast extract can vary between batches. Test new batches of raw materials before use in large-scale fermentations.
Inconsistent Fermentation Parameters Strictly control and monitor key parameters such as temperature, pH, and dissolved oxygen throughout the fermentation process.[2][12]
Shear Stress Excessive agitation can damage the mycelia. Optimize the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear.

Quantitative Data Summary

Table 1: Improvement of this compound Production through Fermentation Optimization

Optimization StrategyStrainImprovement in this compound YieldReference
Medium Optimization (Corn Starch & Yeast Extract)S. avermitilis 14-12A1.45-fold increase (to 5128 mg/L)[3][13]
Low-cost Medium with Co2+ SupplementationNot specified48.8% increase (to 0.46 g/L)[1]
Propionate Feeding (0.8% w/w at 24h)Two different strains12.8–13.8% improvement in B1a[1]
Dissolved Oxygen Control (OUR at 15-20 mmol/L/h)Not specified21.8% increase (to 5.568 g/L)[1]
Nanosecond Pulsed Electric Fields (nsPEFs)S. avermitilis42% increase[14]

Table 2: Enhancement of this compound Production via Genetic Engineering

Genetic ModificationStrainImprovement in this compound/Ivermectin YieldReference
Protoplast fusion of high-producer and B-component only strainsRecombinant strains F23 and F292.66 and 3.50-fold increase compared to parental strain 73-12[1]
Overexpression of aveTIndustrial strain A-178~22% increase[15]
Deletion of aveMIndustrial strain A-178~22% increase[5]
Overexpression of aveC in an Ivermectin-producing strainS. avermitilis OI-31C22-fold increase in Ivermectin production[10]
Deletion of competing PKS gene clusters and overexpression of FadD17Strain DM223~260% increase in doramectin (B1670889) (to 723 mg/L)[6]

Experimental Protocols

Protocol 1: Seed and Fermentation Medium for this compound Production

This protocol is based on media compositions reported in the literature.[11][13]

1. Seed Medium (per liter):

  • Glucose: 4.0 g

  • Yeast Extract: 4.0 g

  • Malt Extract: 10.0 g

  • CaCO₃: 2.0 g

  • Adjust pH to 7.0.

  • Sterilize by autoclaving at 121°C for 25 minutes.

2. Fermentation Medium (FM-I, insoluble, per liter):

  • Corn Starch: 50.0 g

  • Yeast Extract: 2.0 g

  • KCl: 0.1 g

  • NaCl: 0.5 g

  • MgSO₄·7H₂O: 0.1 g

  • CaCO₃: 0.8 g

  • α-amylase: 0.1 g

  • Adjust pH to 7.2.

  • Sterilize by autoclaving at 121°C for 25 minutes.

3. Inoculum and Fermentation:

  • Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of S. avermitilis spores or a mycelial suspension.

  • Incubate at 28°C with shaking at 220 rpm for 40-48 hours.[13]

  • Transfer the seed culture to the fermentation medium at a 10% (v/v) inoculum size.[11]

  • Incubate the fermentation culture at 28-31°C with shaking at 220 rpm for 7-10 days.[2][11][13]

Visualizations

Avermectin_Biosynthesis_Regulation cluster_precursors Precursor Supply cluster_pks This compound PKS cluster_modification Post-PKS Modification cluster_regulation Regulatory Cascade Propionate Propionate Methylmalonyl_CoA Methylmalonyl-CoA Propionate->Methylmalonyl_CoA Malonyl_CoA Malonyl-CoA Propionate->Malonyl_CoA Acetate Acetate Acetate->Methylmalonyl_CoA Acetate->Malonyl_CoA PKS Polyketide Synthase (aveA) Methylmalonyl_CoA->PKS Biosynthesis Malonyl_CoA->PKS Biosynthesis Starter_Units 2-methylbutyryl-CoA or isobutyryl-CoA Starter_Units->PKS Biosynthesis Aglycone This compound Aglycone PKS->Aglycone aveE aveE (Furan Ring) Aglycone->aveE Modification Steps This compound This compound aveF aveF (Keto Reduction) aveE->aveF Modification Steps aveD aveD (Methylation) aveF->aveD Modification Steps aveD->this compound Modification Steps aveR aveR aveR->PKS Activates aveT aveT aveT->aveR Stimulates aveM aveM (Efflux) aveT->aveM Represses aveM->this compound Negative Effect

Caption: Regulatory pathway of this compound biosynthesis in S. avermitilis.

Genetic_Engineering_Workflow start Start: Select Target Gene (e.g., aveT, aveM, PKS domain) construct Construct Gene Cassette (Overexpression or Deletion Vector) start->construct transformation Protoplast Transformation of S. avermitilis construct->transformation Electroporation or PEG-mediated selection Select Transformants (e.g., Antibiotic Resistance) transformation->selection verification Verify Genetic Modification (PCR, Sequencing) selection->verification fermentation Shake Flask Fermentation of Mutant Strain verification->fermentation analysis Analyze this compound Titer (HPLC) fermentation->analysis end Result: High-Yielding Strain analysis->end

Caption: Workflow for genetic engineering of S. avermitilis.

Fermentation_Optimization_Logic cluster_media Medium Components cluster_conditions Physical Conditions Carbon Carbon Source (e.g., Corn Starch) optimize Optimization Process (e.g., Response Surface Methodology) Carbon->optimize Nitrogen Nitrogen Source (e.g., Yeast Extract) Nitrogen->optimize Precursor Precursor (e.g., Propionate) Precursor->optimize Ions Metal Ions (e.g., Co2+) Ions->optimize DO Dissolved Oxygen DO->optimize Temp Temperature Temp->optimize pH pH pH->optimize Agitation Agitation Speed Agitation->optimize result Improved this compound Yield optimize->result

Caption: Logical relationship of factors in fermentation optimization.

References

Avermectin stability and degradation under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Avermectin under typical laboratory conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution appears to be degrading. What are the common causes?

A1: this compound is susceptible to degradation under several conditions.[1][2][3][4][5] Key factors to consider are:

  • Light Exposure: this compound is known to be unstable under UV light.[5] It is recommended to protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[6] Photodegradation can occur, especially with exposure to UVA radiation around 350 nm.[6]

  • pH: this compound is more stable in acidic conditions (pH < 7) and is prone to degradation in alkaline environments (pH > 7).[6] For aqueous solutions, maintaining a stable and appropriate pH is crucial.

  • Temperature: For long-term storage, stock solutions should be kept at -80°C (stable for up to 6 months).[6] For short-term storage, -20°C is suitable for up to one month.[6][7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6] While gentle warming can help dissolve the compound, prolonged exposure to high temperatures should be avoided to prevent thermal degradation.[6]

  • Oxidation: Avermectins can be sensitive to atmospheric oxygen. To mitigate this, a small amount of antioxidant is sometimes included in formulations.[1][5]

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

A2: Unexpected peaks are likely degradation products. Forced degradation studies have identified several major degradation products of this compound under various stress conditions.[1][2][3][4] Common degradants include monosaccharide B1a, 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 2-epimer B1a, 8,9-Z-B1a, and 5-oxo B1a.[1] The specific degradation products will depend on the stressor (e.g., acid, base, oxidant, light, heat).[1]

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored at or below 2-8°C with protection from light and controlled humidity.[5] For solutions, freezing at -20°C for short-term and -80°C for long-term storage is recommended.[6]

Q4: Which solvents are recommended for preparing this compound solutions?

A4: Avermectins are generally soluble in organic solvents like ethanol, methanol, chloroform, and ethyl acetate.[6][8] For cell-based assays, a stock solution is often prepared in DMSO and then further diluted in the culture medium.[6] It is important to ensure the final concentration of the organic solvent is low enough to not affect the cells.[6] Acetonitrile is also commonly used as a diluent for analytical purposes.[1]

Q5: How can I prevent degradation during my experiments?

A5: To maintain the stability of this compound during your experiments, it is crucial to:

  • Minimize exposure to light by working in a dimly lit area or using light-blocking containers.[6]

  • Control the pH of aqueous solutions, preferably keeping them in the acidic range.[6]

  • Avoid high temperatures and prolonged heating.[6]

  • Use freshly prepared solutions whenever possible.

Summary of this compound Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies on this compound, providing a comparative overview of its stability under different stressors.

Stress ConditionReagent/ParameterDurationKey Degradation Products IdentifiedReference
Acidic 0.05 M HCl5 hoursMonosaccharide B1a[1]
Alkaline 0.025 M NaOH1 hour2-epimer B1a[1]
Oxidative 5% H₂O₂21 hours8a-OOH B1a[1]
Oxidative 15 mM K₂Cr₂O₇15 hours8a-oxo B1a[1]
Photolytic (Solid) 1.10 W/m² light irradiation26.2 hours8a-OOH B1a, 8,9-Z-B1a[1]
Photolytic (Solution) 1.10 W/m² light irradiation8 hours8a-OOH B1a, 8,9-Z-B1a[1]
Thermal (Solid) 80 °C7 daysMultiple minor degradation products[1]
Thermal (Solution) 80 °C1 dayMultiple minor degradation products[1]

Detailed Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is based on the International Conference on Harmonization (ICH) guidelines for stress testing.[1][3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound (AVM)

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Potassium dichromate (K₂Cr₂O₇)

  • Photostability chamber

  • Oven or water bath

  • HPLC system

Procedure:

  • Sample Preparation: Prepare an this compound solution at a concentration of 2.5 mg/mL in acetonitrile.[1]

  • Acidic Degradation: Treat the sample solution with 0.05 M HCl for 5 hours.[1]

  • Alkaline Degradation: Treat the sample solution with 0.025 M NaOH for 1 hour.[1]

  • Oxidative Degradation:

    • Treat the sample solution with 5% H₂O₂ for 21 hours.[1]

    • In a separate experiment, treat the sample solution with 15 mM K₂Cr₂O₇ for 15 hours.[1]

  • Photolytic Degradation:

    • Solid State: Expose solid this compound to light irradiation of 1.10 W/m² for 26.2 hours.[1]

    • Solution State: Expose the this compound solution to light irradiation of 1.10 W/m² for 8 hours.[1]

  • Thermal Degradation:

    • Solid State: Heat solid this compound at 80°C for 7 days.[1]

    • Solution State: Heat the this compound solution at 80°C for 1 day.[1]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its degradation products.

Chromatographic Conditions:

  • Column: ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm particle size) or equivalent.[2][3][4]

  • Mobile Phase A: 5 mM NH₄OAc in water at pH 9.5.[9]

  • Mobile Phase B: Acetonitrile/methanol/dichloromethane (52/40.5/7.5, v/v/v).[9]

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of all components.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: 45°C.[9]

  • Detection: UV at 245 nm.[9]

  • Injection Volume: 20 µL.[10]

Visualizations

Experimental_Workflow_for_Avermectin_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_solid This compound (Solid) start->prep_solid prep_solution This compound Solution (2.5 mg/mL in ACN) start->prep_solution photolytic Photolytic (1.10 W/m²) prep_solid->photolytic thermal Thermal (80°C) prep_solid->thermal acid Acidic (0.05 M HCl, 5h) prep_solution->acid alkaline Alkaline (0.025 M NaOH, 1h) prep_solution->alkaline oxidative Oxidative (H₂O₂ or K₂Cr₂O₇) prep_solution->oxidative prep_solution->photolytic prep_solution->thermal hplc HPLC Analysis acid->hplc alkaline->hplc oxidative->hplc photolytic->hplc thermal->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic_for_Avermectin_Degradation cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Corrective Actions start Unexpected Degradation Observed check_storage 1. Review Storage Conditions (Temp, Light, Duration) start->check_storage check_solution_prep 2. Examine Solution Preparation (Solvent, pH, Age) start->check_solution_prep check_experimental_conditions 3. Assess Experimental Setup (Light Exposure, Temp, pH) start->check_experimental_conditions improper_storage Improper Storage check_storage->improper_storage solution_instability Solution Instability check_solution_prep->solution_instability harsh_conditions Harsh Experimental Conditions check_experimental_conditions->harsh_conditions correct_storage Store at recommended temp in light-protected containers improper_storage->correct_storage fresh_solutions Prepare fresh solutions, adjust pH if necessary solution_instability->fresh_solutions control_environment Control light, temp, and pH during experiment harsh_conditions->control_environment

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Avermectin Resistance in Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on Avermectin resistance in parasitic nematodes.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of this compound resistance in parasitic nematodes?

A1: this compound resistance in parasitic nematodes is a complex and often multigenic trait. The primary mechanisms identified to date include:

  • Alterations in Glutamate-Gated Chloride Channels (GluCls) : Avermectins, including ivermectin, primarily act by binding to and activating GluCls in the nematode's nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately paralysis and death of the parasite.[1][2] Mutations in the genes encoding GluCl subunits, such as avr-14, avr-15, and glc-1, can lead to a reduced affinity of the channel for avermectins, thereby conferring resistance.[3][4][5][6] In the model organism Caenorhabditis elegans, simultaneous mutation of these three genes confers high-level ivermectin resistance.[3][5]

  • Increased Efflux by ATP-Binding Cassette (ABC) Transporters : ABC transporters, particularly P-glycoproteins (P-gps), are membrane proteins that can actively pump a wide range of xenobiotics, including avermectins, out of cells.[7][8] Overexpression of P-gp genes has been observed in ivermectin-resistant strains of nematodes like Haemonchus contortus.[1][7][9][10] This increased efflux reduces the intracellular concentration of the drug at its target site, leading to resistance.

  • Metabolic Detoxification : Enhanced metabolism of avermectins by detoxification enzymes, such as cytochrome P450s, can also contribute to resistance by converting the drug into less toxic metabolites.[11][12]

Q2: I am observing a gradual loss of ivermectin efficacy in my in vivo experiments. How can I confirm if this is due to resistance?

A2: The gold standard for confirming anthelmintic resistance in vivo is the Faecal Egg Count Reduction Test (FECRT) . This test compares the faecal egg count of infected animals before and after treatment with ivermectin. A reduction of less than 95% is generally indicative of resistance.[13][14][15]

For more controlled laboratory settings, you can perform in vitro assays such as the Larval Development Test (LDT) or the Larval Migration Inhibition Test (LMIT) .[16][17][18] These assays expose larval stages of the nematodes to varying concentrations of ivermectin and measure parameters like development to the L3 stage or migration through a sieve. A significant increase in the concentration of ivermectin required to inhibit these processes in your test population compared to a susceptible control strain suggests resistance.

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro ivermectin susceptibility assays.
  • Possible Cause 1: Variation in larval stage.

    • Troubleshooting Tip: Ensure that you are using a synchronized population of larvae at the same developmental stage for all your assays. Different larval stages can exhibit varying susceptibility to ivermectin.

  • Possible Cause 2: Inaccurate drug concentration.

    • Troubleshooting Tip: Prepare fresh dilutions of ivermectin for each experiment from a well-characterized stock solution. Avermectins can be sensitive to light and temperature, so proper storage is crucial.

  • Possible Cause 3: Biological variability within the nematode population.

    • Troubleshooting Tip: Use a sufficiently large number of worms for each replicate to account for individual variation. If possible, use a well-characterized, isogenic susceptible strain as a control in every experiment.

Problem 2: Difficulty in identifying specific gene mutations associated with resistance.
  • Possible Cause 1: Resistance is multigenic.

    • Troubleshooting Tip: this compound resistance is often not due to a single gene mutation.[19] Consider using next-generation sequencing approaches like whole-genome sequencing or RNA-seq to identify multiple candidate genes and pathways that may be involved.

  • Possible Cause 2: Novel resistance mechanisms.

    • Troubleshooting Tip: The known resistance genes may not be relevant to your specific nematode species or strain. Explore transcriptomic and proteomic analyses to identify differentially expressed genes and proteins between your resistant and susceptible populations.[20][21]

Quantitative Data Summary

Mechanism Gene(s) Implicated Organism(s) Observed Effect on Ivermectin Susceptibility Reference(s)
Target Site Modification glc-1, avr-14, avr-15C. elegansSimultaneous mutation leads to a ~4000-fold increase in resistance.[4][6]
glc-1C. elegans (wild isolates)A four amino-acid deletion confers resistance.[22]
GluClα3 and GluClβ subunitsCooperia oncophoraMutations in resistant strains cause a threefold loss of sensitivity to glutamate (B1630785) and decreased sensitivity to ivermectin.[23][24]
Increased Drug Efflux P-glycoprotein (P-gp)Haemonchus contortusHigher mRNA expression in ivermectin-selected strains.[7]
mrp-1, haf-2C. elegansDown-regulation affects pharyngeal pumping and motility in the presence of ivermectin.[25]
pgp-9.2Haemonchus contortusHighly differentially expressed in resistant isolates.[26]

Experimental Protocols

Protocol 1: Faecal Egg Count Reduction Test (FECRT)

Objective: To determine the efficacy of ivermectin against gastrointestinal nematodes in a host animal population.

Methodology:

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections.

  • Pre-treatment Sampling: Collect individual faecal samples from each animal on Day 0 (before treatment).

  • Faecal Egg Count (FEC): Determine the number of nematode eggs per gram (EPG) of faeces for each sample using a standardized method (e.g., McMaster technique).

  • Treatment: Administer the recommended therapeutic dose of ivermectin to the treatment group. A control group should be left untreated.

  • Post-treatment Sampling: Collect individual faecal samples from all animals again at 10-14 days post-treatment.

  • Post-treatment FEC: Determine the EPG for each post-treatment sample.

  • Calculation of Reduction: Calculate the percentage reduction in faecal egg count for the treated group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Interpretation: An efficacy of less than 95% suggests the presence of ivermectin-resistant nematodes.

Protocol 2: Larval Development Test (LDT)

Objective: To assess the in vitro susceptibility of nematode larvae to ivermectin.

Methodology:

  • Larval Culture: Recover nematode eggs from faeces and culture them to the third larval stage (L3).

  • Drug Preparation: Prepare a serial dilution of ivermectin in a suitable solvent (e.g., DMSO) and then in the culture medium.

  • Assay Setup: In a 96-well plate, add a known number of L1 larvae to each well containing different concentrations of ivermectin. Include a negative control (no drug) and a positive control (a drug known to be effective).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for 7 days.

  • Assessment: After incubation, determine the number of larvae that have successfully developed to the L3 stage in each well.

  • Data Analysis: Calculate the concentration of ivermectin that inhibits 50% of larval development (IC50). Compare the IC50 value of your test population to that of a known susceptible strain. A significantly higher IC50 indicates resistance.

Visualizations

a cluster_0 Ivermectin Mode of Action Ivermectin Ivermectin GluCl GluCl Ivermectin->GluCl Binds to Cl- Influx Cl- Influx GluCl->Cl- Influx Activates Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis b cluster_1 P-glycoprotein Mediated Resistance Extracellular Ivermectin Extracellular Ivermectin Intracellular Ivermectin Intracellular Ivermectin Extracellular Ivermectin->Intracellular Ivermectin Diffusion P-glycoprotein P-glycoprotein P-glycoprotein->Extracellular Ivermectin Efflux Intracellular Ivermectin->P-glycoprotein Binds to GluCl GluCl Intracellular Ivermectin->GluCl Reduced binding c Start Start Collect Faecal Samples (Day 0) Collect Faecal Samples (Day 0) Start->Collect Faecal Samples (Day 0) Perform FEC Perform FEC Collect Faecal Samples (Day 0)->Perform FEC Administer Ivermectin Administer Ivermectin Perform FEC->Administer Ivermectin Collect Faecal Samples (Day 10-14) Collect Faecal Samples (Day 10-14) Administer Ivermectin->Collect Faecal Samples (Day 10-14) fec2 fec2 Collect Faecal Samples (Day 10-14)->fec2 Calculate % Reduction Calculate % Reduction Efficacy < 95%? Efficacy < 95%? Calculate % Reduction->Efficacy < 95%? Resistance Likely Resistance Likely Efficacy < 95%?->Resistance Likely Yes Susceptible Susceptible Efficacy < 95%?->Susceptible No End End Resistance Likely->End Susceptible->End fec2->Calculate % Reduction

References

Technical Support Center: Optimizing Avermectin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avermectin in in vivo animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Unexpected Animal Toxicity or Mortality

  • Question: We observed significant toxicity (e.g., tremors, ataxia, lethargy, death) in our animal cohort, even at what we believed to be a therapeutic dose. What could be the cause and how can we troubleshoot this?

  • Answer: Unexpected toxicity is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:

    • Verify Dosage Calculation and Administration: Double-check all calculations for dose concentration and volume. Ensure the correct route of administration was used as bioavailability can vary significantly.[1] For instance, subcutaneous injections can create a depot effect, leading to prolonged exposure.[2]

    • Assess Animal Model Sensitivity: Certain animal strains or species are more sensitive to this compound. For example, some dog breeds with the ABCB1 (MDR1) gene mutation exhibit increased sensitivity and can show signs of toxicity at lower doses.[3][4] Mice have also been reported to be more sensitive than rats.[5] Juvenile animals may also be more susceptible to toxicity than adults due to differences in metabolism and physical development.[6]

    • Review Formulation and Vehicle: The vehicle used to dissolve and administer this compound can significantly impact its absorption and, consequently, its toxicity.[7] Formulations containing solvents like N-methylpyrrolidone or 2-pyrrolidone can enhance solubility and bioavailability.[8] Ensure the vehicle itself is non-toxic at the administered volume.

    • Consider the Animal's Health Status: Underlying health issues can affect an animal's ability to metabolize and tolerate this compound. Ensure all animals are healthy and properly acclimated before starting the experiment.

    Experimental Workflow for Dose Optimization:

    Dose_Optimization_Workflow start Start: Unexpected Toxicity Observed verify_dose Verify Dosage Calculation & Administration Route start->verify_dose assess_sensitivity Assess Animal Model Sensitivity (Strain, Age, Genetics) verify_dose->assess_sensitivity review_formulation Review Formulation & Vehicle assess_sensitivity->review_formulation health_status Check Animal Health Status review_formulation->health_status dose_finding_study Conduct a Dose-Range Finding Study (e.g., Dose Escalation) health_status->dose_finding_study mtd_determination Determine Maximum Tolerated Dose (MTD) dose_finding_study->mtd_determination adjust_dose Adjust Therapeutic Dose Based on MTD mtd_determination->adjust_dose end Proceed with Optimized Dose adjust_dose->end

    Caption: Workflow for troubleshooting unexpected toxicity.

Issue 2: Lack of Efficacy at a Previously Reported Effective Dose

  • Question: We are not observing the expected therapeutic effect of this compound in our in vivo model, despite using a dosage that has been published in the literature. What could be the reason?

  • Answer: A lack of efficacy can be as perplexing as unexpected toxicity. Consider the following factors:

    • Formulation and Bioavailability: The formulation used in your study might have lower bioavailability compared to the one in the cited literature.[9] this compound is poorly soluble in water, and its absorption can be highly dependent on the vehicle.[10] Consider if a different solvent system or a nano-emulsion could improve drug delivery.[11]

    • Route of Administration: The route of administration significantly influences the pharmacokinetic profile of this compound.[1] Oral administration may lead to first-pass metabolism in the liver, reducing the amount of active drug reaching the systemic circulation.[12]

    • Animal Model Differences: Subtle differences in the animal model (e.g., strain, age, sex, diet) can affect drug metabolism and response.

    • Drug Stability: Ensure the this compound compound is stable and has not degraded. Improper storage can lead to a loss of potency.

Issue 3: Difficulty in Formulating this compound for In Vivo Administration

  • Question: We are struggling to dissolve this compound for our in vivo study. What are some suitable solvents or formulation strategies?

  • Answer: this compound's low water solubility is a common formulation hurdle.[11] Here are some strategies:

    • Organic Solvents: N-methylpyrrolidone (NMP) and 2-pyrrolidone are effective solvents for this compound and can be used in injectable formulations.[8] Propylene (B89431) glycol is another commonly used solvent.[1] However, always check the toxicity of the solvent itself at the required concentration.

    • Co-solvents and Surfactants: Using a mixture of solvents or adding surfactants like polysorbate 80 can improve solubility and create stable formulations.[8]

    • Nano-formulations: Encapsulating this compound in nanoparticles or nano-emulsions can enhance its solubility and bioavailability for both oral and transdermal delivery.[11][13]

    • Compounded Feed: For oral administration over an extended period, this compound can be compounded into the animal feed.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice and rats?

A: The appropriate starting dose depends heavily on the specific research question, the animal strain, and the route of administration. However, based on published literature, here are some general ranges:

  • Mice: Reported oral doses vary widely, from 0.2 mg/kg to 4 mg/kg.[14] Some studies have shown no adverse effects at oral doses as high as 2.0 mg/kg.[14] A study on ivermectin-compounded feed found that a dose of 1.3 mg/kg was safe in a breeding colony.[15] The LD50 of ivermectin in mice is reported to be 25 mg/kg (oral).[16]

  • Rats: Oral doses of 0.2 mg/kg to 0.4 mg/kg have been used.[12] Intravenous doses of 2.5 to 7.5 mg/kg did not produce visible CNS depression, while 15 mg/kg did.[17] Studies on reproductive toxicity used oral doses of 0.4 to 1.6 mg/kg/day.[5]

It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.

Q2: What are the key factors to consider when designing a dose-range finding study?

A: A well-designed dose-range finding study is essential for determining the Maximum Tolerated Dose (MTD). Key considerations include:

  • Group Allocation: Use at least 4-5 dose groups, including a vehicle control group, with 3-5 animals per sex per group.[18]

  • Dose Selection: Choose doses on a logarithmic scale (e.g., 1, 3, 10, 30 mg/kg) to cover a wide range and identify both a no-effect level and a toxic level.[18]

  • Monitoring: Closely monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[18] Record body weight daily, as a significant loss (>15-20%) can be a humane endpoint.[18]

Q3: What is the primary mechanism of action of this compound?

A: this compound's primary mechanism of action involves blocking the transmission of electrical activity in invertebrate nerve and muscle cells.[19] It does this by potentiating the effect of glutamate (B1630785) at glutamate-gated chloride channels, which are specific to invertebrates.[19][20] This leads to an influx of chloride ions, causing hyperpolarization and paralysis of the neuromuscular system of the parasite.[19][20] Avermectins have a much lower affinity for mammalian ligand-gated chloride channels and do not readily cross the blood-brain barrier in most mammals, which contributes to their selective toxicity.[20]

Signaling Pathway of this compound's Primary Mechanism of Action:

Avermectin_Mechanism This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) (Invertebrate Specific) This compound->GluCl Binds and Potentiates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis of Neuromuscular System Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: this compound's primary mechanism of action.

Recent research has also suggested that this compound can directly interact with the Epidermal Growth Factor Receptor (EGFR) and activate the EGFR/AKT/ERK signaling pathway in some organisms.[21]

Data Tables

Table 1: Reported this compound (Ivermectin) Dosages in Rodents

Animal ModelRoute of AdministrationDosage Range (mg/kg)Observed Effects/ContextCitation(s)
MouseOral0.2 - 4.0Treatment of fur mites; toxicity studies.[14]
MouseOral (in feed)1.3Safe for breeding colonies; effective against fur mites.[15]
MouseOral25LD50.[16]
RatOral0.2 - 0.4General antiparasitic use.[12]
RatIntravenous2.5 - 7.5No visible CNS depression.[17]
RatIntravenous15CNS depression similar to general anesthesia.[17]
RatOral0.4 - 1.6Reproductive toxicity studies.[5]

Table 2: Reported this compound (Ivermectin) Dosages in Other Animal Species

Animal ModelRoute of AdministrationDosage Range (mg/kg)PurposeCitation(s)
DogOral0.006 - 0.012Heartworm prevention.[3][4]
DogOral0.3 - 0.6Treatment of ectoparasites.[3][4]
CatOral0.024Heartworm prevention.[3][4]
CattleInjectable0.2General antiparasitic use.[22]
CattlePour-on0.5General antiparasitic use.[22]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice (Dose Escalation Study)

  • Animal Model: Select a specific mouse strain (e.g., C57BL/6), age (e.g., 6-8 weeks), and sex. Use both males and females.

  • Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to at least 5 groups (n=5 per sex per group): a vehicle control group and four dose-escalation groups.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of N-methylpyrrolidone and propylene glycol).[8] Prepare serial dilutions to achieve the desired final concentrations for each dose group.

  • Dose Administration: Administer a single dose of the assigned treatment via the intended route of administration (e.g., oral gavage).

  • Clinical Observation: Monitor the animals for signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.[18] Signs to look for include changes in posture, breathing, activity levels, and the presence of tremors or ataxia.[23]

  • Body Weight Measurement: Record the body weight of each animal before dosing and daily for the 14-day observation period.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 10% reduction in body weight or severe clinical signs) or mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities.

Protocol 2: Preparation of an this compound Formulation for Oral Gavage

  • Materials: this compound powder, N-methylpyrrolidone (NMP), propylene glycol (PG), sterile tubes, vortex mixer, precision balance.

  • Calculation: Calculate the required amount of this compound and solvents based on the desired final concentration and volume.

  • Solubilization: In a sterile tube, dissolve the weighed this compound powder in NMP by vortexing until it is completely dissolved.[8]

  • Dilution: Add propylene glycol to the this compound-NMP solution to reach the final desired volume and concentration.[8] Vortex thoroughly to ensure a homogenous solution.

  • Storage: Store the formulation protected from light, and according to the stability information for this compound.

  • Verification: It is recommended to verify the concentration of the final formulation using a suitable analytical method like HPLC.

References

Avermectin Analysis by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Avermectin Analysis using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses common challenges encountered during the HPLC analysis of Avermectins, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peaks are showing significant tailing. What are the possible causes and how can I fix this?

Answer: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshooting:

Potential Causes & Solutions for Peak Tailing:

CauseSolution
Secondary Interactions Avermectins, which can have active functional groups, may interact with residual silanol (B1196071) groups on the silica-based stationary phase.[1] To minimize these interactions, try operating at a lower mobile phase pH to ensure the full protonation of silanol groups.[1]
Column Overload Injecting too much sample can lead to peak distortion.[2] To check for this, reduce the sample concentration or injection volume and observe if the peak shape improves.[2][3]
Column Contamination or Degradation Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak tailing.[2] First, try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[2][4]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[5] Whenever possible, dissolve your sample in the mobile phase.[3]
Extra-column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[6] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Peak Shape Improves (Issue: Column Overload) check_overload->overload_resolved Yes check_column Flush Column/ Replace Guard Column check_overload->check_column No end Problem Resolved overload_resolved->end column_resolved Peak Shape Improves (Issue: Column Contamination) check_column->column_resolved Yes check_mobile_phase Adjust Mobile Phase pH (e.g., lower pH) check_column->check_mobile_phase No column_resolved->end mobile_phase_resolved Peak Shape Improves (Issue: Secondary Interactions) check_mobile_phase->mobile_phase_resolved Yes check_sample_solvent Dissolve Sample in Mobile Phase check_mobile_phase->check_sample_solvent No mobile_phase_resolved->end sample_solvent_resolved Peak Shape Improves (Issue: Sample Solvent Mismatch) check_sample_solvent->sample_solvent_resolved Yes check_system Inspect Tubing and Connections for Extra-column Volume check_sample_solvent->check_system No sample_solvent_resolved->end system_resolved Peak Shape Improves (Issue: Extra-column Volume) check_system->system_resolved Yes system_resolved->end

A step-by-step troubleshooting guide for peak tailing in HPLC.
Issue 2: Poor Resolution

Question: I am not getting good separation between my this compound peaks. How can I improve the resolution?

Answer: Poor resolution can be caused by several factors related to the mobile phase, column, and other chromatographic conditions.

Strategies to Improve Peak Resolution:

StrategyAction
Optimize Mobile Phase Composition Modifying the mobile phase is often the first step. For reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724), methanol) percentage will increase retention times and may improve resolution. You can also try changing the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) as this can alter selectivity.[7]
Adjust Mobile Phase pH For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of your analytes.[3]
Change the Column If mobile phase optimization is insufficient, consider changing the column. A longer column or a column with a smaller particle size will provide higher efficiency and better resolution. Alternatively, a different stationary phase chemistry (e.g., C8 instead of C18) can alter selectivity.
Optimize Flow Rate Lowering the flow rate can sometimes increase efficiency and improve resolution, but it will also increase the analysis time.[8]
Adjust Column Temperature Increasing the column temperature can improve peak shape and sometimes resolution, but it may also decrease retention time.[8][9] Conversely, a lower temperature can increase retention and may improve the separation of some compounds.[8]

Logical Flow for Improving Resolution:

G start Poor Resolution step1 Adjust Mobile Phase Strength (e.g., decrease organic solvent) start->step1 step2 Modify Mobile Phase Selectivity (e.g., change organic solvent, adjust pH) step1->step2 step3 Decrease Flow Rate step2->step3 step4 Change Column (e.g., longer, smaller particles, different phase) step3->step4 end Resolution Improved step4->end

A workflow for systematically improving HPLC peak resolution.
Issue 3: Low Analyte Recovery

Question: My recovery of Avermectins from the sample matrix is consistently low. What could be the reason and how can I improve it?

Answer: Low recovery is often related to the sample preparation and extraction procedure.

Factors Affecting this compound Recovery and Solutions:

FactorSolution
Inefficient Extraction The choice of extraction solvent and method is critical. For complex matrices, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can provide good recoveries.[10] The efficiency of different QuEChERS methods can vary, so it may be necessary to test different buffer systems (e.g., original, acetate, citrate).[10] The use of a solvent mixture, such as acetonitrile:isopropanol, may also improve extraction efficiency for these lipophilic compounds.[11]
Matrix Effects Co-extracted matrix components can interfere with the ionization of the target analytes in the mass spectrometer (if using LC-MS) or cause other interferences, leading to inaccurate quantification and apparent low recovery.[12][13] Using a more effective cleanup step, such as dispersive solid-phase extraction (d-SPE) with different sorbents (e.g., C18, Z-Sep+), can help to remove interfering compounds.[12] Matrix-matched calibration standards should be used to compensate for matrix effects.[11][12]
Analyte Instability Avermectins can be unstable under certain conditions. For example, some avermectins may degrade when stored at room temperature for extended periods.[14] It is recommended to store standards and samples in a refrigerator or freezer and to minimize their exposure to light.
Derivatization Issues (for Fluorescence Detection) If using fluorescence detection, the derivatization step is crucial. Incomplete derivatization or instability of the fluorescent derivative can lead to low signal and apparent low recovery.[14][15] Ensure that the derivatization reagents are fresh and that the reaction conditions (e.g., time, temperature) are optimized.[16]

Comparison of QuEChERS Methods for this compound Recovery from Ovine Muscle:

QuEChERS MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Proposed Method93.2 - 124.3< 19
Original QuEChERS91.6 - 115.56.8 - 16.3
Acetate Buffered86.7 - 98.2> 20.5
Citrate Buffered78.3 - 92.5< 20.3
Data synthesized from a study on ovine muscle samples spiked at 50 µg/kg.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare this compound samples from a complex matrix like animal tissue or milk?

A1: For animal tissues, a common approach involves extraction with acetonitrile followed by a cleanup step.[17] Methods like QuEChERS with a d-SPE cleanup using C18 are effective.[10] For milk, a liquid-liquid extraction with acetonitrile and hexane (B92381) followed by a cleanup step can be used.[16] The key is to have an efficient extraction and a thorough cleanup to remove fats and proteins that can interfere with the analysis.

Q2: Is derivatization necessary for this compound analysis by HPLC?

A2: It depends on the detector being used. For UV detection, Avermectins have a chromophore that allows for detection around 245-250 nm without derivatization.[18][19] However, for more sensitive and selective analysis using a fluorescence detector, a pre-column derivatization step is required.[14][17][20] This is because native Avermectins are not fluorescent.

Q3: What are the common derivatization reagents for Avermectins for fluorescence detection?

A3: A common derivatization cocktail involves N-methylimidazole and trifluoroacetic anhydride (B1165640) (TFAA) in acetonitrile.[20][21] This reaction converts the this compound molecule into a fluorescent derivative that can be detected at an excitation wavelength of around 365 nm and an emission wavelength of about 470 nm.[21][22]

Q4: How should I store my this compound standards and samples?

A4: this compound standards and samples should be stored in a refrigerator or freezer at temperatures below -10°C to prevent degradation.[21] They should also be protected from light. Some studies have shown that while stable for 24 hours at room temperature, some Avermectins can degrade over longer periods under refrigeration.[14]

Q5: What are typical HPLC conditions for this compound analysis?

A5: A typical reversed-phase HPLC method for Avermectins would use a C18 or C8 column. The mobile phase is often a mixture of acetonitrile, methanol, and water.[18][19][22] The exact composition can be adjusted to optimize the separation. The flow rate is typically around 1.0 mL/min, and the column temperature is often maintained between 25-40°C.[9][18][19][22]

Experimental Protocols

Protocol 1: Sample Preparation of Avermectins from Milk using Liquid-Liquid Extraction

This protocol is a general guideline and may need optimization for specific applications.

  • Extraction:

    • To 5 mL of milk in a centrifuge tube, add 5 mL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Add 5 mL of hexane and vortex for another 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup:

    • Transfer the acetonitrile (lower) layer to a clean tube.

    • The extract can be further cleaned up using a C18 solid-phase extraction (SPE) cartridge if necessary.

  • Derivatization (for Fluorescence Detection):

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a 1:1 (v/v) solution of N-methylimidazole in acetonitrile.

    • Add 150 µL of a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile.

    • Vortex for 30 seconds and allow the reaction to proceed in the dark for at least 15 minutes.[21]

  • Analysis:

    • Inject an appropriate volume into the HPLC system.

Protocol 2: General HPLC-UV Method for this compound Analysis
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[18][19]

  • Mobile Phase: Acetonitrile:Methanol:Water (e.g., 53:35:12, v/v/v). The exact ratio may need optimization.[18][19]

  • Flow Rate: 1.2 mL/min.[18][19]

  • Column Temperature: 25°C.[19]

  • Injection Volume: 20 µL.[18][19]

  • Detection: UV at 250 nm.[18][19]

Note: These protocols are intended as a starting point. Method development and validation are essential for any specific application.

References

How to minimize Avermectin toxicity in non-target organisms for ecotoxicology studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Avermectin toxicity in non-target organisms during ecotoxicology studies.

Troubleshooting Guide

This guide addresses common issues encountered during this compound ecotoxicology experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in toxicity results between replicates. - Uneven distribution of this compound in the test matrix (soil, sediment, or water).- Inconsistent organism health or age.- Fluctuations in environmental conditions (temperature, pH, light).- Ensure thorough mixing of the spiked matrix. For soil and sediment, use a standardized spiking procedure (e.g., based on OECD Guideline 218).- Use organisms from a synchronized culture of the same age and life stage.- Maintain and monitor stable environmental conditions throughout the experiment.
Observed toxicity is much lower than expected based on literature values. - High organic carbon content in soil or sediment, which binds this compound and reduces its bioavailability.[1]- Photodegradation of this compound due to excessive light exposure.- Microbial degradation of this compound in the test system.- Characterize the organic carbon content of your test matrix. Consider using a standardized artificial soil (e.g., as per OECD Guideline 222) for better comparability.- Conduct experiments under controlled lighting conditions, minimizing UV exposure.- Use sterile or sterilized test matrices if the goal is to assess the direct toxicity of the parent compound.
No clear dose-response relationship is observed. - Test concentrations are too high, causing maximum effect at all levels.- Test concentrations are too low, falling below the threshold for observable effects.- The chosen endpoint is not sensitive enough to detect sublethal effects.- Conduct a range-finding study with a wide range of concentrations to determine the appropriate test concentrations.- Select more sensitive sublethal endpoints such as effects on reproduction, growth, or behavior.[1]- Ensure analytical verification of test concentrations.
Control organisms exhibit stress or mortality. - Contamination of the test system.- Unsuitable environmental conditions for the test organism.- Stress induced by handling or the experimental setup.- Use high-purity water and clean all equipment thoroughly. Run a negative control with the solvent carrier to check for solvent toxicity.- Optimize and maintain environmental parameters (pH, temperature, dissolved oxygen) according to standard guidelines for the specific test organism.- Acclimatize organisms to the test conditions before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms to minimize this compound bioavailability in experimental setups?

A1: The bioavailability of Avermectins in soil and sediment can be minimized by controlling the organic carbon content of the matrix. Avermectins bind strongly to organic matter, which reduces their availability to non-target organisms.[1] When designing experiments, it is crucial to select a well-characterized soil or sediment with a known organic carbon percentage. For aquatic systems, introducing dissolved organic matter can also reduce bioavailability.

Q2: Which non-target organisms are most sensitive to this compound toxicity?

A2: Generally, invertebrates are more sensitive to Avermectins than vertebrates because Avermectins target glutamate-gated chloride channels that are prevalent in invertebrate nervous systems. Among invertebrates, crustaceans (like Daphnia magna) and certain insects (like dung beetles) are particularly sensitive.[2] Soil-dwelling organisms such as earthworms and springtails can also be adversely affected.[1]

Q3: What are the key sublethal endpoints to measure for this compound toxicity?

A3: Key sublethal endpoints include effects on reproduction, growth, and behavior. For soil invertebrates like earthworms (Eisenia fetida), reproductive output (number of cocoons and juveniles) is a critical endpoint as per OECD Guideline 222. For aquatic invertebrates like Chironomus riparius, emergence rate and development time are key indicators according to OECD Guideline 218. Biochemical markers such as acetylcholinesterase activity can also serve as sensitive sublethal endpoints.

Q4: How can I accurately quantify this compound concentrations in my experimental samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound residues in environmental samples like soil, water, and sediment.[3] It is essential to develop and validate the analytical method for your specific matrix to ensure accuracy and precision.

Q5: What is the primary mode of action of this compound toxicity in invertebrates?

A5: Avermectins primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in paralysis and death of the organism.[4]

Quantitative Toxicity Data

The following table summarizes the toxicity of different Avermectins to various non-target organisms.

This compoundNon-Target OrganismTest DurationEndpointValueUnitsReference
IvermectinEisenia fetida (Earthworm)56 daysNOEC (reproduction)2.5mg/kg soil dw[1]
IvermectinEisenia fetida (Earthworm)56 daysLC50>10mg/kg soil dw[1]
IvermectinFolsomia candida (Springtail)28 daysNOEC (reproduction)0.3mg/kg soil dw[1]
IvermectinFolsomia candida (Springtail)28 daysLC508.4mg/kg soil dw[1]
IvermectinHypoaspis aculeifer (Predatory mite)28 daysNOEC (reproduction)3.2mg/kg soil dw[1]
IvermectinHypoaspis aculeifer (Predatory mite)28 daysLC50>31.6mg/kg soil dw[1]
AbamectinDaphnia magna (Water flea)48 hoursLC500.0043µg/L

dw = dry weight, NOEC = No Observed Effect Concentration, LC50 = Lethal Concentration for 50% of the population.

Experimental Protocols

Protocol 1: Sediment Spiking for Chironomid Toxicity Testing (based on OECD Guideline 218)

This protocol describes a method for spiking sediment with this compound to assess its toxicity to the sediment-dwelling larvae of Chironomus riparius.

1. Preparation of Spiking Solution: a. Prepare a stock solution of the this compound in a suitable solvent (e.g., acetone). b. From the stock solution, prepare a spiking solution of the desired concentration.

2. Sediment Spiking: a. Homogenize the wet sediment to be used in the test. b. To a portion of the sediment, add the spiking solution and mix thoroughly to ensure even distribution. c. Allow the solvent to evaporate completely in a fume hood. d. Mix the spiked sediment with the remaining unspiked sediment to achieve the final target concentration.

3. Test Setup: a. Add the spiked sediment to the bottom of the test vessels. b. Gently add overlying water, minimizing disturbance of the sediment. c. Allow the system to equilibrate for at least 24 hours. d. Introduce first-instar Chironomus riparius larvae into each test vessel.

4. Incubation and Observation: a. Maintain the test vessels under controlled conditions (e.g., 20 ± 1°C, 16:8 hour light:dark cycle) for 28 days. b. Observe the emergence of adult midges daily and record the number and sex of emerged individuals.

5. Data Analysis: a. Calculate the emergence rate and development time for each concentration. b. Determine the LC50 and NOEC for emergence and development.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol outlines the measurement of AChE activity in invertebrate tissues as a biomarker of neurotoxicity.

1. Sample Preparation: a. Homogenize a known weight of invertebrate tissue (e.g., whole body for small organisms, specific tissues for larger ones) in ice-cold phosphate (B84403) buffer (pH 8.0). b. Centrifuge the homogenate at 4°C to pellet cellular debris. c. Collect the supernatant containing the enzyme extract.

2. Assay Procedure: a. In a 96-well microplate, add the following to each well: i. Sample supernatant or AChE standard. ii. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution. b. Initiate the reaction by adding acetylthiocholine (B1193921) iodide (ATCI) solution. c. Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

3. Data Analysis: a. Calculate the rate of change in absorbance (ΔAbs/min). b. Use the molar extinction coefficient of the product (TNB) to convert the rate of absorbance change to enzyme activity (e.g., in µmol/min/mg protein). c. Compare the AChE activity in this compound-exposed organisms to that of the control group.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase cluster_data Data Interpretation A Select & Characterize Non-Target Organism B Prepare & Characterize Test Matrix (Soil/Sediment) A->B C Prepare this compound Stock & Spiking Solutions B->C D Spike Matrix with This compound C->D E Introduce Organisms (Acclimatized) D->E F Incubate under Controlled Conditions E->F G Measure Endpoints (Mortality, Reproduction, etc.) F->G H Biochemical Assays (e.g., AChE activity) F->H I Quantify this compound Residues (HPLC/LC-MS) F->I J Statistical Analysis G->J H->J I->J K Determine LC50/NOEC J->K L Risk Assessment K->L

Caption: Experimental workflow for assessing this compound toxicity.

Avermectin_Neurotoxicity cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_influx Chloride Ion (Cl-) Influx GluCl->Cl_influx Channel Opening This compound This compound This compound->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to ligand site Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Signaling pathway of this compound-induced neurotoxicity.

Avermectin_Detoxification cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation (Potential) cluster_phase3 Phase III Efflux This compound This compound CYP450 Cytochrome P450 Monooxygenases This compound->CYP450 Oxidation Metabolite Hydroxylated This compound Metabolite CYP450->Metabolite Conjugated_Metabolite Conjugated Metabolite (More water-soluble) Metabolite->Conjugated_Metabolite Conjugation (e.g., with glutathione) ABC_transporter ABC Transporters (e.g., P-glycoprotein) Metabolite->ABC_transporter Conjugated_Metabolite->ABC_transporter Excretion Excretion from Cell ABC_transporter->Excretion

Caption: this compound detoxification pathway in invertebrates.

References

Technical Support Center: Avermectin Derivatives & Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for researchers, scientists, and drug development professionals working on strategies to deliver Avermectin (AVM) derivatives to the central nervous system (CNS). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges in overcoming the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives, despite being highly lipophilic, show poor penetration into the brain?

A1: The primary reason for the low brain penetration of this compound derivatives like Ivermectin (IVM) is their recognition as substrates by the P-glycoprotein (P-gp) efflux transporter.[1][2][3] P-gp is an ATP-dependent pump highly expressed on the luminal side of brain capillary endothelial cells, which form the BBB.[1][4] It actively transports a wide variety of xenobiotics, including IVM, out of the endothelial cells and back into the bloodstream, effectively preventing their entry into the brain parenchyma.[1][2][5] This mechanism can lead to unexpectedly low brain concentrations for otherwise lipophilic compounds.[1]

Q2: What are the main strategies to enhance the delivery of this compound derivatives across the BBB?

A2: There are three primary strategies currently being explored:

  • P-glycoprotein Inhibition: Co-administration of the this compound derivative with a P-gp inhibitor. This competition for the transporter can saturate the efflux pump, allowing more of the this compound derivative to cross the BBB.[1][6] Ivermectin itself has been shown to be a potent P-gp inhibitor.[7][8]

  • Nanoparticle-based Delivery Systems: Encapsulating this compound derivatives into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanocapsules, can facilitate transport across the BBB.[9][10][11] These systems can mask the drug from P-gp recognition and may utilize other transport mechanisms like adsorptive-mediated or receptor-mediated transcytosis.[11][12]

  • Alternative Delivery Routes: Bypassing the BBB altogether by using routes like intranasal delivery, which allows for direct nose-to-brain transport along olfactory and trigeminal neural pathways.[10][11][13]

Q3: Can Ivermectin itself act as a P-gp inhibitor to enhance its own brain uptake?

A3: Yes, studies have shown that Ivermectin is not only a substrate but also a potent inhibitor of P-gp.[7][8] However, this dual role complicates its pharmacokinetics. While it can inhibit P-gp, it is also actively pumped out by it. The net effect on brain concentration depends on the dose and the relative affinities for binding and transport. At higher concentrations, its inhibitory effects may become more pronounced, but this also increases the risk of systemic toxicity.

Troubleshooting Guide

Issue 1: My this compound derivative shows high efficacy in in vitro cancer cell lines but fails in in vivo brain tumor models.

  • Probable Cause: Poor BBB penetration due to P-gp efflux is the most likely culprit.[2][3] High lipophilicity is not sufficient to guarantee brain entry for P-gp substrates.[1] The in vitro environment lacks the functional BBB that protects the tumor in vivo.

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Activity: Use an in vitro BBB model, such as MDCK-MDR1 or hCMEC/D3 cells grown on Transwell inserts, to quantify the efflux ratio of your compound.[4][14] An efflux ratio significantly greater than 2 suggests P-gp mediated transport.

    • Test with a P-gp Inhibitor: Repeat the in vitro efflux assay in the presence of a known P-gp inhibitor like Cyclosporin A or Verapamil.[15] A significant reduction in the efflux ratio confirms P-gp interaction.

    • Re-evaluate in vivo with a Co-formulation: Conduct an in vivo study where the this compound derivative is co-administered with a P-gp inhibitor.[6][16] Measure the brain-to-plasma concentration ratio to confirm enhanced delivery.

    • Consider Nanoformulation: Formulate the derivative into a nanoparticle system to bypass P-gp efflux.[10][13]

Issue 2: My nanoformulation of Ivermectin is stable and shows good encapsulation efficiency, but brain uptake is still low.

  • Probable Cause: The physicochemical properties of the nanoparticles (size, surface charge, coating) may not be optimal for BBB transcytosis.

  • Troubleshooting Steps:

    • Particle Size: Ensure the mean particle size is within the optimal range for BBB transport, typically below 200 nm.[13]

    • Surface Modification: Uncoated nanoparticles can be rapidly cleared by the reticuloendothelial system (RES). Consider surface modification with polyethylene (B3416737) glycol (PEG) to increase circulation time. For active targeting, conjugate ligands (e.g., transferrin, angiopep-2) to the nanoparticle surface to engage receptor-mediated transcytosis pathways at the BBB.

    • Route of Administration: Intravenous injection is common, but for some formulations, alternative routes like intranasal delivery may prove more effective for brain targeting and avoiding first-pass metabolism.[10][13]

Issue 3: Co-administration of my this compound derivative with a P-gp inhibitor led to severe neurotoxicity in animal models.

  • Probable Cause: Successful inhibition of P-gp at the BBB has dramatically increased the brain concentration of your compound to toxic levels.[1][3] Avermectins can cause neurotoxicity by acting on GABA and glutamate-gated chloride channels in the CNS.[17][18]

  • Troubleshooting Steps:

    • Dose Reduction: This is the most critical step. Perform a dose-response study to find a new, lower therapeutic dose of the this compound derivative that is effective without causing overt toxicity when combined with the P-gp inhibitor.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct detailed PK studies to measure plasma and brain concentrations over time. Correlate these concentrations with both efficacy and toxicity markers to establish a therapeutic window.

    • Alternative Inhibitor: The chosen P-gp inhibitor might have its own CNS effects or drug-drug interactions. Evaluate alternative inhibitors with a cleaner safety profile. For instance, high doses of Vitamin E have been shown to increase brain concentrations of ivermectin.[16]

Data Presentation

Table 1: Effect of P-gp Deficiency on Brain Accumulation of this compound Derivatives in Mice

CompoundMouse StrainBrain Concentration (pmol/g)Brain/Plasma Ratio (ml/g)Fold Increase in Brain Conc. (KO vs. WT)Reference
Ivermectin Mdr1ab (-/-)100.2 ± 29.74.8 ± 1.636-60x[5][19]
Moxidectin Mdr1ab (-/-)93.0 ± 28.92.2 ± 0.7N/A[19]
Selamectin (B66261) Mdr1ab (-/-)N/AN/A5-10x[5]
Data presented as mean ± standard deviation where available. Brain concentrations measured 24h post-administration.

Table 2: Characteristics of Ivermectin-Loaded Nanoparticles for Brain Delivery

FormulationCore/Shell MaterialParticle Size (nm)Encapsulation Efficiency (%)Delivery RouteKey FindingReference
IVM-NC Poly(ε-caprolactone)~190~100%Intranasal>70% reduction in glioma tumor volume in rats.[10][13][10][13]
IVM-SLN Palmitic Acid~573High (not specified)Topical (model)Sustained release and increased skin permeation.[20][21][20][21]

Experimental Protocols

Protocol 1: In Vitro BBB Efflux Assay using MDCK-MDR1 Cells

This protocol is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) transporter.

1. Cell Culture:

  • Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene on microporous polycarbonate membrane Transwell™ inserts (0.4 µm pore size) for 2-3 weeks to allow for monolayer formation and polarization.

  • Monitor the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER). A stable TEER value indicates a confluent monolayer.[22]

2. Transport Experiment (Bidirectional Permeability):

  • Apical to Basolateral (A-to-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
    • Add the test this compound derivative (at a known concentration) to the apical (upper) chamber.
    • Add fresh transport buffer to the basolateral (lower) chamber.
    • Incubate at 37°C with gentle shaking.
    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-to-A) Transport:

    • Wash the monolayers as above.
    • Add the test this compound derivative to the basolateral chamber.
    • Add fresh buffer to the apical chamber.
    • Incubate and sample from the apical chamber at the same time points.

3. Sample Analysis & Calculation:

  • Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both directions:

    • Papp = (dQ/dt) / (A * C₀)
    • Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

4. Interpretation:

  • An Efflux Ratio > 2 is generally considered indicative of active efflux and suggests the compound is a P-gp substrate.

  • To confirm, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., 10 µM Verapamil). A significant reduction in the ER confirms P-gp mediated transport.

Protocol 2: Preparation of Ivermectin-Loaded Solid Lipid Nanoparticles (IVM-SLNs)

This protocol is adapted from the hot homogenization and ultrasonication method.[9][20]

1. Materials:

  • Ivermectin (IVM)

  • Solid Lipid (e.g., Palmitic acid, Stearic acid)[20][21]

  • Surfactant/Stabilizer (e.g., Polyvinyl alcohol (PVA), AOT)[20][21]

  • Organic Solvent (if needed, e.g., ethanol)[21]

  • Deionized water

2. Preparation of Phases:

  • Lipid Phase: Melt the solid lipid (e.g., palmitic acid) at a temperature approximately 5-10°C above its melting point (e.g., 75°C for palmitic acid).[20] Dissolve the accurately weighed Ivermectin in the molten lipid with continuous stirring.

  • Aqueous Phase: Dissolve the surfactant (e.g., 1% w/v PVA) in boiling deionized water.[20]

3. Emulsification:

  • Pour the hot lipid phase into the hot aqueous phase under high-speed magnetic stirring (e.g., 300 rpm) for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[20]

4. Homogenization/Size Reduction:

  • Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.[21] This step is critical for reducing the particle size to the nanometer range.

  • Alternatively, a high-pressure homogenizer can be used.

5. Nanoparticle Formation:

  • Cool the resulting nanoemulsion in an ice bath under gentle stirring. The cooling process causes the lipid to recrystallize, entrapping the drug within the solid lipid matrix to form the SLNs.

6. Purification and Characterization:

  • The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Characterize the final formulation for particle size, polydispersity index (PDI), zeta potential (using DLS), and encapsulation efficiency (by quantifying the amount of free vs. encapsulated drug).

Visualizations

Caption: Mechanism of P-glycoprotein efflux at the BBB and strategy of inhibition.

Nanoparticle_Delivery_Workflow cluster_Formulation Phase 1: Formulation & Characterization cluster_InVitro Phase 2: In Vitro Testing cluster_InVivo Phase 3: In Vivo Evaluation A Select Core Materials (e.g., Lipid, Polymer) & Drug B Prepare Nanoparticles (e.g., Homogenization) A->B C Characterize Properties (Size, Zeta, EE%) B->C D Assess Cytotoxicity (e.g., MTT Assay) C->D E Evaluate BBB Permeability (e.g., Transwell Model) D->E F Administer to Animal Model (e.g., IV, Intranasal) E->F G Pharmacokinetic Study (Measure Brain/Plasma Ratio) F->G H Assess Efficacy & Toxicity G->H I Optimization Loop H->I Unsatisfactory Results I->A Reformulate

Caption: Experimental workflow for developing and testing nanoparticle-based this compound delivery systems.

References

Improving the selectivity of Avermectin derivatives for specific parasite targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of Avermectin derivatives for specific parasite targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives against parasites?

This compound and its derivatives primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3][4][5] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[4] These channels are largely absent in vertebrates, providing a basis for the selective toxicity of Avermectins.[2]

Q2: Why is improving the selectivity of this compound derivatives a key research goal?

While Avermectins are generally safer for hosts than parasites, they are not entirely without off-target effects. At higher concentrations, they can interact with other ligand-gated ion channels in hosts, such as GABA, glycine, and P2X4 receptors, potentially leading to neurotoxicity and other adverse effects.[6][7][8][9] Improving selectivity aims to develop derivatives with a wider therapeutic window, minimizing host toxicity while maximizing efficacy against parasites, which is crucial for overcoming drug resistance.

Q3: What are the known mechanisms of this compound resistance in parasites?

Resistance to Avermectins in parasites can arise from several mechanisms, including:

  • Alterations in the target GluCls: Mutations in the genes encoding GluCl subunits can reduce the binding affinity of this compound derivatives.[10][11]

  • Increased expression of P-glycoprotein (P-gp) transporters: These efflux pumps can actively transport this compound derivatives out of the parasite's cells, reducing the intracellular concentration at the target site.

  • Changes in metabolic pathways: Enhanced metabolism of the drug by the parasite can lead to its inactivation.

Q4: What are the key structural features of this compound derivatives that influence their selectivity?

The structure-activity relationship (SAR) of this compound derivatives is complex, but some key features influencing selectivity include:

  • The C-13 disaccharide moiety: While not essential for activity, modifications to the sugar groups can impact potency and selectivity.[6]

  • The C-22-C-23 double bond: Reduction of this bond to a single bond (as in Ivermectin) can alter the compound's properties.

  • The C-25 substituent: The nature of the group at this position affects the lipophilicity and binding characteristics of the molecule.[12]

  • The macrocyclic lactone core: This scaffold is essential for activity, and modifications can significantly impact the compound's interaction with the target receptor.

Troubleshooting Guides

Synthesis and Purification of this compound Derivatives
Problem Possible Causes Troubleshooting Steps
Low yield of the desired derivative Incomplete reaction.Monitor reaction progress using TLC or HPLC. Consider extending reaction time or increasing the temperature. Optimize the molar ratio of reactants.
Degradation of the starting material or product.Avermectins can be unstable in acidic or alkaline conditions and are sensitive to light.[13] Ensure reactions are performed under neutral pH and protected from light. Use antioxidants if necessary.
Poor quality of reagents or solvents.Use high-purity, anhydrous solvents and fresh reagents.
Difficulty in purifying the derivative by HPLC Co-elution of the product with impurities or starting material.Optimize the HPLC method. Try a different column (e.g., C18, phenyl-hexyl) or mobile phase composition.[14] Consider using a gradient elution.
Degradation of the derivative on the column.Ensure the mobile phase is compatible with the derivative's stability. Adjust the pH if necessary.
Formation of multiple fluorescent derivatives during derivatization for detection.Optimize derivatization conditions (time, temperature, reagents) to favor the formation of a single, stable derivative.[15]
Instability of the purified derivative Oxidation, hydrolysis, or photo-degradation.Store the purified compound at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[16] Consider storing in a solvent containing an antioxidant.
Biological Assays and Selectivity Testing
Problem Possible Causes Troubleshooting Steps
High variability in parasite mortality assays Inconsistent drug concentration.Ensure the derivative is fully dissolved in the vehicle before diluting to the final concentration. Use a consistent and appropriate vehicle for all experiments.
Heterogeneity in the parasite population (e.g., mixed developmental stages).Use a synchronized population of parasites at the same developmental stage for assays.
Assay conditions affecting parasite viability.Optimize assay parameters such as temperature, pH, and incubation time to ensure the control group remains healthy throughout the experiment.
Unexpectedly high host cell toxicity Off-target effects of the derivative.The derivative may be interacting with host receptors like GABA, glycine, or P2X4.[6][7][8] Perform counter-screening against a panel of host cell lines and receptors to identify off-target activities.
The derivative is inducing apoptosis or DNA damage in host cells.[17][18]Conduct assays to measure markers of apoptosis (e.g., caspase activation, Annexin V staining) and DNA damage (e.g., comet assay, γH2AX foci formation).
Issues with the assay itself.Some in vitro assays can be prone to interference.[19] Use orthogonal assays to confirm cytotoxicity.
Poor correlation between in vitro and in vivo efficacy The derivative has poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of the derivative.
The in vitro model does not accurately reflect the in vivo environment.Use more complex in vitro models (e.g., 3D cell cultures, co-cultures) or move to in vivo animal models for efficacy testing.[20][21]

Quantitative Data Summary

The following table summarizes the activity of selected this compound derivatives against parasitic and host targets. This data is compiled from various sources and should be used for comparative purposes.

DerivativeParasite TargetParasite SpeciesActivity (e.g., IC50, EC50)Host TargetHost Species/Cell LineActivity (e.g., IC50, EC50)Selectivity Index (Host/Parasite)
Ivermectin GluClCaligus rogercresseyi~200 nM[10]GABA-A ReceptorHuman>10 µM>50
Emamectin GluClCaligus rogercresseyi~200 nM[10]P2X4 ReceptorHumanµM range-
This compound B1a Tubulin--8.2 Kcal/mol (Binding Affinity)TubulinHeLa cellsSimilar to Taxol-
Selamectin Tubulin--9.1 Kcal/mol (Binding Affinity)----
Doramectin Tubulin--8.9 Kcal/mol (Binding Affinity)----

Note: The data presented is a synthesis from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Novel this compound Derivative (Illustrative Example)

This protocol provides a general framework for the synthesis of a novel this compound derivative. Specific reaction conditions will need to be optimized for each new compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound B1a (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon).

  • Addition of Reagents: Add the modifying reagent (e.g., an acyl chloride, alkyl halide) and a suitable catalyst or base (e.g., triethylamine, DMAP) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired derivative.

  • Characterization: Confirm the structure of the purified derivative using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: In Vitro Selectivity Assay

This protocol describes a method for assessing the selectivity of an this compound derivative against a parasite target versus a host cell line.

  • Parasite Viability Assay:

    • Culture the target parasite (e.g., nematode larvae) in a suitable medium in a multi-well plate.

    • Add serial dilutions of the this compound derivative to the wells. Include a vehicle control and a positive control (e.g., Ivermectin).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Assess parasite viability using a suitable method (e.g., motility scoring, metabolic assays like MTT or resazurin).

    • Calculate the IC50 or EC50 value for the derivative against the parasite.

  • Host Cell Cytotoxicity Assay:

    • Culture a relevant host cell line (e.g., HepG2 for liver toxicity) in a multi-well plate.[17][22]

    • Add the same serial dilutions of the this compound derivative to the wells.

    • Incubate for the same period as the parasite assay.

    • Assess cell viability using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).[19]

    • Calculate the CC50 (50% cytotoxic concentration) for the derivative against the host cells.

  • Calculate Selectivity Index (SI):

    • SI = CC50 (Host Cell) / IC50 (Parasite)

    • A higher SI value indicates greater selectivity for the parasite target.

Visualizations

Signaling_Pathway This compound This compound Derivative GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds and positively modulates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: this compound's primary mechanism of action in parasites.

Experimental_Workflow cluster_synthesis Derivative Synthesis & Characterization cluster_screening In Vitro Selectivity Screening cluster_mechanistic Mechanistic & In Vivo Studies Synthesis Chemical Modification of This compound Scaffold Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Parasite_Assay Parasite Viability Assay (e.g., Nematodes) Characterization->Parasite_Assay Host_Assay Host Cell Cytotoxicity Assay (e.g., HepG2) Characterization->Host_Assay Calculate_SI Calculate Selectivity Index (SI) Parasite_Assay->Calculate_SI Host_Assay->Calculate_SI Off_Target Off-Target Profiling (Host Receptor Panels) Calculate_SI->Off_Target High SI PK_Studies Pharmacokinetic Studies Off_Target->PK_Studies In_Vivo In Vivo Efficacy & Toxicity (Animal Models) PK_Studies->In_Vivo

Caption: Workflow for developing selective this compound derivatives.

Logic_Model Inputs Inputs This compound scaffold Chemical reagents Parasite cultures Host cell lines Assay reagents Activities Activities Synthesize novel derivatives Purify and characterize Screen against parasites Screen against host cells Determine SAR Inputs->Activities Outputs Outputs Library of new derivatives Purity and structural data IC50 values for parasites CC50 values for host cells Selectivity indices Activities->Outputs Outcomes Outcomes Identification of lead compounds with improved selectivity Understanding of structure-selectivity relationships Reduced off-target toxicity Outputs->Outcomes Impact Impact Development of safer and more effective antiparasitic drugs Overcoming drug resistance Outcomes->Impact

Caption: Logic model for improving this compound derivative selectivity.

References

Avermectin purification techniques to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Avermectin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Recovery After Crystallization - Excessive solvent use: Using too much solvent can lead to a significant portion of the this compound remaining in the mother liquor.[1]- Inappropriate solvent system: The chosen solvent or solvent mixture may not be optimal for precipitating this compound.- Rapid crystallization: If crystals form too quickly, impurities can be trapped, and smaller, less stable crystals may form, leading to losses during filtration.[1]- Optimize solvent volume: Use the minimum amount of hot solvent required to dissolve the crude this compound.[1] To check for product loss in the mother liquor, evaporate a small sample; a significant residue indicates a high concentration of the compound.[1]- Solvent system selection: For this compound B1, a mixed solvent system of a hydrocarbon (like hexane) and a lower alcohol (like methanol) is effective. A weight ratio of 3-6:1 (hexane:methanol) is often preferable.[2]- Control cooling rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. If crystallization is too rapid, gently reheat the solution to redissolve the solid, add a small amount of additional solvent, and cool again more slowly.[1]
Persistent Impurities in the Final Product - Co-crystallization: Impurities with similar structures to this compound (e.g., other this compound homologs like B2a, A1a, A2a) can be incorporated into the crystal lattice.- Ineffective chromatography: The chosen stationary or mobile phase may not be providing adequate separation of the target this compound from its impurities.[3]- Degradation during purification: this compound can degrade under certain conditions, such as exposure to heat, light, or acidic/basic environments, leading to new impurities.[4]- Recrystallization: Perform one or more additional recrystallization steps to improve purity.[2]- Chromatography optimization: For non-polar impurities, use a non-polar solvent system (e.g., hexane (B92381), pet ether) with silica (B1680970) gel column chromatography.[3] For more challenging separations, consider reversed-phase chromatography (e.g., C18 silica gel) or high-speed counter-current chromatography (HSCCC).[5][6]- Control process conditions: Avoid excessive heat and exposure to light. Ensure the pH of solutions is maintained within a stable range, typically avoiding strongly acidic or basic conditions.[7]
No Crystal Formation - Solution is not supersaturated: The concentration of this compound in the solvent may be too low.- Inhibitory effect of impurities: Certain impurities can inhibit the nucleation process.- Insufficient cooling: The solution may not have been cooled to a low enough temperature to induce crystallization.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a seed crystal of pure this compound.[1]- Concentrate the solution: Carefully evaporate some of the solvent to increase the this compound concentration and then allow it to cool again.- Cool to a lower temperature: Place the flask in an ice bath to further reduce the solubility of the this compound.
Oily Precipitate Instead of Crystals - Melting point depression: High levels of impurities can lower the melting point of the mixture, causing it to "oil out" instead of crystallizing.- Solvent choice: The solvent may be too good a solvent for the this compound at the crystallization temperature.- Purify before crystallization: Use a preliminary purification step, such as solvent extraction or column chromatography, to reduce the impurity load before attempting crystallization.- Adjust the solvent system: Add a "poor" solvent (an anti-solvent) dropwise to the solution at a slightly elevated temperature to gradually reduce the solubility and promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts?

A1: this compound is a fermentation product, so the impurity profile can vary.[4] Common impurities include other this compound homologs (e.g., A1a, A2a, B1b, B2a), degradation products (such as 2-epimer B1a, 8a-OH B1a, and 8a-oxo B1a), and process-related impurities like demethylated forms.[4][][9]

Q2: What is the first step in purifying this compound from the fermentation broth?

A2: The initial step is typically a solvent extraction from the whole fermentation broth. This involves adjusting the pH of the broth to a weakly acidic range (e.g., pH 2.5-6.0) and then extracting the this compound into a water-immiscible organic solvent like toluene, ethyl acetate, or methanol (B129727).[2][7][10]

Q3: Which chromatographic technique is best for separating this compound B1a and B1b?

A3: Both normal-phase and reversed-phase chromatography can be effective. Reversed-phase flash column chromatography using C18 silica gel with acetonitrile:methanol:water mixtures as the eluent has been shown to be an effective method.[5] Additionally, Sephadex LH-20 column chromatography with a hexane, toluene, and methanol solvent system can be used to separate B1a and B1b components.[2]

Q4: How can I remove highly polar impurities from my this compound extract?

A4: To remove polar impurities, you can use adsorption chromatography. Passing the extract through a column with a reverse phase adsorption resin (like a styrene-divinylbenzene copolymer) will cause the less polar this compound to adsorb to the resin, while highly polar impurities pass through. The this compound can then be eluted with a less polar solvent.[2][11]

Q5: What analytical methods are used to determine the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 245 nm) is a standard method for purity analysis and quantification of this compound components.[6][12][13] For more detailed impurity profiling and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[4][9]

Experimental Protocols & Workflows

Experimental Workflow for this compound Purification

G cluster_extraction Initial Extraction cluster_purification Purification cluster_crystallization Final Polishing Fermentation_Broth Fermentation Broth pH_Adjustment pH Adjustment (2.5-6.0) Fermentation_Broth->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Toluene, Ethyl Acetate) pH_Adjustment->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, C18, Sephadex) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (HPLC) Column_Chromatography->Fraction_Collection Pooling Pool Pure Fractions Fraction_Collection->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Purified_this compound Purified this compound Solvent_Evaporation->Purified_this compound Dissolution Dissolve in Hot Solvent (e.g., Hexane/Methanol) Purified_this compound->Dissolution Cooling Slow Cooling Dissolution->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Crystalline_this compound High-Purity Crystalline this compound Drying->Crystalline_this compound

Caption: General workflow for this compound purification.

Protocol 1: Extraction from Fermentation Broth

This protocol outlines a general procedure for the initial extraction of this compound.

  • pH Adjustment: Adjust the pH of the whole fermentation broth to between 2.5 and 6.0 using a mineral acid such as H₂SO₄.[7][10]

  • Solvent Addition: Add a water-immiscible organic solvent in which this compound is soluble (e.g., toluene, ethyl acetate, chlorobenzene). The ratio of solvent to broth can range from 0.2 to 1.0 by volume.[7][10]

  • Extraction: Agitate the mixture and heat to a temperature between 20°C and 100°C for at least one hour to facilitate the transfer of this compound into the organic phase.[7][10]

  • Phase Separation: Allow the mixture to settle and then decant the organic layer containing the this compound.

  • Concentration: Concentrate the organic extract, for example, by distilling off the solvent, to yield a crude this compound concentrate.[2]

Protocol 2: Purification by Reversed-Phase Flash Chromatography

This protocol is suitable for purifying crude Ivermectin (a derivative of this compound).

  • Column Preparation: Pack a flash chromatography column with C18 silica gel. Wash the column with a gradient of methanol/water, from 100% methanol to 100% water.[5]

  • Sample Loading: Dissolve the crude Ivermectin in methanol and apply it to the prepared column.[5]

  • Elution: Elute the column with a series of acetonitrile:methanol:water mixtures, gradually increasing the organic solvent concentration (e.g., starting from 0:5:5 and moving to 5:4:1).[5]

  • Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.[5]

  • Product Recovery: Combine the fractions containing the pure product. Concentrate the pooled fractions on a rotary evaporator to remove the organic solvents. Extract the remaining aqueous mixture with a solvent like diethyl ether, then dry and evaporate the solvent to yield the purified product.[5]

Protocol 3: Crystallization of this compound B1a

This protocol describes a method for obtaining high-purity this compound B1a crystals.

  • Dissolution: Take the purified this compound B1a concentrate and add a mixed solvent of hexane and ethanol (B145695). A ratio of 85 ml hexane to 15 ml ethanol for 10g of concentrate can be used.[2]

  • Heating and Stirring: Heat the mixture to approximately 50°C and stir for about 2 hours to ensure complete dissolution.[2]

  • Cooling and Crystal Formation: Gradually cool the solution to 20°C and continue stirring for another 2 hours to allow for the formation of crystals.[2]

  • Recovery: Filter the mixture to collect the this compound crystals.

  • Recrystallization (Optional): For higher purity, the recovered crystals can be recrystallized using the same procedure. This can increase the B1a content significantly.[2]

Logical Diagram for Troubleshooting Crystallization Issues

G Start Crystallization Attempt Result Observe Outcome Start->Result Good_Crystals Good Crystal Yield & Purity Result->Good_Crystals Success No_Crystals No Crystals Form Result->No_Crystals Failure Low_Yield Low Yield Result->Low_Yield Partial Success Oily_Product Oily Precipitate Result->Oily_Product Failure Troubleshoot_No_Crystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution No_Crystals->Troubleshoot_No_Crystals Troubleshoot_Low_Yield Troubleshoot: 1. Reduce Initial Solvent Volume 2. Check Mother Liquor 3. Slower Cooling Low_Yield->Troubleshoot_Low_Yield Troubleshoot_Oily Troubleshoot: 1. Pre-purify crude 2. Adjust Solvent System (Add Anti-solvent) Oily_Product->Troubleshoot_Oily Troubleshoot_No_Crystals->Start Retry Troubleshoot_Low_Yield->Start Retry Troubleshoot_Oily->Start Retry

Caption: Troubleshooting logic for this compound crystallization.

References

Validation & Comparative

Validating the Potent Binding of Avermectin to Glutamate-Gated Chloride Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of Avermectin and its analogs to glutamate-gated chloride channels (GluCls), crucial targets for anthelmintic drugs. Experimental data is presented to offer a clear validation of this interaction, alongside detailed protocols for key validation techniques and a comparative analysis with other GluCl-targeting compounds.

Executive Summary

Avermectins, a class of macrocyclic lactones, exhibit exceptionally high binding affinity to invertebrate glutamate-gated chloride channels (GluCls). This interaction leads to the irreversible opening of the channels, causing hyperpolarization and subsequent paralysis and death of the parasite. This guide summarizes the binding affinities of various avermectins and compares them with other compounds known to interact with GluCls. The presented data unequivocally validates the potent and specific binding of avermectins to these channels, reinforcing their efficacy as anthelmintics.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinities of various avermectins and comparator compounds to GluCls from different invertebrate species. The data, obtained through radioligand binding assays and electrophysiological recordings, highlights the superior potency of avermectins.

CompoundGluCl Subunit/SpeciesMethodAffinity (Kd/EC50/IC50)Reference
Ivermectin Haemonchus contortus (HcGluClα)Radioligand Binding0.11 ± 0.021 nM (Kd)[1]
Haemonchus contortus (HcGluClα3B)Radioligand Binding0.35 ± 0.1 nM (Kd)[2]
Haemonchus contortus (HcGluClα3B)Electrophysiology~0.1 ± 1.0 nM (EC50)[2]
Moxidectin Haemonchus contortus (HcGluClα)Radioligand Binding0.18 ± 0.02 nM (Kd)[1]
Emamectin Caligus rogercresseyi (CrGluCl-A)Electrophysiology~200 nM (EC50)[3]
Abamectin Caenorhabditis elegansElectrophysiologyPotent activator[4]
Doramectin Invertebrate GluClsGeneral LiteratureActivator[5]
Selamectin Invertebrate GluClsGeneral LiteratureActivator[5]
Eprinomectin Invertebrate GluClsGeneral LiteratureActivator[5]
Fipronil Anopheles gambiae (AgGluCl)ElectrophysiologyInhibitor[2]
Picrotoxin Haemonchus contortus (HcGluClα3B)ElectrophysiologyInhibitor[2]

Signaling Pathway and Mechanism of Action

Avermectins act as positive allosteric modulators of GluCls. They bind to a site distinct from the glutamate (B1630785) binding site, located within the transmembrane domain at the interface between subunits.[6][7][8] This binding potentiates the effect of glutamate and can also directly gate the channel, leading to a prolonged influx of chloride ions.[9][10][11] This sustained hyperpolarization of the neuronal and muscle cell membranes results in flaccid paralysis of the parasite.[12]

cluster_0 Cell Membrane cluster_1 Cellular Response GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_in Cl- GluCl->Chloride_in Channel Opening This compound This compound This compound->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Chloride_in->Hyperpolarization Increased intracellular Cl- Chloride_out Cl- Paralysis Paralysis & Death Hyperpolarization->Paralysis cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: Functional Validation Cloning Cloning of GluCl Subunit into Expression Vector Transfection Transfection of Cell Line (e.g., COS-7) Cloning->Transfection cRNA_Synth cRNA Synthesis Cloning->cRNA_Synth Membrane_Prep Membrane Preparation Transfection->Membrane_Prep Binding_Assay Radioligand Binding Assay ([3H]-Ivermectin) Membrane_Prep->Binding_Assay Data_Analysis_1 Data Analysis: Kd, Bmax, Ki Binding_Assay->Data_Analysis_1 Data_Analysis_2 Data Analysis: EC50, Potentiation Data_Analysis_1->Data_Analysis_2 Correlate Binding with Function Oocyte_Inject Oocyte Injection cRNA_Synth->Oocyte_Inject TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Inject->TEVC TEVC->Data_Analysis_2

References

Comparative Efficacy of Avermectins Against Onchocerca volvulus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Ivermectin and its Alternatives in the Treatment of Onchocerciasis

The Avermectin class of drugs, and specifically its derivative Ivermectin, has been a cornerstone in the global effort to control onchocerciasis, commonly known as river blindness. Donated by Merck & Co., Inc. since 1987 under the trade name Mectizan®, Ivermectin has had a profound impact on reducing the morbidity and transmission of this debilitating parasitic disease.[1] This guide provides a detailed comparison of the efficacy of Ivermectin and other compounds against Onchocerca volvulus, supported by data from key clinical studies, to inform researchers, scientists, and drug development professionals.

Ivermectin, a semi-synthetic derivative of this compound B1, is a broad-spectrum anti-parasitic agent.[2] Its primary efficacy in onchocerciasis lies in its potent microfilaricidal activity, rapidly clearing O. volvulus microfilariae from the skin and eyes.[3] This action alleviates the severe itching and prevents the ocular damage that can lead to blindness.[4] Furthermore, Ivermectin has an embryostatic effect on adult female worms, suppressing the release of new microfilariae for several months following treatment.[3][5]

While highly effective as a microfilaricide, Ivermectin has limited macrofilaricidal (adult worm killing) activity.[3] This necessitates long-term, repeated annual or semi-annual mass drug administration (MDA) to maintain low microfilarial loads and interrupt transmission, lasting for the reproductive lifespan of the adult worms, which can be up to 15 years.[5]

Quantitative Comparison of Efficacy

Recent clinical research has focused on identifying more effective treatment regimens and alternative drugs. A landmark Phase 3 clinical trial compared the efficacy of a single oral dose of Ivermectin (150 µg/kg) with Moxidectin (B1677422) (8 mg), another macrocyclic lactone. The results of this study are summarized below.

Efficacy OutcomeIvermectin (150 µg/kg)Moxidectin (8 mg)Treatment Differencep-value
Adjusted Geometric Mean Skin Microfilarial Density (mf/mg) at 12 Months 4.5 [95% CI 3.5–5.9]0.6 [95% CI 0.3–1.0]86%<0.0001

Data from the Phase 3 trial conducted in Ghana, Liberia, and the Democratic Republic of the Congo.[6][7]

The data clearly indicates that Moxidectin demonstrates a superior and more sustained reduction in skin microfilarial density compared to Ivermectin at 12 months post-treatment.[6][7] This suggests that Moxidectin could potentially reduce parasite transmission more effectively between treatment rounds, thereby accelerating progress towards the elimination of onchocerciasis.[6][7]

Adverse Events and Safety Profile

Adverse events following treatment for onchocerciasis are often related to the host's inflammatory response to dying microfilariae, known as Mazzotti reactions. In the comparative trial of Ivermectin and Moxidectin, the incidence of efficacy-related adverse events was high in both groups.

Adverse Event CategoryIvermectin (n=494)Moxidectin (n=978)
Clinical Mazzotti Reactions 446 (90%)944 (97%)
Ocular Reactions 47 (10%)113 (12%)
Laboratory Reactions 415 (84%)788 (81%)

Data from the Phase 3 trial.[6][7]

While the overall rates of Mazzotti reactions were high in both treatment arms, no serious adverse events were considered to be related to either treatment, suggesting that Moxidectin's safety profile is suitable for mass treatment programs.[6]

Experimental Protocols

Phase 3 Randomized, Controlled, Double-Blind Trial of Moxidectin vs. Ivermectin

A pivotal study provides a robust methodology for comparing the efficacy of these two drugs.

  • Study Design: A double-blind, parallel-group, superiority trial was conducted across four sites in Ghana, Liberia, and the Democratic Republic of the Congo.[6][7]

  • Participant Selection: Eligible participants were aged 12 years and older with a skin microfilarial density of at least 10 mf/mg.[6][7] Individuals with Loa loa co-infection or lymphatic filariasis microfilaremia were excluded.[6]

  • Randomization and Blinding: Participants were randomly assigned to receive either a single oral dose of 8 mg of Moxidectin or 150 µg/kg of Ivermectin.[6][7] The allocation was stratified by sex and level of infection. Both the drugs were over-encapsulated to ensure blinding of participants and investigators.[6]

  • Primary Efficacy Outcome: The primary endpoint was the skin microfilarial density at 12 months post-treatment.[6][7] This was determined by microscopic examination of skin snips.

  • Statistical Analysis: A mixed-effects model was used to compare the primary outcome between the two treatment groups, with the hypothesis that the Moxidectin group would have a skin microfilarial density of 50% or less than that of the Ivermectin group.[6]

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in evaluating these drugs, the following diagrams illustrate a typical clinical trial workflow and the logical relationship of drug action.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis s1 Participant Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessment (Skin Snips, Clinical Exam) s2->s3 t1 Randomization s3->t1 t2 Drug Administration (Ivermectin or Moxidectin) t1->t2 f1 Follow-up Visits (e.g., 1, 6, 12, 18 months) t2->f1 f2 Efficacy Assessment (Skin Microfilarial Density) f1->f2 f3 Safety Monitoring (Adverse Events) f1->f3 f4 Data Analysis f2->f4 f3->f4

Caption: Workflow of a randomized controlled trial for onchocerciasis.

G cluster_drug Drug Action cluster_parasite Onchocerca volvulus cluster_effects Primary Effects cluster_outcomes Clinical & Epidemiological Outcomes drug Ivermectin / Moxidectin (Macrocyclic Lactones) mf Microfilariae (mf) drug->mf Directly targets adult Adult Female Worms drug->adult Affects reproductive capacity mf_clear Rapid clearance of mf from skin and eyes mf->mf_clear embryo Inhibition of mf release (Embryostatic effect) adult->embryo symptoms Reduction in itching and skin disease mf_clear->symptoms transmission Interruption of parasite transmission mf_clear->transmission embryo->transmission

Caption: Logical flow of this compound's effect on Onchocerca volvulus.

Conclusion and Future Directions

Ivermectin remains a critical tool in the fight against onchocerciasis, demonstrating significant efficacy in reducing microfilarial loads and alleviating disease symptoms. However, the lack of a potent macrofilaricidal effect necessitates prolonged treatment campaigns. The superior and more sustained microfilarial suppression observed with Moxidectin presents a promising advancement, potentially accelerating the timeline for eliminating Onchocerca volvulus transmission. Future research should continue to explore new therapeutic agents and strategies, including combination therapies, that can safely and effectively target adult worms, which would represent a true paradigm shift in onchocerciasis control and elimination efforts.

References

A Statistical Analysis of Avermectin Bioassay Reproducibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioassay results for Avermectin, focusing on the statistical methods and experimental protocols that underpin reproducible findings. Ensuring the reliability and consistency of bioassay data is paramount in drug development and scientific research. This document synthesizes data from various studies to offer an objective comparison of this compound bioassay performance and furnishes the detailed methodologies required for replication.

Data Presentation: A Comparative Overview of this compound Bioassay Performance

The reproducibility of this compound bioassays is critically dependent on the analytical method employed. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are common, robust methods for the quantification of this compound and its derivatives. The following tables summarize key performance indicators from various studies, offering a quantitative comparison of their reproducibility and sensitivity.

Table 1: Performance Characteristics of HPLC-Based this compound Bioassays

Analyte(s)MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Analytical Method
This compound B1a, B1b, 8,9-Z this compound B1aWater-0.05 µg/L70-120≤20LC-MS/MS[1]
Abamectin (B1664291), Ivermectin, Doramectin, Moxidectin (B1677422)Bovine Liver-Below EU MRL77.5 - 90.82.7 - 7.7HPLC with Fluorescence Detection[2]
Abamectin, IvermectinBovine Milk0.10 µg/L (Abamectin), 0.14 µg/L (Ivermectin)0.18 µg/L (Abamectin), 0.36 µg/L (Ivermectin)75 - 101< 10HPLC with Fluorescence Detection
AvermectinsAnimal-derived food-0.1 µg/L80 - 1084.1 - 11.4HPLC with Fluorescence Detection[3]
Abamectin, IvermectinFish Muscle-3 µg/kg75 - 110Within-batch ≤10, Between-batch ≤15HPLC[4]
IvermectinPlasma0.02 ng (using 100 µl sample)-> 90< 15HPLC with Fluorescence Detection[5]
Abamectin, Doramectin, IvermectinBovine Milk-5 µg/L-LowHPLC with Fluorescence Detection[6]

Table 2: Comparison of ELISA and HPLC for Ivermectin Residue Detection in Bovine Liver

MethodNumber of Samples AnalyzedPositive Samples (%)Samples Above Maximum Residue Limit (%)
ELISA8881.830.55 (>50 ppb)
HPLC88-9.09

This table is based on a study that first screened all samples with ELISA and then confirmed with HPLC. The percentage of positive samples for HPLC is not directly provided, but it was used to confirm the number of samples exceeding the regulatory limit.[7]

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible bioassay results. Below are methodologies cited in the literature for the analysis of Avermectins.

Protocol 1: HPLC with Fluorescence Detection for this compound Residues in Liver[2]
  • Extraction: Samples are extracted using acetonitrile.

  • Cleanup: The extract is cleaned up using solid-phase extraction (SPE) on a C18 column.

  • Derivatization: The cleaned extract is derivatized with trifluoroacetic anhydride.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system.

  • Detection: Avermectins are detected using a fluorescence detector with an excitation wavelength of 361 nm and an emission wavelength of 465 nm.

Protocol 2: UHPLC-MS/MS for Confirmation of this compound Residues in Muscle Tissue[8][9]
  • Extraction: A multi-residue extraction is performed.

  • Cleanup: The extract undergoes further cleanup using reverse-phased dispersive solid-phase extraction (dSPE).

  • Solvent Exchange: The final extract is solvent exchanged and reconstituted with the mobile phase.

  • UHPLC-MS/MS Analysis: The sample is analyzed using an ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer for confirmation of seven this compound residues.

Statistical Analysis for Reproducibility

A crucial aspect of bioassay analysis is the use of dose-response models, often a four-parameter logistic (4PL) curve, to translate signal intensity into analyte concentration.[1][8] To compare the performance of different assays or laboratories, statistical tests are applied. For instance, Welch's t-test can be used to determine if there is a statistically significant difference between the Limit of Detection (LOD) estimates of two assays.[1]

For assessing the similarity of dose-response curves between a test sample and a reference standard, F-statistics are considered superior to the dilution effect (DE) measure.[2] The evaluation of parallelism is a key component of system suitability.[9]

In inter-laboratory comparisons, the degree of equivalence is a common metric, often calculated using normalized error (En) values. A Horwitz ratio (HorRat) value between 0.5 and 1.5 is generally considered indicative of a properly performed method.[10]

Mandatory Visualizations

Experimental Workflow for this compound Bioassay

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample Sample Collection (e.g., Liver, Milk) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (e.g., Trifluoroacetic Anhydride) Cleanup->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence or Mass Spec Detection HPLC->Detection RawData Raw Data Acquisition Detection->RawData CurveFitting Dose-Response Curve Fitting (e.g., 4PL) RawData->CurveFitting Quantification Quantification (LOD, LOQ, EC50) CurveFitting->Quantification Stats Statistical Analysis (e.g., t-test, F-statistic) Quantification->Stats Report Result Reporting Stats->Report G cluster_assays Comparative Assays cluster_params Performance Parameters cluster_stats Statistical Comparison cluster_conclusion Conclusion on Reproducibility AssayA Bioassay A Results LOD_A LOD & CI (Assay A) AssayA->LOD_A EC50_A EC50 & CI (Assay A) AssayA->EC50_A Slope_A Slope (Assay A) AssayA->Slope_A AssayB Bioassay B Results LOD_B LOD & CI (Assay B) AssayB->LOD_B EC50_B EC50 & CI (Assay B) AssayB->EC50_B Slope_B Slope (Assay B) AssayB->Slope_B WelchT Welch's t-test (Compare LODs) LOD_A->WelchT LOD_B->WelchT EquivTest Equivalence Test (Compare EC50s) EC50_A->EquivTest EC50_B->EquivTest FTest F-test (Compare Slopes/Parallelism) Slope_A->FTest Slope_B->FTest Conclusion Reproducible? WelchT->Conclusion FTest->Conclusion EquivTest->Conclusion

References

Head-to-head comparison of different Avermectin formulations in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avermectin, a potent antiparasitic agent, has seen a resurgence in interest for its potential applications in antiviral and anticancer therapies. However, its poor aqueous solubility and potential for toxicity present significant formulation challenges. To overcome these hurdles, various advanced drug delivery systems have been developed and evaluated in preclinical settings. This guide provides an objective comparison of different this compound formulations, focusing on their performance in preclinical studies, supported by experimental data.

Data Presentation: A Comparative Analysis of this compound Formulations

The following tables summarize the quantitative data from various preclinical studies, offering a comparative look at the physicochemical characteristics, pharmacokinetic parameters, and safety profiles of different ivermectin formulations.

Table 1: Physicochemical Characteristics of Ivermectin Formulations

Formulation TypeCarrier/ExcipientsParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLNs) Palmitic acid, PVAApprox. spherical98.48 ± 0.05211.99 ± 0.13[1]
Liposomes Soyphosphatidylcholine (SPC), Cholesterol, Diethylphosphate (B48627) (DCP)->804.00 ± 1.70[2]
Nanocrystals -186--[3][4]
Solid Dispersion (SD) Hydrogenated castor oil (HCO)---[5][6][7]
Amorphous Solid Dispersion (ASD) PVPK30, Poloxamer 188-->30-fold higher than tablets[8][9]
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) -302 - 35068 - 80-[10]

Table 2: In Vivo Pharmacokinetic Parameters of Ivermectin Formulations in Animal Models

Formulation TypeAnimal ModelRoute of AdministrationCmaxAUCTmaxBioavailability ImprovementReference
Solid Dispersion (SD1:3) RabbitsSubcutaneousHigher than IVM~1.1-fold vs. IVMHigher than IVMYes[5][6][7]
Amorphous Solid Dispersion (SD3) RatsOral (20 mg/kg)Highest vs. pure drug & tabletsHighest vs. pure drug & tabletsShorter than pure drugYes[8][9]
Oral Ivermectin Beagle DogsOral (250 µg/kg)132.6 ± 43.0 ng/mL-80.3 ± 29.8 h (t½)-[11]

Table 3: In Vitro & In Vivo Safety and Efficacy of Ivermectin Formulations

Formulation TypeModelEndpointResultsReference
Liposomes Vero E6 CellsCytotoxicity (CC50)> 110 µM (vs. 10 µM for free IVM)[12]
Liposomes Dengue Virus (in vitro)Antiviral ActivitySignificant increase in activity vs. free IVM[13]
Solid Dispersion (SD1:3) MDCK CellsCytotoxicityLower than native IVM[5][6]
Solid Dispersion (SD1:3) Rabbits (ear mites)EfficacyLonger persistence than commercial injection[5][6][7]
Solid Lipid Nanoparticles (SLNs) Murine TrichinosisEfficacyGreatest decrease in encysted larvae (with albendazole)[14]
Nanocrystals Pig's Ear Skin (ex vivo)Dermal Deposition3-fold increase vs. conventional cream[3][4]
Oral Ivermectin MiceAcute Toxicity (LD50)~25 mg/kg[10][11]
Oral Ivermectin DogsAcute Toxicity (LD50)~80 mg/kg[10][11]

Experimental Protocols: A Look at the Methodologies

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols cited in this guide.

Preparation of Ivermectin-Loaded Solid Lipid Nanoparticles (SLNs)

Ivermectin-loaded SLNs were prepared using a hot homogenization followed by an ultrasonic method.[15] Palmitic acid was selected as the lipid matrix. The drug and lipid were melted together, and this oil phase was then dispersed in a hot aqueous solution containing a surfactant (e.g., PVA) under high-speed homogenization. The resulting pre-emulsion was then sonicated to reduce the particle size, followed by cooling to form the SLNs.[1]

Preparation of Ivermectin-Loaded Liposomes

Liposomes were formulated using the ethanol (B145695) injection method.[12] Lipids such as soyphosphatidylcholine (SPC), cholesterol, and diethylphosphate (DCP) were dissolved in ethanol. This lipid solution was then rapidly injected into an aqueous phase under constant stirring, leading to the spontaneous formation of liposomes.[2]

Pharmacokinetic Studies in Rabbits (Solid Dispersion)

The pharmacokinetic profile of a subcutaneous ivermectin solid dispersion was evaluated in rabbits.[5][6] Blood samples were collected at predetermined time points after administration. Plasma concentrations of ivermectin were quantified using High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters such as Cmax, Tmax, and AUC were then calculated to assess the absorption and bioavailability of the formulation compared to a conventional ivermectin injection.[7]

In Vitro Cytotoxicity Assay (Liposomes)

The cytotoxicity of ivermectin-loaded liposomes was assessed using the MTT assay on Vero E6 cells.[12] Cells were incubated with various concentrations of the liposomal formulation and free ivermectin for a specified period. The cell viability was then determined by measuring the mitochondrial-dependent reduction of MTT to formazan. The half-maximal cytotoxic concentration (CC50) was calculated to quantify the toxicity.

Antiviral Activity Assay (Liposomes)

The antiviral efficacy of ivermectin-loaded liposomes against Dengue virus was evaluated in cell culture.[13] Huh-7 cells were infected with the virus and subsequently treated with different concentrations of the liposomal formulation or free ivermectin. The viral replication was quantified, and the half-maximal effective concentration (EC50) was determined to assess the antiviral activity.

Mandatory Visualization: Diagrams of Key Processes

To visually represent the complex biological and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

G Figure 1: Ivermectin's Molecular Mechanisms of Action cluster_ivermectin Ivermectin cluster_pathways Signaling Pathways cluster_effects Cellular Effects Ivermectin Ivermectin WNT_TCF WNT-TCF Pathway Ivermectin->WNT_TCF Inhibits Hippo Hippo Pathway Ivermectin->Hippo Modulates Akt_mTOR Akt/mTOR Pathway Ivermectin->Akt_mTOR Inhibits STAT3 STAT3 Signaling Ivermectin->STAT3 Inhibits Apoptosis Apoptosis Ivermectin->Apoptosis Induces Angiogenesis Inhibition of Angiogenesis Ivermectin->Angiogenesis Inhibits Cell_Proliferation Inhibition of Cell Proliferation WNT_TCF->Cell_Proliferation Leads to Hippo->Cell_Proliferation Leads to Autophagy Autophagy Akt_mTOR->Autophagy Regulates Akt_mTOR->Cell_Proliferation Leads to Inflammation Reduced Inflammation (e.g., IL-6) STAT3->Inflammation Mediates

Caption: Ivermectin's multifaceted molecular mechanisms.

G Figure 2: Experimental Workflow for Preclinical Evaluation cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep Formulation Preparation (e.g., SLNs, Liposomes) char Physicochemical Characterization (Size, EE%, etc.) prep->char release In Vitro Release Study prep->release cytotoxicity Cytotoxicity Assay (e.g., MTT) prep->cytotoxicity efficacy_vitro In Vitro Efficacy (e.g., Antiviral Assay) prep->efficacy_vitro animal_model Animal Model Selection (e.g., Rats, Rabbits) prep->animal_model pk_study Pharmacokinetic Study (Blood Sampling, HPLC) animal_model->pk_study efficacy_vivo In Vivo Efficacy Study (e.g., Parasite Burden) animal_model->efficacy_vivo toxicity_vivo In Vivo Toxicity Study (Histopathology, etc.) animal_model->toxicity_vivo

Caption: A typical preclinical evaluation workflow.

References

Validating a New Analytical Method for Avermectin Detection: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating a new analytical method for the detection and quantification of Avermectins, aligning with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] It is designed for researchers, scientists, and drug development professionals, offering a comparison with existing analytical techniques and detailed protocols for validation experiments.

Avermectins are a class of widely used antiparasitic agents in both veterinary and human medicine.[3] Ensuring the safety and efficacy of pharmaceutical products containing Avermectins, as well as monitoring their residue levels in food products, necessitates reliable and validated analytical methods.[4][5] The most common methods for Avermectin analysis include High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[4]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6] The ICH guidelines provide a harmonized approach to analytical method validation, ensuring data integrity and reliability for regulatory submissions.[7]

Comparison of Common this compound Detection Methods

Before validating a new method, it is crucial to understand the performance characteristics of existing alternatives. The following table summarizes typical performance data for HPLC, LC-MS/MS, and ELISA methods used for this compound analysis, which can serve as a benchmark for a new method.

Parameter HPLC with Fluorescence Detection (HPLC-FD) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity Good; may require derivatization to enhance specificity and sensitivity.[8]Excellent; high specificity due to mass-to-charge ratio detection.Variable; potential for cross-reactivity with structurally similar compounds.[9]
Limit of Quantitation (LOQ) ~5 µg/L (in milk)[5]0.05 - 2.5 µg/L (in water, milk)[10][11]0.1 - 5 ng/mL (equivalent to µg/L)[9][12]
Linearity (R²) Typically > 0.99[5]Typically > 0.98[11]Sigmoidal curve; requires 4-parameter logistic fit. R² > 0.99 for linear range.[13]
Accuracy (% Recovery) 77.5% - 90.8% (in liver)[8]75% - 122% (in milk, meat)[11][14]94% - 112% (in milk)[13]
Precision (%RSD / %CV) < 3% (intra- and inter-day)[3]< 8% - 20%[10][11]< 10% - 16%[9][12]
Throughput ModerateModerate to HighHigh
Cost & Complexity ModerateHighLow

Experimental Protocols for Method Validation per ICH Q2(R1) Guidelines

The following sections detail the experimental protocols required to validate a new analytical method for this compound detection. These protocols are based on the validation characteristics outlined in the ICH Q2(R1) guideline.[2]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample matrix (e.g., drug-free plasma, milk, or formulation excipients) to ensure no interfering peaks are present at the retention time or m/z of the this compound analyte.

  • Spiked Sample Analysis: Spike the blank matrix with the this compound analyte and any known related substances or potential impurities.

  • Forced Degradation (for stability-indicating methods): Subject the this compound drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.

  • Evaluation: The method is considered specific if the this compound peak is well-resolved from any other peaks, demonstrating that the signal is attributable only to the analyte of interest.

Linearity

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in samples within a given range.[7][15]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of this compound reference standard to cover the expected concentration range.

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Plot the average response (e.g., peak area) against the corresponding concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (R²) is typically ≥ 0.99.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision experiments using concentrations that span the desired interval. For this compound assays, this is often 80% to 120% of the test concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Experimental Protocol:

  • Sample Preparation: Spike a blank matrix with known concentrations of this compound reference standard at a minimum of three levels (e.g., 80%, 100%, 120% of the target concentration).

  • Replicates: Prepare a minimum of three replicates at each concentration level.

  • Analysis: Analyze the spiked samples using the new method.

  • Evaluation: Calculate the percent recovery for each sample by comparing the measured concentration to the nominal (spiked) concentration. Acceptance criteria are typically within 80-120%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[2]

    • Perform the analysis under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different piece of equipment.

  • Evaluation: Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD) for each set of measurements. The %RSD should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol (based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Analyze blank samples and samples with known low concentrations of this compound.

    • Measure the signal height for the analyte and the noise height in a region of the baseline close to the analyte peak.

  • Evaluation:

    • The LOD is typically established at a signal-to-noise ratio of 3:1.

    • The LOQ is typically established at a signal-to-noise ratio of 10:1. The LOQ must be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters (e.g., mobile phase composition [±2%], pH [±0.2 units], column temperature [±5°C], flow rate [±10%]).

  • Vary Parameters: Perform the analysis while making small, deliberate changes to these parameters one at a time.

  • Evaluation: Assess the effect of these changes on the results (e.g., peak retention time, area, resolution). The method is robust if the results remain within the acceptance criteria of the system suitability tests.

Visualizing the Validation Process

Diagrams created using Graphviz help to visualize the workflow and logical connections within the method validation process.

G cluster_validation Validation Experiments start Start: Define Analytical Procedure's Intended Use dev Develop Analytical Method start->dev protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lodloq LOD & LOQ prec->lodloq robust Robustness lodloq->robust report Compile Validation Report robust->report approve Method Approved for Routine Use report->approve Meets Criteria fail Method Fails Validation (Revise Method/Protocol) report->fail Fails Criteria fail->dev

Caption: Workflow for analytical method validation according to ICH guidelines.

G center Validated Analytical Method acc Accuracy center->acc is accurate prec Precision center->prec is precise spec Specificity center->spec is specific robust Robustness center->robust is robust lin Linearity center->lin is linear range Range center->range has a defined range lin->acc lin->prec lin->range range->acc range->prec lod LOD range->lod loq LOQ range->loq loq->acc loq->prec

Caption: Interrelationship of key validation parameters for an analytical method.

References

Avermectin's Impact on Parasites: A Comparative Study of Wild-Type vs. Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of anthelmintic resistance is paramount. This guide provides a comparative analysis of Avermectin's effects on wild-type versus mutant parasite strains, supported by experimental data and detailed protocols. The emergence of resistance, primarily through alterations in drug targets and transport mechanisms, poses a significant challenge to parasite control worldwide.

This compound and its derivatives, such as Ivermectin (IVM), are broad-spectrum anthelmintic agents that have been instrumental in treating and controlling parasitic infections in both human and veterinary medicine.[1][2] Their primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[3] This interaction leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.[4] However, the extensive use of these drugs has led to the selection of resistant parasite populations, compromising their efficacy.[5]

This guide delves into the comparative effects of this compound on susceptible (wild-type) and resistant (mutant) parasite strains, focusing on the two primary mechanisms of resistance: alterations in the drug's target (GluCls) and increased drug efflux mediated by ATP-binding cassette (ABC) transporters.

Comparative Efficacy of Ivermectin

The development of resistance to Ivermectin is evident in the increased concentrations required to achieve the same level of efficacy against mutant strains compared to their wild-type counterparts. This is often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), with higher values indicating greater resistance.

Caenorhabditis elegans: A Model Organism

The free-living nematode Caenorhabditis elegans serves as a crucial model organism for studying the genetics of anthelmintic resistance due to its tractability and the availability of genetic tools.[6]

Table 1: Comparative EC50 Values of Ivermectin in Wild-Type and Mutant C. elegans Strains

StrainGenotypePhenotypeIvermectin EC50 (nM)Resistance Factor (Fold Increase)Reference
N2 (Bristol)Wild-TypeSusceptible~1-5-[6]
DA1316avr-14; avr-15; glc-1Triple GluCl Mutant>4000~4000[7]
-pgp-11 deficientP-glycoprotein Mutant-3.2 - 4.6 (decreased susceptibility)[8][9]
IVM-RIvermectin-selectedResistant--[10]

Note: EC50 values can vary between studies depending on the specific assay conditions.

Mutations in the genes encoding GluCl subunits, such as avr-14, avr-15, and glc-1, can lead to a dramatic increase in Ivermectin resistance.[7] A triple mutant strain lacking all three of these GluCl alpha subunits exhibits approximately 4,000-fold resistance compared to the wild-type strain.[7] Similarly, mutations or overexpression of P-glycoprotein (Pgp) genes, a type of ABC transporter, can also confer resistance, albeit typically to a lesser degree than target-site mutations.[8][9][11] Strains with loss-of-function mutations in individual Pgp genes show a modest but significant increase in susceptibility to Ivermectin, with EC50 values decreasing by 1.5 to 4.3-fold.[11] Conversely, transgenic expression of a parasitic nematode Pgp in C. elegans can decrease Ivermectin susceptibility.[8][9]

Haemonchus contortus: A Key Veterinary Parasite

Haemonchus contortus, a gastrointestinal nematode of small ruminants, is a major target of this compound treatment and a species where resistance is widespread.

Table 2: Ivermectin Susceptibility in Wild-Type and Resistant H. contortus Isolates

IsolatePhenotypeIvermectin IC50 (ng/mL)Resistance RatioReference
Haecon-5Susceptible0.218-[12]
Zhaosu-RResistant1.2915.9[12]
IVM-susceptibleSusceptible0.30 - 0.49 µM (LP50)-[13]
IVM-resistantResistant0.8 - 2.6 µM (LP50)-[13]

Note: IC50 and LP50 (50% inhibition of motility) values are presented as reported in the respective studies.

Resistant isolates of H. contortus consistently show higher IC50 values in larval development assays compared to susceptible isolates.[12] Studies have shown a direct correlation between Ivermectin resistance and the upregulation of ABC transporter genes, particularly pgp-9.1 and other P-glycoproteins.[12][14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of anthelmintic efficacy and resistance.

Motility Assay in C. elegans (wMicroTracker Protocol)

This assay quantifies the effect of this compound on the movement of C. elegans.

  • Worm Preparation: Synchronized L4 or young adult C. elegans are washed from NGM plates using M9 buffer. The worms are washed multiple times by centrifugation and resuspension in fresh M9 buffer to remove bacteria.[15][16]

  • Plating: A specific number of worms (e.g., ~70) in a defined volume of M9 buffer (e.g., 100 µL) are pipetted into each well of a 96-well microtiter plate.[15][16]

  • Drug Application: this compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.[15][16]

  • Data Acquisition: The plate is placed in the wMicroTracker, which uses infrared microbeams to detect worm movement. Motility is recorded over a set period (e.g., 4 hours), with readings taken at regular intervals (e.g., every 30 minutes).[1][15][17]

  • Data Analysis: The motility data is analyzed to generate dose-response curves and calculate EC50 values.

Larval Development Assay (LDA) in H. contortus

This in vitro assay assesses the ability of H. contortus eggs to develop into third-stage larvae (L3) in the presence of this compound.

  • Egg Recovery: Nematode eggs are recovered from the feces of infected animals using a series of sieves and a flotation method with a saturated salt solution. The eggs are then washed and quantified.[18][19]

  • Assay Setup: A defined number of eggs (e.g., 70-100) are added to each well of a 24- or 96-well plate containing a culture medium that supports larval development.[18][19]

  • Drug Addition: Serial dilutions of this compound are added to the wells. A negative control (no drug) is included.[18]

  • Incubation: The plates are incubated for approximately six days at a controlled temperature (e.g., 27°C) to allow for larval development.[18][19]

  • Larval Quantification: After incubation, the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well is counted under a microscope.[18]

  • Data Analysis: The percentage of inhibition of larval development is calculated for each drug concentration, and this data is used to determine the IC50 value.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of this compound action and the key resistance pathways are visualized below.

This compound Signaling in a Wild-Type Parasite Neuron

WildType_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds and activates Cl_ion Cl- Ions GluCl->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: this compound action in a susceptible parasite neuron.

In wild-type parasites, this compound binds to and activates GluCls, leading to an influx of chloride ions. This causes hyperpolarization of the neuronal or muscle cell membrane, resulting in paralysis and death of the parasite.

Mechanisms of this compound Resistance in Mutant Parasites

Mutant_Resistance cluster_target_mutation Target-Site Mutation cluster_efflux Increased Drug Efflux This compound This compound Mutated_GluCl Mutated GluCl This compound->Mutated_GluCl Attempts to bind ABC_Transporter Overexpressed ABC Transporter (Pgp) This compound->ABC_Transporter Enters cell Reduced_Binding Reduced this compound Binding Mutated_GluCl->Reduced_Binding Leads to Survival Parasite Survival Reduced_Binding->Survival Results in Efflux This compound Efflux ABC_Transporter->Efflux Pumps out Efflux->Survival Results in

Caption: Key mechanisms of this compound resistance in mutant parasites.

Resistance to this compound primarily arises from two mechanisms. Mutations in the genes encoding the GluCl subunits can alter the drug's binding site, reducing its efficacy. Alternatively, the overexpression of ABC transporters, such as P-glycoproteins, can actively pump the drug out of the parasite's cells, preventing it from reaching its target at a sufficient concentration. In some cases, both mechanisms may contribute to the overall resistance phenotype.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_strains Parasite Strains cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome WildType Wild-Type (Susceptible) Motility Motility Assay (e.g., C. elegans) WildType->Motility LDA Larval Development Assay (e.g., H. contortus) WildType->LDA Mutant Mutant (Resistant) Mutant->Motility Mutant->LDA DoseResponse Dose-Response Curves Motility->DoseResponse LDA->DoseResponse EC50 EC50/IC50 Calculation DoseResponse->EC50 ResistanceFactor Resistance Factor Calculation EC50->ResistanceFactor Comparison Comparative Efficacy Data ResistanceFactor->Comparison

Caption: Workflow for comparing this compound's effects.

A typical experimental workflow for comparing the effects of this compound on wild-type and mutant parasite strains involves culturing both strains and subjecting them to in vitro assays such as motility or larval development assays across a range of drug concentrations. The resulting data is used to generate dose-response curves, from which key parameters like EC50 or IC50 values are calculated. These values are then used to determine the resistance factor, providing a quantitative measure of the difference in susceptibility between the strains.

References

Benchmarking Avermectin's performance against new antiparasitic compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antiparasitic drug development, Avermectin and its derivatives have long been a cornerstone for their broad-spectrum efficacy. However, the emergence of resistance and the demand for improved safety and efficacy profiles have spurred the development of novel antiparasitic compounds. This guide provides an objective comparison of the performance of this compound against newer chemical classes, including Isoxazolines, Neonicotinoids, Spinosyns, and Oxadiazines, supported by experimental data.

At a Glance: Key Performance Indicators

The following tables summarize the quantitative performance of this compound and its modern counterparts across various parasites and experimental models.

Table 1: Efficacy Against Ectoparasites (Fleas, Ticks, and Mites) in Companion Animals
Compound ClassActive Ingredient(s)Target ParasiteHostEfficacy (%)Study DurationSource(s)
This compound IvermectinRhipicephalus sanguineus (Ticks)Dog2.95% (Day 28), 9.71% (Day 56), 40.54% (Day 84)84 Days[1]
IvermectinSarcoptes scabiei (Mites)Dog26.32%28 Days[2]
SelamectinSarcoptes scabiei (Mites)Dog100%28 Days[2]
SelamectinCtenocephalides felis (Fleas)Dog74.4% (at 8 hours post-treatment)8 Hours[3]
Isoxazoline AfoxolanerRhipicephalus sanguineus (Ticks)Dog97.05% (Day 28), 96.11% (Day 56), 98.65% (Day 84)84 Days[1]
SarolanerSarcoptes scabiei (Mites)Dog100%28 Days[2]
LotilanerCtenocephalides felis (Fleas)Cat98.1% (Day 28), 99.9% (Day 60), 99.9% (Day 90)90 Days
Neonicotinoid ImidaclopridCtenocephalides felis (Fleas)Dog95.7% (at 8 hours post-treatment)8 Hours[3]
NitenpyramCtenocephalides felis (Fleas)Dog100% (at 8 hours post-treatment)8 Hours
Spinosyn Spinosad/Milbemycin oximeToxocara spp. (Roundworms)Dog94% reduction in egg count at 28 days28 Days[4]
Oxadiazine Indoxacarb (B177179)Ctenocephalides felis (Fleas)Cat100% (up to Day 28), 99.6% (Day 35 & 42)42 Days[5]
Table 2: Comparative Efficacy Against Endoparasites
Compound ClassActive Ingredient(s)Target ParasiteHostEfficacy (%)Study DurationSource(s)
This compound Ivermectin/PraziquantelToxocara spp. (Roundworms)Dog88% reduction in egg count at 28 days28 Days[4]
Spinosyn Spinosad/Milbemycin oximeToxocara spp. (Roundworms)Dog94% reduction in egg count at 28 days28 Days[4]
This compound IvermectinAncylostoma caninum (Hookworms)Dog89.7% negative at Day 7-117-11 Days[6]
This compound MoxidectinAncylostoma caninum (Hookworms)Dog56.4% negative at Day 7-117-11 Days[6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms by which these compounds exert their antiparasitic effects are crucial for understanding their spectrum of activity, potential for resistance, and safety profiles.

Antiparasitic Drug Signaling Pathways cluster_this compound This compound (e.g., Ivermectin) cluster_Isoxazoline Isoxazoline (e.g., Afoxolaner, Fluralaner) cluster_Neonicotinoid Neonicotinoid (e.g., Imidacloprid) This compound This compound GluCl Glutamate-gated Chloride Channels (GluCl) This compound->GluCl Binds to Chloride_Influx_A Chloride_Influx_A GluCl->Chloride_Influx_A Opens Hyperpolarization_A Hyperpolarization of Nerve/Muscle Cells Chloride_Influx_A->Hyperpolarization_A Leads to Chloride_Influenza_A Increased Cl- Influx Paralysis_A Flaccid Paralysis & Death Hyperpolarization_A->Paralysis_A Causes Isoxazoline Isoxazoline GABACl GABA-gated Chloride Channels Isoxazoline->GABACl Blocks Chloride_Influx_I Normal Cl- Influx GABACl->Chloride_Influx_I Prevents Hyperexcitation_I Hyperexcitation of Nervous System Chloride_Influx_I->Hyperexcitation_I Results in Paralysis_I Spastic Paralysis & Death Hyperexcitation_I->Paralysis_I Causes Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptors (nAChRs) Neonicotinoid->nAChR Binds to Ion_Flow_N Cation Channel Opening nAChR->Ion_Flow_N Opens Depolarization_N Continuous Nerve Stimulation Ion_Flow_N->Depolarization_N Leads to Paralysis_N Paralysis & Death Depolarization_N->Paralysis_N Causes

Figure 1: Simplified signaling pathways of major antiparasitic drug classes.

Experimental Protocols

To ensure the reproducibility and transparent evaluation of the presented data, detailed methodologies for key experiments are outlined below.

In Vivo Efficacy Study: Tick Infestation in Dogs

This protocol is a generalized representation of studies conducted to evaluate the efficacy of ectoparasiticides against ticks on dogs.[1][7]

Tick Efficacy Study Workflow cluster_workflow Experimental Workflow start Animal Acclimation & Health Screening randomization Randomization into Treatment & Control Groups start->randomization infestation Initial Tick Infestation (e.g., 50 adult ticks/dog) randomization->infestation treatment Treatment Administration (Day 0) infestation->treatment counts Tick Counts at Predetermined Intervals (e.g., 24h, 48h, weekly) treatment->counts reinfestation Periodic Re-infestation counts->reinfestation Throughout study period end Final Tick Count & Data Analysis counts->end reinfestation->counts

Figure 2: Generalized workflow for a canine tick efficacy study.

Methodology Details:

  • Animal Selection: Clinically healthy dogs of a specified breed, age, and weight range are selected and acclimated to the study conditions.

  • Randomization: Animals are randomly allocated to treatment and control groups.

  • Infestation: Each animal is infested with a specific number of unfed adult ticks (e.g., Rhipicephalus sanguineus).

  • Treatment Administration: The investigational product is administered to the treatment group according to the proposed label instructions. The control group remains untreated or receives a placebo.

  • Tick Counts: At specified time points post-treatment, the number of live, attached ticks on each animal is counted.

  • Re-infestation: To assess persistent efficacy, animals are re-infested with ticks at regular intervals.

  • Efficacy Calculation: Efficacy is calculated at each time point using the following formula: Efficacy (%) = [(Mean number of live ticks on control group - Mean number of live ticks on treated group) / Mean number of live ticks on control group] x 100

In Vitro Larval Motility Assay

This assay is a common in vitro method to assess the anthelmintic activity of compounds by observing their effect on the motility of parasitic larvae.

Larval Motility Assay Workflow cluster_workflow Experimental Workflow start Prepare Larval Suspension (e.g., L3 stage) plate_prep Prepare Multi-well Plates with Test Compounds & Controls start->plate_prep incubation Add Larvae to Wells & Incubate plate_prep->incubation motility_assessment Assess Larval Motility (Microscopy or Automated System) incubation->motility_assessment data_analysis Calculate IC50/EC50 Values motility_assessment->data_analysis

Figure 3: Generalized workflow for an in vitro larval motility assay.

Methodology Details:

  • Larval Preparation: Third-stage (L3) larvae of the target parasite are obtained and suspended in a suitable medium.

  • Plate Preparation: Serial dilutions of the test compounds are prepared in a multi-well plate. Control wells contain the medium with and without the solvent used to dissolve the compounds.

  • Incubation: A specific number of larvae are added to each well, and the plate is incubated under controlled conditions (temperature and time).

  • Motility Assessment: After incubation, the motility of the larvae in each well is assessed. This can be done visually under a microscope or using automated tracking systems.

  • Data Analysis: The percentage of motile larvae is determined for each concentration of the test compound. This data is then used to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Conclusion

The landscape of antiparasitic control is evolving, with newer compounds demonstrating significant advantages in efficacy, speed of kill, and duration of action compared to the traditional avermectins. Isoxazolines, in particular, have shown exceptional performance against a range of ectoparasites. While avermectins remain a valuable tool, especially for certain endoparasites, the data presented in this guide highlights the potent alternatives now available to researchers and veterinarians. The distinct mechanisms of action of these new drug classes also offer valuable strategies for managing the growing challenge of antiparasitic resistance. Continued head-to-head comparative studies will be essential for optimizing treatment protocols and ensuring the longevity of these critical therapeutic agents.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Avermectin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Proper disposal of avermectin, a potent macrocyclic lactone with significant environmental toxicity, is a critical component of laboratory safety and responsible research conduct. Adherence to established protocols is essential to mitigate risks to both personnel and ecosystems. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Critical Safety and Handling Precautions

This compound and its derivatives are highly toxic to aquatic invertebrates and can persist in soil.[1][2][3][4] Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound waste must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] All waste must be handled in accordance with local, state, and federal regulations.[7]

This compound Inactivation and Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound waste in a laboratory setting. This process is designed to ensure that the compound is chemically degraded to less harmful byproducts before final disposal.

Avermectin_Disposal_Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate this compound Waste (Solid vs. Liquid) ppe->segregate choose_method Select Inactivation Method (e.g., Alkaline Hydrolysis) segregate->choose_method Proceed to Inactivation prepare_solution Prepare Inactivation Solution (e.g., NaOH solution) choose_method->prepare_solution inactivate Perform Inactivation (Refer to Table 1 for conditions) prepare_solution->inactivate verify Verify Neutralization (pH check) (If applicable) inactivate->verify package Package Neutralized Waste in a Labeled, Sealed Container verify->package Proceed to Disposal dispose Dispose as Hazardous Waste (Consult Institutional EHS) package->dispose end_node End dispose->end_node

This compound Disposal Workflow Diagram

Chemical Inactivation Protocols for this compound Waste

For laboratory-scale waste, chemical degradation is a highly effective method for neutralizing the biological activity of this compound. The following table summarizes conditions for forced degradation, which can be adapted for disposal purposes. These methods should be performed in a chemical fume hood.

Inactivation MethodReagent ConcentrationTemperatureDurationEfficacy/DegradationReference
Alkaline Hydrolysis 0.025 M Sodium Hydroxide (NaOH)Ambient1 hourSignificant Degradation[2]
Acidic Hydrolysis 0.05 M Hydrochloric Acid (HCl)Ambient5 hoursSignificant Degradation[2]
Oxidative Degradation 5% Hydrogen Peroxide (H₂O₂)Ambient21 hoursSignificant Degradation[2]
Photocatalysis (AOP) Titanium Dioxide (TiO₂) + UV-C LightAmbient5 hours~90% Degradation[5]

Note: The efficacy of these methods should be verified under specific laboratory conditions if possible. For larger quantities of waste or in industrial settings, high-temperature incineration in a licensed facility is the recommended disposal method.[4][7]

Detailed Experimental Protocol: Alkaline Hydrolysis for this compound Disposal

This protocol provides a step-by-step guide for the chemical inactivation of small quantities of this compound waste in a laboratory setting using alkaline hydrolysis.

Materials:

  • This compound waste (in a suitable solvent like methanol (B129727) or acetonitrile)

  • Sodium Hydroxide (NaOH) pellets or a stock solution

  • Distilled water

  • Appropriate glass waste container

  • pH indicator strips or a pH meter

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a designated chemical fume hood, ensure all necessary materials are readily available. Don appropriate PPE.

  • Prepare Inactivation Solution: Prepare a 0.025 M NaOH solution. For example, to make 100 mL of this solution, dissolve 0.1 g of NaOH in 100 mL of distilled water.

  • Inactivation: Carefully add the this compound waste to the NaOH solution in the glass waste container. Ensure the final concentration of NaOH remains approximately 0.025 M. Gently swirl the container to mix the contents.

  • Reaction Time: Allow the mixture to react for at least 1 hour at room temperature.[2]

  • Neutralization: After the reaction period, check the pH of the solution. If it is highly basic, neutralize it by adding a suitable acid (e.g., dilute HCl) until the pH is between 6.0 and 8.0.

  • Final Disposal: The neutralized waste should be collected in a clearly labeled hazardous waste container. Consult with your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[6]

Spill Management

In the event of an this compound spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and laboratory safety officer.

  • Containment: If it is safe to do so, prevent the spread of the spill using absorbent materials such as spill pillows or vermiculite.[8] For solid spills, gently cover with a damp paper towel to avoid generating dust.[8]

  • Decontamination: Once the spill is absorbed, decontaminate the area. For surfaces, a 10% bleach solution can be used, followed by wiping with water to remove residual bleach.[9] For the absorbed spill material, it should be treated as this compound waste and undergo chemical inactivation as described above before being placed in a hazardous waste container.[6]

By implementing these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Procedures for Handling Avermectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Avermectin is paramount. Adherence to strict safety protocols not only prevents accidental exposure but also ensures the integrity of experimental outcomes. This guide provides essential, step-by-step information on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, grounded in established safety data.

This compound and its derivatives are highly toxic compounds that can be fatal if swallowed and are harmful if inhaled.[1][2][3] They are also suspected of damaging fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[1] Therefore, implementing robust safety measures is not merely a recommendation but a critical necessity.

Recommended Personal Protective Equipment for this compound

The appropriate level of PPE is dictated by the nature of the task being performed. The following table summarizes the recommended PPE for routine handling, weighing of powders, and spill cleanup procedures involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Solutions) Safety goggles with side-shields[2][4]Chemical-resistant gloves (e.g., Nitrile, PVC)[5]Laboratory coat or overalls[5][6]Required if aerosols may be generated; otherwise, work in a well-ventilated area or chemical fume hood[4][7]
Weighing of Powders Tightly sealed goggles[6]Chemical-resistant gloves[1][6]Laboratory coat and/or impervious clothing[2][4]A suitable NIOSH/MSHA approved respirator is strongly recommended to avoid inhalation of dust particles[2][7][8][9]
Spill Cleanup Chemical splash goggles or a face shield[8][9]Chemical-resistant gloves[1][6]Impervious clothing or coveralls; waterproof apron for large spills[2][4][5]A NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates[8][9]

Procedural Guidance for Handling this compound

Adherence to a systematic workflow is crucial for minimizing the risk of exposure. The following diagram and protocols outline the essential steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_area Prepare Handling Area (e.g., Fume Hood) prep_ppe->prep_area handling_don Don PPE Correctly prep_area->handling_don handling_task Perform Task (e.g., Weighing, Preparing Solution) handling_don->handling_task post_decon Decontaminate Work Area handling_task->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_ppe Dispose of Contaminated PPE post_wash->disp_ppe disp_waste Dispose of this compound Waste disp_ppe->disp_waste

Caption: Logical workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocols for Safe Handling

The following protocols provide detailed, step-by-step guidance for key procedures involving this compound.

Protocol 1: Donning and Doffing of PPE

Objective: To correctly put on and remove PPE to prevent cross-contamination.

Methodology:

  • Donning (Putting On):

    • Put on a lab coat or coveralls, ensuring it is fully fastened.[5]

    • If required, put on a respirator. Ensure a proper fit and perform a seal check.

    • Put on safety goggles or a face shield.[9]

    • Wash hands thoroughly and then put on chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.[5]

  • Doffing (Removing):

    • Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in a designated waste container.[5]

    • Remove the lab coat or coveralls by rolling it downwards, avoiding contact with the outer contaminated surface.

    • Remove eye protection.

    • If worn, remove the respirator.

    • Wash hands thoroughly with soap and water.

Protocol 2: Weighing of this compound Powder

Objective: To safely weigh powdered this compound while minimizing inhalation and dermal exposure.

Methodology:

  • Perform all weighing activities within a chemical fume hood or other ventilated enclosure.[4][7]

  • Don the appropriate PPE as outlined in the table above, including a respirator.

  • Use a dedicated set of weighing tools (spatula, weigh boat).

  • Carefully transfer the desired amount of this compound powder, avoiding the creation of dust.

  • Clean any residual powder from the weighing area using a damp wipe.

  • Decontaminate the weighing tools after use.

  • Follow the doffing protocol for PPE removal.

Protocol 3: Spill Response and Cleanup

Objective: To safely contain and clean up a spill of this compound.

Methodology:

  • Evacuate the immediate area and alert others.[4]

  • Don the appropriate PPE for spill cleanup, including a respirator, impervious clothing, and chemical splash goggles.[2][4]

  • For liquid spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).[2][4]

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[7]

  • Decontaminate the spill area with a suitable cleaning agent (e.g., alcohol), followed by soap and water.[2][4]

  • Place all contaminated materials, including absorbent and disposable PPE, into a sealed container for hazardous waste disposal.[7]

Disposal Plan

All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.[7]

  • Disposal: Dispose of waste through an authorized waste treatment facility.[1] Do not dispose of this compound waste down the drain or in general trash.[4][7]

  • Container Decontamination: Empty containers should be decontaminated before disposal or recycling.[7]

By strictly adhering to these guidelines, researchers can create a safe laboratory environment for the handling of this compound, protecting both themselves and their colleagues while ensuring the quality and reliability of their scientific work.

References

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Reactant of Route 1
Avermectin
Reactant of Route 2
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